molecular formula C11H9NO B8589487 2-Methyl-8-quinolinecarboxaldehyde

2-Methyl-8-quinolinecarboxaldehyde

Cat. No.: B8589487
M. Wt: 171.19 g/mol
InChI Key: LPRRFNIMCGCSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-quinolinecarboxaldehyde is a high-purity chemical building block designed for research and development in medicinal chemistry and coordination chemistry. Its molecular structure, which features a formyl group at the 8-position and a methyl group at the 2-position of the quinoline ring, makes it a valuable precursor for synthesizing more complex molecules. This compound is primarily used as a key intermediate in the synthesis of functionalized ligands, such as thiosemicarbazones. These ligands are of significant interest for their ability to form stable complexes with various metal ions, including copper(II), nickel(II), and zinc(II) . The resulting metal complexes have demonstrated potential in several research areas, including the study of topoisomerase IIα inhibition and the investigation of antibacterial agents . Furthermore, the quinoline scaffold is a common pharmacophore in drug discovery, and derivatives are explored for their inhibitory activity against enzymes like carbonic anhydrase . Researchers utilize this aldehyde to develop compounds for biochemical and biophysical studies. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-methylquinoline-8-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-5-6-9-3-2-4-10(7-13)11(9)12-8/h2-7H,1H3

InChI Key

LPRRFNIMCGCSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C=O)C=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methyl-8-quinolinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthesis pathways for 2-Methyl-8-quinolinecarboxaldehyde, a significant heterocyclic building block in medicinal chemistry and materials science. The guide provides a comprehensive overview of the synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. Its quinoline core, substituted with a methyl group at the 2-position and a carboxaldehyde at the 8-position, offers multiple sites for chemical modification, making it a versatile scaffold for drug discovery and the development of novel ligands and probes. This document outlines two effective pathways for its synthesis, starting from readily available precursors.

Pathway 1: From o-Bromoaniline

This pathway commences with the well-established Doebner-von Miller reaction to construct the quinoline core, followed by the conversion of a bromo-substituent to the target aldehyde functionality.

Step 1: Synthesis of 2-Methyl-8-bromoquinoline

The initial step involves the reaction of o-bromoaniline with crotonaldehyde under acidic conditions, a classic example of the Doebner-von Miller quinoline synthesis.

Experimental Protocol:

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% hydrochloric acid (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over a period of one hour. The reaction mixture is stirred at 100 °C (373 K) for an additional 2.5 hours. Subsequently, an equimolar amount of anhydrous zinc chloride is added, and the mixture is stirred vigorously for 30 minutes. After completion, the reaction solution is cooled in an ice bath. The resulting crude brown solid is filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated ammonia solution to a pH of 8. After cooling, the product is filtered and air-dried to yield a grey solid.[1]

ParameterValueReference
Starting Material o-Bromoaniline[1]
Reagents Crotonaldehyde, Boric Acid, HCl, 2-Bromonitrobenzene, ZnCl₂[1]
Reaction Time 4 hours[1]
Reaction Temperature 100 °C[1]
Yield 52.0%[1]
Melting Point 69-70 °C (342–343 K)[1]

Logical Diagram of Doebner-von Miller Reaction for 2-Methyl-8-bromoquinoline

G cluster_start Starting Materials cluster_reagents Reagents & Conditions o-Bromoaniline o-Bromoaniline Reaction Reaction o-Bromoaniline->Reaction Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Boric Acid, HCl Boric Acid, HCl Boric Acid, HCl->Reaction 2-Bromonitrobenzene 2-Bromonitrobenzene 2-Bromonitrobenzene->Reaction ZnCl2 ZnCl2 ZnCl2->Reaction 100 °C, 4h 100 °C, 4h 100 °C, 4h->Reaction Product 2-Methyl-8-bromoquinoline Reaction->Product

Caption: Doebner-von Miller synthesis of 2-Methyl-8-bromoquinoline.

Step 2: Conversion of 2-Methyl-8-bromoquinoline to this compound

The bromo-substituent at the 8-position can be converted to a carboxaldehyde group via a lithium-halogen exchange followed by formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

To a solution of 2-methyl-8-bromoquinoline in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

ParameterValue
Starting Material 2-Methyl-8-bromoquinoline
Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78 °C to room temperature
Work-up Aqueous NH₄Cl, Extraction, Column Chromatography

Logical Diagram of Bromo to Aldehyde Conversion

G cluster_reagents Reagents & Conditions Start 2-Methyl-8-bromoquinoline Reaction Reaction Start->Reaction Lithium-Halogen Exchange & Formylation 1. n-BuLi, THF, -78 °C 1. n-BuLi, THF, -78 °C 1. n-BuLi, THF, -78 °C->Reaction 2. DMF 2. DMF 2. DMF->Reaction 3. NH4Cl (aq) 3. NH4Cl (aq) 3. NH4Cl (aq)->Reaction Product This compound Reaction->Product

Caption: Conversion of 2-Methyl-8-bromoquinoline to the aldehyde.

Pathway 2: From Anthranilic Acid

This alternative pathway also utilizes the Doebner-von Miller reaction to form the quinoline ring system, followed by the reduction of a carboxylic acid group to the desired aldehyde.

Step 1: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid

This step involves the reaction of anthranilic acid with crotonaldehyde. An improved Doebner-von Miller reaction in a two-phase system has been reported to be effective for this transformation.[2]

Experimental Protocol:

An improved Doebner-von Miller reaction is carried out using anthranilic acid and crotonaldehyde in a two-phase system containing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., 5 mol%). This method helps to minimize the acid-catalyzed polymerization of crotonaldehyde, which can be a significant side reaction in the traditional single-phase acidic medium. The reaction mixture is typically stirred at an elevated temperature for several hours. After completion, the phases are separated, and the organic phase is washed, dried, and concentrated. The crude product is then purified, often by recrystallization.

ParameterValueReference
Starting Material Anthranilic Acid[2]
Reagent Crotonaldehyde[2]
Catalyst Phase-Transfer Catalyst (5 mol%)[2]
System Two-phase[2]

Logical Diagram of Doebner-von Miller Reaction for 2-Methyl-8-quinolinecarboxylic Acid

G cluster_start Starting Materials cluster_reagents Conditions Anthranilic Acid Anthranilic Acid Reaction Reaction Anthranilic Acid->Reaction Improved Doebner-von Miller Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Phase-Transfer Catalyst Phase-Transfer Catalyst Phase-Transfer Catalyst->Reaction Two-Phase System Two-Phase System Two-Phase System->Reaction Product 2-Methyl-8-quinolinecarboxylic Acid Reaction->Product

Caption: Synthesis of 2-Methyl-8-quinolinecarboxylic Acid.

Step 2: Reduction of 2-Methyl-8-quinolinecarboxylic Acid to this compound

The reduction of the carboxylic acid to the aldehyde can be achieved via a two-step process involving the formation of an acid chloride followed by a controlled reduction, such as the Rosenmund reduction.

Experimental Protocol:

  • Formation of the Acid Chloride: 2-Methyl-8-quinolinecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methyl-8-quinolinecarbonyl chloride.

  • Rosenmund Reduction: The crude acid chloride is dissolved in a dry, inert solvent (e.g., toluene or xylene). The Rosenmund catalyst, which is typically palladium on barium sulfate (Pd/BaSO₄), is added.[3] To prevent over-reduction of the aldehyde to an alcohol, a catalyst poison such as thioquinanthrene or thiourea is often added.[3] The reaction mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution at a controlled temperature and pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound, which is then purified by chromatography or distillation.

ParameterValueReference
Starting Material 2-Methyl-8-quinolinecarboxylic Acid
Step 1 Reagent Thionyl Chloride or Oxalyl Chloride
Step 2 Reagent H₂, Pd/BaSO₄, Catalyst Poison[3][4]
Reaction Type Rosenmund Reduction[3][4][5]

Logical Diagram of Carboxylic Acid to Aldehyde Conversion

G Start 2-Methyl-8-quinolinecarboxylic Acid Intermediate 2-Methyl-8-quinolinecarbonyl Chloride Start->Intermediate SOCl₂ or (COCl)₂ Product This compound Intermediate->Product Rosenmund Reduction (H₂, Pd/BaSO₄, poison)

Caption: Two-step conversion of the carboxylic acid to the aldehyde.

Conclusion

The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice of pathway may depend on the availability of starting materials and the specific requirements of the research or development project. Both routes utilize classic and well-documented organic reactions, providing a solid foundation for the production of this important chemical intermediate. The detailed protocols and data presented in this guide are intended to support researchers in the successful synthesis of this compound for their applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold known for a wide range of biological activities, this compound is of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, plausible synthetic routes, and its potential biological relevance. Due to the limited availability of direct experimental data, this guide leverages information on structurally similar compounds to provide well-founded estimations of its characteristics.

Chemical Structure and Properties

This compound is characterized by a quinoline core substituted with a methyl group at the 2-position and a carboxaldehyde group at the 8-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-Chloro-8-methyl-3-quinolinecarboxaldehyde[1]8-Quinolinecarboxaldehyde[2]2-Quinolinecarboxaldehyde[3]2-Methyl-8-hydroxyquinoline[4]
Molecular Formula C₁₁H₉NOC₁₁H₈ClNOC₁₀H₇NOC₁₀H₇NOC₁₀H₉NO
Molecular Weight 171.19 g/mol 205.64 g/mol 157.17 g/mol 157.17 g/mol 159.18 g/mol
Melting Point 75-85 °C146-148 °C95-96 °C70-72 °C71-73 °C
Boiling Point > 300 °CNot available314.3 ± 15.0 °CNot available267 °C
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols)Not availableInsoluble in waterNot availableNot available
Appearance Predicted to be a pale yellow to brown solidNot availableYellow liquidWhite to light yellow crystal powderNot available

Note: Properties for this compound are predicted based on the trends observed in the related compounds. The presence of the aldehyde and methyl groups on the quinoline ring will influence its polarity and intermolecular forces, affecting its melting and boiling points. The quinoline core suggests limited solubility in water but good solubility in common organic solvents.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the selective oxidation of the corresponding methyl-substituted precursor, 2-methyl-8-hydroxyquinoline. A similar transformation has been reported for the synthesis of 8-Hydroxy-2-quinolinecarboxaldehyde from 2-methylquinolin-8-ol using selenium dioxide as the oxidizing agent[5].

Experimental Protocol: Oxidation of 2-Methyl-8-hydroxyquinoline

This protocol is a proposed method based on analogous reactions.

Materials:

  • 2-Methyl-8-hydroxyquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane (solvent)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • A mixture of 2-methyl-8-hydroxyquinoline and a slight molar excess of selenium dioxide in aqueous dioxane is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the dioxane.

  • The aqueous residue is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product 2-Methyl-8-hydroxyquinoline 2-Methyl-8-hydroxyquinoline Oxidation Oxidation 2-Methyl-8-hydroxyquinoline->Oxidation Filtration Filtration Oxidation->Filtration SeO2 SeO2 SeO2->Oxidation Dioxane/H2O Dioxane/H2O Dioxane/H2O->Oxidation Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Proposed synthesis workflow for this compound.

Spectral Data (Predicted)

The following table summarizes the predicted spectral characteristics of this compound, which are crucial for its identification and characterization. These predictions are based on the known spectral data of structurally related quinoline derivatives[6][7][8][9][10].

Table 2: Predicted Spectral Data for this compound

Technique Predicted Chemical Shifts / Peaks Interpretation
¹H NMR δ 9.5-10.5 (s, 1H) δ 7.0-8.5 (m, 5H) δ 2.5-3.0 (s, 3H)Aldehydic proton (CHO) Aromatic protons of the quinoline ring Methyl protons (CH₃)
¹³C NMR δ 190-200Carbonyl carbon of the aldehyde
IR Spectroscopy ~1700 cm⁻¹ (strong) ~2820 and 2720 cm⁻¹ (medium) ~3050-3000 cm⁻¹ (medium) ~1600-1450 cm⁻¹ (medium)C=O stretching of the aldehyde C-H stretching of the aldehyde Aromatic C-H stretching C=C stretching of the aromatic ring
Mass Spectrometry m/z 171 (M⁺) m/z 170 (M-H)⁺ m/z 142 (M-CHO)⁺Molecular ion peak Loss of a hydrogen radical Loss of the formyl radical

Potential Biological Significance and Applications

Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery[11][12][13]. The diverse pharmacological properties include anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.

The introduction of a methyl group at the 2-position and a carboxaldehyde group at the 8-position of the quinoline ring in this compound can significantly influence its biological profile. The aldehyde group, in particular, is a reactive functional group that can participate in various biological interactions, such as forming Schiff bases with amino groups in proteins.

Given the established biological importance of the quinoline core, this compound represents a promising candidate for further investigation in various therapeutic areas.

G This compound This compound Quinoline Scaffold Quinoline Scaffold This compound->Quinoline Scaffold Biological Activities Biological Activities Quinoline Scaffold->Biological Activities Anticancer Anticancer Biological Activities->Anticancer Antimicrobial Antimicrobial Biological Activities->Antimicrobial Anti-inflammatory Anti-inflammatory Biological Activities->Anti-inflammatory Drug Development Drug Development Anticancer->Drug Development Antimicrobial->Drug Development Anti-inflammatory->Drug Development

Potential relevance of this compound in drug development.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the properties of closely related analogs. The proposed synthetic route offers a clear path for its preparation, and the predicted physicochemical and spectral data will be invaluable for its identification. The established biological significance of the quinoline scaffold strongly suggests that this compound is a valuable compound for further investigation in the field of medicinal chemistry and drug development. Future experimental validation of the properties and biological activities outlined in this guide is highly encouraged.

References

In-depth Technical Guide: The Elusive 2-Methyl-8-quinolinecarboxaldehyde and its Characterized Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the chemical identity and availability of 2-Methyl-8-quinolinecarboxaldehyde reveals a notable absence of this specific isomer in standard chemical databases and the broader scientific literature. Extensive searches have failed to identify a registered CAS number or detailed experimental data for this compound. This suggests that this compound is not a readily synthesized or commercially available chemical entity.

This guide will, therefore, focus on a closely related and well-characterized positional isomer, 8-Methylquinoline-2-carboxaldehyde , providing researchers, scientists, and drug development professionals with a valuable point of reference.

Part 1: The Quest for this compound

Numerous attempts to retrieve information on this compound have consistently redirected to other quinoline derivatives. This indicates that the specific substitution pattern of a methyl group at the 2-position and a carboxaldehyde at the 8-position of the quinoline ring is not a commonly encountered arrangement in synthetic chemistry or biological studies. The lack of a dedicated CAS Registry Number further underscores its obscurity in the chemical landscape.

Part 2: A Technical Overview of 8-Methylquinoline-2-carboxaldehyde

In contrast to its elusive isomer, 8-Methylquinoline-2-carboxaldehyde is a documented compound with an assigned CAS number and available structural information.

Chemical Structure and Identification
  • Chemical Name: 8-Methylquinoline-2-carboxaldehyde

  • CAS Number: 38462-77-0

  • Molecular Formula: C₁₁H₉NO

  • Molecular Weight: 171.19 g/mol

The structure of 8-Methylquinoline-2-carboxaldehyde is presented below:

Caption: Chemical structure of 8-Methylquinoline-2-carboxaldehyde.

Conclusion for Researchers

While the synthesis and characterization of this compound remain undocumented in readily accessible chemical literature, the study of its isomer, 8-Methylquinoline-2-carboxaldehyde, may offer valuable insights for researchers interested in the chemical space of substituted quinolines. The reactivity of the aldehyde and the influence of the methyl group's position on the quinoline ring are key areas for potential investigation.

Professionals in drug development should note the absence of biological activity data for this compound. Any exploration of this compound would require de novo synthesis and a full suite of characterization and biological screening, a significant undertaking given the lack of foundational literature. For now, focusing on known isomers like 8-Methylquinoline-2-carboxaldehyde would be a more data-driven approach.

Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Methyl-8-quinolinecarboxaldehyde could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on closely related and structurally analogous compounds to predict the expected spectroscopic properties of this compound. This information is intended to serve as a reference for researchers in the field.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a quinoline nucleus with a reactive aldehyde group, make it an interesting building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of structurally similar compounds, including 2-chloro-3-formyl-8-methylquinoline, various quinoline carboxaldehydes, 2-methyl-8-hydroxyquinoline, and 2,8-dimethylquinoline.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.8s3H-CH₃
~7.5-7.8m3HAromatic-H
~8.1-8.3d1HAromatic-H
~8.9d1HAromatic-H
~10.5s1H-CHO

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~25-CH₃
~120-140Aromatic C-H
~145-155Aromatic C (quaternary)
~160C=N
~193-CHO

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongAromatic C=C stretch
~830StrongC-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
171High[M]⁺ (Molecular Ion)
170High[M-H]⁺
142Medium[M-CHO]⁺
115Medium[M-CHO-HCN]⁺

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

3.1. Synthesis: Oxidation of 2,8-dimethylquinoline

A common method for the synthesis of quinoline carboxaldehydes is the oxidation of the corresponding methylquinoline.

  • Procedure: To a solution of 2,8-dimethylquinoline in a suitable solvent (e.g., glacial acetic acid or dioxane), an oxidizing agent such as selenium dioxide (SeO₂) is added. The reaction mixture is refluxed for several hours. After completion, the mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Visualization of Spectroscopic Workflow and Fragmentation

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR ¹H NMR Data NMR->H_NMR C_NMR ¹³C NMR Data NMR->C_NMR IR_Data Vibrational Modes IR->IR_Data MS_Data Mass Fragments MS->MS_Data Structure Structural Elucidation H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Predicted Mass Spectral Fragmentation

Mass_Fragmentation M [C₁₁H₉NO]⁺˙ m/z = 171 M_H [C₁₁H₈NO]⁺ m/z = 170 M->M_H - H˙ M_CHO [C₁₀H₈N]⁺ m/z = 142 M->M_CHO - CHO˙ M_CHO_HCN [C₉H₇]⁺ m/z = 115 M_CHO->M_CHO_HCN - HCN

Caption: Predicted electron ionization mass spectral fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While direct experimental data remains elusive in the surveyed literature, the analysis of structurally related compounds allows for reliable predictions of its NMR, IR, and MS characteristics. The provided experimental protocols and workflow diagrams offer a practical framework for researchers working on the synthesis and characterization of this and similar quinoline derivatives. Further experimental work is required to confirm these predicted spectroscopic features.

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 2-Methyl-8-quinolinecarboxaldehyde. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely quinoline, 2-quinolinecarboxaldehyde, and 2-methyl-8-quinolinol, to provide a predictive assessment of its physicochemical properties.

Core Concepts: The Quinoline Scaffold

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[1] It consists of a benzene ring fused to a pyridine ring.[2] This structural motif is the foundation for a wide range of biologically active compounds, including many pharmaceuticals.[3][4]

The quinoline ring system is characterized by its aromaticity, which imparts considerable stability.[5] It is a weak base, with the nitrogen atom in the pyridine ring being susceptible to protonation.[5] Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility and stability of quinoline derivatives are significantly influenced by the nature and position of their substituents.

Physicochemical Properties of this compound and Related Compounds

Quantitative data for this compound is scarce in the public domain. To provide a useful reference, the following table summarizes the known physical properties of quinoline and its closely related derivatives. These values can be used to estimate the properties of this compound.

Table 1: Physicochemical Properties of Quinoline and Related Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
Quinoline C₉H₇N129.16-15237Slightly soluble in cold water, readily in hot water
2-Quinolinecarboxaldehyde C₁₀H₇NO157.1770-72314.3 ± 15.0Insoluble
2-Methyl-8-quinolinol C₁₀H₉NO159.1871-73267-

Data sourced from various chemical suppliers and databases.[6][7]

Based on the data for 2-quinolinecarboxaldehyde, it is anticipated that this compound will be a solid at room temperature with a melting point in a similar range. The presence of the aldehyde group significantly decreases water solubility compared to the parent quinoline.

Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents.

Aqueous Solubility: The quinoline ring itself has limited water solubility.[1] The addition of a non-polar methyl group and a polar but non-ionizable aldehyde group is unlikely to significantly enhance aqueous solubility. Like 2-quinolinecarboxaldehyde, which is reported as insoluble in water, this compound is expected to have very poor water solubility.[6] The solubility of quinoline and its derivatives can be influenced by pH. As a weak base, the quinoline nitrogen can be protonated at acidic pH, which may slightly increase solubility.[8]

Organic Solvent Solubility: Quinoline is miscible with most organic solvents.[2] It is highly probable that this compound will exhibit good solubility in a range of common organic solvents, including:

  • Polar aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Halogenated solvents: Dichloromethane, Chloroform

  • Alcohols: Ethanol, Methanol

  • Aromatic hydrocarbons: Toluene

The choice of solvent for a particular application will depend on the specific requirements of the experiment, such as reaction conditions or analytical method.

Stability Considerations

The stability of this compound is influenced by the inherent stability of the quinoline ring and the reactivity of the aldehyde functional group.

General Stability: The quinoline ring is a stable aromatic system.[5] However, like many organic molecules, it can be sensitive to light and air.[9] It is advisable to store this compound in a cool, dark place under an inert atmosphere to prevent degradation. For long-term storage of solutions, temperatures of -20°C or -80°C are recommended.[10]

Reactivity of the Aldehyde Group: The aldehyde group is a reactive functional group that can participate in a variety of chemical transformations. This reactivity is a key consideration for the stability of this compound.

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. This can occur upon exposure to air (auto-oxidation) or in the presence of oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using common reducing agents.

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and can be attacked by nucleophiles. This is a common reaction for aldehydes and is utilized in many synthetic procedures.

  • Condensation Reactions: Aldehydes can undergo condensation reactions with amines to form imines (Schiff bases) and with activated methylene compounds in aldol-type reactions.

The reactivity of the aldehyde group in this compound can be exploited for the synthesis of a wide range of derivatives.[11] However, it also means that the compound may be unstable in the presence of certain reagents or under specific reaction conditions.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following protocols are based on general procedures for handling and analyzing similar quinoline derivatives.

Protocol 1: General Procedure for Solubility Determination (Qualitative)

  • To a small vial, add approximately 1-2 mg of this compound.

  • Add 1 mL of the solvent to be tested.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not dissolved, gently heat the mixture and observe any changes in solubility.

Protocol 2: General Procedure for Stability Assessment by HPLC

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Inject an aliquot of the freshly prepared solution into an HPLC system to obtain an initial chromatogram (t=0).

  • Store the stock solution under the desired test conditions (e.g., room temperature, elevated temperature, exposure to light).

  • At regular intervals (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution into the HPLC system.

  • Compare the chromatograms over time. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.

Visualizations

Logical Relationship of Quinoline and its Derivatives

G quinoline Quinoline (Parent Scaffold) methyl_quinoline 2-Methylquinoline quinoline->methyl_quinoline Methylation quinoline_aldehyde 8-Quinolinecarboxaldehyde quinoline->quinoline_aldehyde Carboxylation target This compound methyl_quinoline->target Carboxylation quinoline_aldehyde->target Methylation

A diagram illustrating the structural relationship of this compound to its parent scaffold.

General Synthetic Pathway for Quinoline Aldehydes

G start Substituted Aniline intermediate Quinoline Derivative start->intermediate Cyclization Reaction (e.g., Skraup Synthesis) product Quinoline Carboxaldehyde intermediate->product Oxidation of Methyl Group or Formylation

A generalized synthetic workflow for the preparation of quinoline carboxaldehydes.

Potential Degradation Pathway of a Quinoline Aldehyde

G aldehyde Quinoline Carboxaldehyde acid Quinoline Carboxylic Acid aldehyde->acid Oxidation (e.g., air, light) alcohol Quinolinemethanol aldehyde->alcohol Reduction

A simplified diagram showing potential degradation pathways for a quinoline aldehyde.

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a reasonable assessment of its properties can be made by examining related compounds. It is predicted to be a solid with low aqueous solubility and good solubility in a range of organic solvents. The stability of the compound is primarily dictated by the reactivity of the aldehyde functional group, which is susceptible to oxidation. Researchers and drug development professionals should handle this compound with care, protecting it from light and air, and consider the potential for degradation when designing experiments and formulations. Further experimental studies are warranted to definitively characterize the physicochemical properties of this compound.

References

A Technical Guide to the Historical Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for synthesizing quinoline derivatives. Quinoline and its derivatives are fundamental heterocyclic compounds that form the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials. Understanding the classical synthetic routes is essential for the modern chemist, providing a foundation for the development of novel analogues and more efficient synthetic strategies.

This guide details the reaction mechanisms, experimental protocols, and quantitative data for the most significant historical syntheses of quinolines. All quantitative data is summarized in clearly structured tables for comparative analysis, and reaction pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1][2][3] The reaction is notoriously exothermic and requires careful control.[4]

Reaction Mechanism

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2][4]

Skraup_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Skraup Synthesis Reaction Pathway
Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This procedure is adapted from Organic Syntheses, a reliable source for detailed experimental methods.[5]

Warning: Skraup reactions can be extremely vigorous. This procedure should be performed by trained personnel with appropriate safety precautions in place, including the use of a fume hood, safety goggles, and having a safety shower readily accessible.[5]

  • Preparation of the Reaction Mixture: In a 5-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, add 588 g (2.45 moles) of powdered arsenic oxide, followed by 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and finally 1.2 kg (950 ml, 13 moles) of glycerol. Stir to form a homogeneous slurry.

  • Initial Dehydration: To the stirred slurry, add 315 ml (579 g, 5.9 moles) of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Controlled Dehydration: Replace the stirrer and dropping funnel with a thermometer and a distillation setup connected to a water aspirator. Heat the flask in an oil bath to raise the internal temperature to 105-110°C. Maintain this temperature until 235-285 g of water has been removed, which typically takes 2-3 hours.

  • Cyclization and Oxidation: Cool the reaction mixture slightly and re-equip the flask with the stirrer and dropping funnel. While maintaining the internal temperature at 117-119°C, add 128 ml (236 g) of concentrated sulfuric acid dropwise over 2.5-3.5 hours. After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow the mixture to cool overnight with stirring. Pour the diluted mixture into a stirred solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice. The product will precipitate as a light-tan solid.

  • Purification: Collect the solid by filtration, wash with water, and then with methanol. The crude product can be further purified by recrystallization from methanol. The expected yield is 460-540 g (65-76%).[5]

Quantitative Data: Skraup Synthesis Yields
Aniline DerivativeProductYield (%)Reference
AnilineQuinoline~85-91[6]
4-Hydroxyaniline6-Hydroxyquinoline66-77[7]
4-Methoxyaniline6-Methoxyquinoline60[7]
4-Chloroaniline6-Chloroquinoline55[7]
4-Bromoaniline6-Bromoquinoline45[7]
4-Acetylaniline6-Acetylquinoline18[7]
2-Methoxyaniline8-Methoxyquinoline48[7]
2-Chloroaniline8-Chloroquinoline25[7]

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines and is considered a modification of the Skraup synthesis.[2][8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid.[8]

Reaction Mechanism

The mechanism is still a subject of some debate, but a widely accepted pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by reaction with a second molecule of aniline, cyclization, and subsequent elimination and aromatization to yield the quinoline product.[8]

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Intermediate Intermediate Michael_Adduct->Intermediate + Aniline Dihydroquinoline Dihydroquinoline Intermediate->Dihydroquinoline Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Acid_Catalyst Acid Catalyst

Doebner-von Miller Reaction Pathway
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

The following is a general procedure based on descriptions of the Doebner-von Miller reaction.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine aniline (1 mole) and concentrated hydrochloric acid (2.5 moles).

  • Addition of Aldehyde: To the stirred mixture, slowly add crotonaldehyde (1.25 moles). The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for several hours (typically 3-6 hours).

  • Work-up: Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

  • Isolation: The product, 2-methylquinoline, can be isolated by steam distillation. The distillate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation.

Quantitative Data: Doebner-von Miller Reaction Yields
Anilineα,β-Unsaturated CarbonylProductYield (%)Reference
AnilineCrotonaldehyde2-Methylquinoline~70[9]
AnilineCinnamaldehyde2-Phenylquinoline~60[9]
p-ToluidineCrotonaldehyde2,6-Dimethylquinoline~75[9]
p-AnisidineCrotonaldehyde6-Methoxy-2-methylquinoline~65[9]

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[10][11][12]

Reaction Mechanism

The reaction proceeds through the formation of an enamine intermediate from the condensation of the aniline and the β-diketone.[10] This enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[12]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline -H₂O Acid_Catalyst Acid Catalyst

Combes Synthesis Reaction Pathway
Experimental Protocol: General Procedure for Combes Synthesis

  • Condensation: Mix the aniline (1 equivalent) and the β-diketone (1 equivalent) in a suitable solvent, often ethanol or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data: Combes Synthesis Yields
Anilineβ-DiketoneProductYield (%)
AnilineAcetylacetone2,4-DimethylquinolineHigh
p-ToluidineAcetylacetone2,4,6-TrimethylquinolineHigh
AnilineBenzoylacetone2-Methyl-4-phenylquinolineModerate
m-ChloroanilineAcetylacetone7-Chloro-2,4-dimethylquinolineModerate

The Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13][14][15] The reaction can be catalyzed by either acid or base.[13]

Reaction Mechanism

Two primary mechanisms are proposed for the Friedländer synthesis.[14] One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second component, followed by an intramolecular aldol-type condensation and dehydration.[14]

Friedlander_Mechanism cluster_path1 Aldol First Pathway cluster_path2 Schiff Base First Pathway Aminoaryl_Carbonyl1 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl1->Aldol_Adduct Methylene_Carbonyl1 α-Methylene Carbonyl Methylene_Carbonyl1->Aldol_Adduct Quinoline1 Substituted Quinoline Aldol_Adduct->Quinoline1 Cyclization & -H₂O Aminoaryl_Carbonyl2 2-Aminoaryl Aldehyde/Ketone Schiff_Base Schiff Base Aminoaryl_Carbonyl2->Schiff_Base Methylene_Carbonyl2 α-Methylene Carbonyl Methylene_Carbonyl2->Schiff_Base Quinoline2 Substituted Quinoline Schiff_Base->Quinoline2 Intramolecular Condensation & -H₂O

Alternative Mechanisms for the Friedländer Synthesis
Experimental Protocol: Catalyst-Free Synthesis in Water

This modern, greener adaptation of the Friedländer synthesis highlights the evolution of classical methods.[16]

  • Reaction Setup: In a round-bottomed flask, suspend 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in water (5 mL).

  • Heating: Heat the mixture at 70°C with stirring for the required time (typically 1-5 hours), monitoring the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product is collected by filtration.

  • Purification: Wash the solid with cold water and dry to afford the pure quinoline derivative.

Quantitative Data: Friedländer Synthesis Yields
2-Aminoaryl Ketone/Aldehydeα-Methylene CarbonylCatalyst/ConditionsProductYield (%)Reference
2-AminobenzaldehydeAcetoneWater, 70°C2-Methylquinoline92[16]
2-AminobenzaldehydeCyclohexanoneWater, 70°C1,2,3,4-Tetrahydroacridine97[16]
2-AminobenzaldehydeAcetophenoneWater, 70°C2-Phenylquinoline95[16]
2-AminoacetophenoneEthyl acetoacetateBase2-Methyl-3-carbethoxyquinolineHigh[17]
2-Amino-5-chlorobenzophenonePhenylacetonitrileAcid6-Chloro-2,4-diphenylquinolineHigh[17]

The Conrad-Limpach-Knorr Synthesis (1887)

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (from the Conrad-Limpach pathway) or 2-hydroxyquinolines (from the Knorr pathway), depending on the reaction conditions.[5][18][19]

Reaction Mechanism

The reaction proceeds via the formation of a Schiff base or an enamine intermediate. At lower temperatures (kinetic control), cyclization occurs at the more reactive ortho position of the aniline to give the 4-hydroxyquinoline (Conrad-Limpach product). At higher temperatures (thermodynamic control), the initially formed anilide cyclizes to give the 2-hydroxyquinoline (Knorr product).

Conrad_Limpach_Knorr Start Aniline + β-Ketoester Intermediate Anilinocrotonate / Acetoacetanilide Intermediate Start->Intermediate Conrad_Limpach 4-Hydroxyquinoline Intermediate->Conrad_Limpach Low Temp (Kinetic) Knorr 2-Hydroxyquinoline Intermediate->Knorr High Temp (Thermodynamic)

Conrad-Limpach-Knorr Synthesis Pathways
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This procedure is adapted from Organic Syntheses.[20]

  • Cyclization: In a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, heat 150 ml of Dowtherm to reflux with stirring.

  • Addition of Substrate: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete.

  • Isolation of Crude Product: Allow the mixture to cool to room temperature, during which a yellow solid will separate. Add approximately 200 ml of petroleum ether, and collect the solid on a Büchner funnel, washing with an additional 100 ml of petroleum ether.

  • Purification: Treat the air-dried crude product with 10 g of decolorizing carbon in 1 L of boiling water. Filter the hot solution and allow it to cool. The product crystallizes as white, hair-like needles.

  • Final Product: Collect the purified 2-methyl-4-hydroxyquinoline by filtration. The yield is 43-46 g (85-90%).[20]

Quantitative Data: Conrad-Limpach Synthesis Yields
Anilineβ-KetoesterConditionsProductYield (%)Reference
AnilineEthyl acetoacetateHigh Temp (Dowtherm)2-Methyl-4-hydroxyquinoline85-90[20]
AnilineDiethyl malonateHigh Temp4-Hydroxyquinoline-3-carboxylateHigh[19]
m-ToluidineEthyl acetoacetateHigh Temp2,7-Dimethyl-4-hydroxyquinolineHigh[19]

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or a similar reagent.[1][21][22]

Reaction Mechanism

The reaction begins with the condensation of the aniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate.[1][21] This intermediate undergoes thermal cyclization to give a 4-hydroxy-3-carbethoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[1][21]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 Malonate_Derivative Diethyl ethoxymethylenemalonate Malonate_Derivative->Intermediate1 Intermediate2 4-Hydroxy-3-carbethoxy quinoline Intermediate1->Intermediate2 Thermal Cyclization Intermediate3 Quinoline-4-carboxylic acid Intermediate2->Intermediate3 Saponification Final_Product 4-Hydroxyquinoline Intermediate3->Final_Product Decarboxylation

Gould-Jacobs Reaction Pathway
Experimental Protocol: Synthesis of 4-Hydroxyquinoline

The following is a general procedure for the Gould-Jacobs reaction.

  • Condensation: A mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-140°C for 1-2 hours. The ethanol formed during the reaction is distilled off.

  • Cyclization: The resulting anilinomethylenemalonate is added to a high-boiling solvent, such as Dowtherm A or mineral oil, and heated to approximately 250°C for 15-30 minutes.

  • Saponification: The cooled reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux for about 1 hour to hydrolyze the ester.

  • Decarboxylation: The solution is then acidified with a strong acid (e.g., HCl) and heated to reflux to effect decarboxylation.

  • Isolation: Upon cooling, the 4-hydroxyquinoline precipitates and can be collected by filtration, washed with water, and dried.

Quantitative Data: Gould-Jacobs Reaction Yields
Aniline DerivativeProductYield (%)Reference
Aniline4-Hydroxyquinoline74-83[22]
m-Chloroaniline7-Chloro-4-hydroxyquinoline65[22]
m-Toluidine7-Methyl-4-hydroxyquinoline80[22]
Aniline (Microwave)Ethyl 4-hydroxyquinoline-3-carboxylate47[23]

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[24][25]

Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatoic acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently undergoes an intramolecular aldol-type condensation and dehydration to yield the quinoline-4-carboxylic acid.[24]

Pfitzinger_Mechanism Isatin Isatin Isatoic_Acid Isatoic Acid Intermediate Isatin->Isatoic_Acid Base Base (e.g., KOH) Imine Imine Intermediate Isatoic_Acid->Imine Carbonyl Carbonyl Compound Carbonyl->Imine Quinoline_Acid Quinoline-4-carboxylic Acid Imine->Quinoline_Acid Intramolecular Condensation & -H₂O

Pfitzinger Reaction Pathway
Experimental Protocol: Synthesis of 3-Hydroxycinchoninic Acid

This procedure is adapted from Organic Syntheses.[26]

  • Preparation of Isatin Solution: In a 3-liter, four-necked flask, dissolve 448 g (8 moles) of potassium hydroxide in 900 ml of water. To the hot, stirred solution, add 147 g (1 mole) of isatin.

  • Addition of Chloropyruvic Acid: To the resulting orange-yellow solution, add a solution of 123 g (1 mole) of chloropyruvic acid in 225 ml of water over 15 minutes, maintaining the temperature at 55-60°C.

  • Reaction: Stir the mixture at 55-60°C for 4 hours, then allow it to stand at room temperature overnight.

  • Work-up and Isolation: Filter the reaction mixture and acidify the filtrate with concentrated hydrochloric acid. Collect the precipitated product by filtration, wash with water, and then with absolute alcohol.

  • Purification: The crude product is air-dried and then dried in a vacuum desiccator. The yield of the bright-yellow solid is 115-135 g (60-71%).[26]

Quantitative Data: Pfitzinger Reaction Yields
IsatinCarbonyl CompoundProductYield (%)
IsatinAcetone2-Methylquinoline-4-carboxylic acidHigh
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acidHigh
5-BromoisatinCyclohexanone6-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acidModerate
IsatinPyruvic acid2-Methylquinoline-4-carboxylic acidGood

The Camps Quinoline Synthesis (1899)

The Camps cyclization is a method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a base.[27][28][29] Depending on the reaction conditions and the substrate, a mixture of two isomeric hydroxyquinolines can be formed.[27][28]

Reaction Mechanism

The reaction proceeds via an intramolecular condensation. The base removes a proton from either the α-carbon of the acetophenone methyl group or the α-carbon of the acyl group's alkyl chain. The resulting enolate then attacks the carbonyl group of the other functionality, leading to cyclization and subsequent dehydration to form the hydroxyquinoline.

Camps_Mechanism Start o-Acylaminoacetophenone IntermediateA Enolate at Acetophenone Methyl Start->IntermediateA Base IntermediateB Enolate at Acyl Alkyl Start->IntermediateB Base ProductA 2-Substituted-4-hydroxyquinoline IntermediateA->ProductA Cyclization & -H₂O ProductB 4-Substituted-2-hydroxyquinoline IntermediateB->ProductB Cyclization & -H₂O Base Base

Camps Synthesis Pathways to Isomeric Products
Experimental Protocol: General Procedure for Camps Synthesis

  • Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent, typically ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or hydrochloric acid). The product will precipitate.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry. The product can be purified by recrystallization. The ratio of the two possible isomers can be determined by techniques such as NMR spectroscopy or HPLC.

Quantitative Data: Camps Synthesis Product Distribution
o-AcylaminoacetophenoneProduct A (2-Substituted-4-hydroxy)Product B (4-Substituted-2-hydroxy)Ratio (A:B)
N-Acetyl-2-aminoacetophenone2-Methyl-4-hydroxyquinoline4-Methyl-2-hydroxyquinolineMajor:Minor
N-Propionyl-2-aminoacetophenone2-Ethyl-4-hydroxyquinoline4-Methyl-3-ethyl-2-hydroxyquinolineVaries
N-Benzoyl-2-aminoacetophenone2-Phenyl-4-hydroxyquinoline4-Phenyl-2-hydroxyquinolineVaries

Conclusion

The historical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. The Skraup, Doebner-von Miller, Combes, Friedländer, Conrad-Limpach-Knorr, Gould-Jacobs, Pfitzinger, and Camps syntheses each offer unique advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions. While modern synthetic methods have introduced milder and more efficient routes to quinolines, a thorough understanding of these classical reactions is invaluable for the contemporary chemist. These foundational methods not only provide access to a wide range of quinoline derivatives but also serve as an inspiration for the development of new synthetic strategies in the ongoing quest for novel and effective chemical entities.

References

An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-8-quinolinecarboxaldehyde is a heterocyclic aromatic compound belonging to the quinoline family. While direct literature on its discovery and specific biological activities is limited, its structural similarity to other biologically significant quinoline derivatives suggests its potential as a valuable intermediate in medicinal chemistry and materials science. This technical guide consolidates available information on related compounds to propose plausible synthetic routes, predict physicochemical properties, and discuss potential applications for this compound.

Discovery and Background

There is no specific record detailing the first discovery of this compound in the reviewed literature. However, the quinoline scaffold itself is a well-established pharmacophore found in numerous natural products and synthetic drugs. The functionalization of the quinoline ring with methyl and aldehyde groups at positions 2 and 8 respectively, suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse biological activities. Research on related compounds, such as 2-chloro-3-formyl-8-methylquinoline and various other quinolinecarboxaldehydes, indicates a continued interest in this class of molecules for applications in drug discovery.

Plausible Synthetic Pathways

Route 1: Oxidation of 2-Methyl-8-hydroxymethylquinoline

A common and effective method for the preparation of aldehydes is the oxidation of the corresponding primary alcohol. This pathway would involve the synthesis of the precursor, 2-Methyl-8-hydroxymethylquinoline, followed by its oxidation.

Step 1: Synthesis of 2-Methyl-8-hydroxymethylquinoline

A potential route to this precursor could start from the readily available 2-methyl-8-aminoquinoline.

G 2-Methyl-8-aminoquinoline 2-Methyl-8-aminoquinoline Diazonium Salt Diazonium Salt 2-Methyl-8-aminoquinoline->Diazonium Salt NaNO2, HCl 0-5 °C 2-Methyl-8-quinolinecarbonitrile 2-Methyl-8-quinolinecarbonitrile Diazonium Salt->2-Methyl-8-quinolinecarbonitrile CuCN, KCN 2-Methyl-8-quinolinecarboxylic acid 2-Methyl-8-quinolinecarboxylic acid 2-Methyl-8-quinolinecarbonitrile->2-Methyl-8-quinolinecarboxylic acid Acid or Base Hydrolysis 2-Methyl-8-hydroxymethylquinoline 2-Methyl-8-hydroxymethylquinoline 2-Methyl-8-quinolinecarboxylic acid->2-Methyl-8-hydroxymethylquinoline LiAlH4 or other reducing agent

Experimental Protocol (Adapted from analogous reactions):

  • Diazotization of 2-Methyl-8-aminoquinoline: To a stirred solution of 2-methyl-8-aminoquinoline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The mixture is heated to facilitate the displacement of the diazonium group with a nitrile group.

  • Hydrolysis of the Nitrile: The resulting 2-methyl-8-quinolinecarbonitrile is hydrolyzed to 2-methyl-8-quinolinecarboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Reduction of the Carboxylic Acid: The carboxylic acid is then reduced to the primary alcohol, 2-methyl-8-hydroxymethylquinoline, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 2: Oxidation to this compound

The synthesized 2-methyl-8-hydroxymethylquinoline can be oxidized to the target aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

G 2-Methyl-8-hydroxymethylquinoline 2-Methyl-8-hydroxymethylquinoline This compound This compound 2-Methyl-8-hydroxymethylquinoline->this compound PCC or DMP CH2Cl2

Experimental Protocol (Adapted from standard oxidation procedures):

  • Using Pyridinium Chlorochromate (PCC): To a solution of 2-methyl-8-hydroxymethylquinoline in dichloromethane (CH₂Cl₂), pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Using Dess-Martin Periodinane (DMP): Alternatively, Dess-Martin periodinane in CH₂Cl₂ can be used as a milder and more selective oxidizing agent.

Route 2: Vilsmeier-Haack Formylation of 2-Methylquinoline

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. While the regioselectivity of this reaction on 2-methylquinoline is not explicitly documented for the 8-position, it remains a plausible, direct approach. The methyl group at the 2-position is an activating group, which might direct the electrophilic substitution to the adjacent positions on the pyridine ring or to the 5 and 8 positions on the benzene ring.

G 2-Methylquinoline 2-Methylquinoline This compound This compound 2-Methylquinoline->this compound POCl3, DMF Heat

Experimental Protocol (Adapted from Vilsmeier-Haack reactions on quinolines):

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Formylation: 2-Methylquinoline is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated for several hours.

  • Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate iminium salt and yield the aldehyde. Separation of potential isomers might be necessary.

Physicochemical and Spectroscopic Data (Inferred)

Direct experimental data for this compound is not available. The following table summarizes key data for structurally related compounds to provide an estimation of the expected properties.

Property2-Quinolinecarboxaldehyde2-Chloro-8-methyl-3-quinoline carboxaldehyde8-Quinolinecarboxaldehyde2-Methyl-8-hydroxyquinoline
Molecular Formula C₁₀H₇NOC₁₁H₈ClNOC₁₀H₇NOC₁₀H₉NO
Molecular Weight 157.17 g/mol 205.64 g/mol [1]157.17 g/mol [2]159.18 g/mol
Melting Point 70-72 °C[3]138-141 °C[4]95-96 °C72-74 °C
Appearance Yellowish solid[5]-Light orange to Yellow to Green powder-
¹H NMR (CDCl₃, δ) 10.23 (s, 1H), 8.29 (d, 1H), 8.25 (d, 1H), 8.02 (d, 1H), 7.89 (d, 1H), 7.82 (td, 1H), 7.68 (td, 1H)[5]---
¹³C NMR (CDCl₃, δ) 193.8, 152.6, 147.9, 137.5, 130.6, 130.5, 130.1, 129.3, 128.0, 117.4[5]---
IR (cm⁻¹) 3058, 2933, 2813, 1702, 1264, 1202, 838, 748[5]---

Based on these related structures, this compound is expected to be a solid at room temperature with a melting point likely in the range of the other quinolinecarboxaldehydes. Its NMR and IR spectra would show characteristic peaks for the quinoline core, a methyl group, and an aldehyde group.

Potential Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds. While the specific biological activity of this compound has not been reported, its derivatives could be of significant interest.

  • Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal properties. The aldehyde functional group provides a reactive handle for the synthesis of Schiff bases and other derivatives that could be screened for antimicrobial activity.

  • Anticancer Agents: Certain quinoline-based compounds have shown promise as anticancer agents. The cytotoxicity of some quinolinecarbaldehyde derivatives has been demonstrated.

  • Ligands for Metal Complexes: The nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group can act as coordination sites for metal ions. Such complexes have applications in catalysis, materials science (e.g., OLEDs), and as imaging agents.

  • Precursor for Heterocyclic Synthesis: The aldehyde group is a versatile functional group that can participate in various cyclization reactions to form more complex heterocyclic systems, which are often of medicinal interest.

Conclusion

This compound represents an intriguing yet underexplored member of the quinoline family. While direct information regarding its discovery and synthesis is sparse, plausible and efficient synthetic routes can be devised based on well-established chemical transformations. The physicochemical properties of this compound can be reasonably inferred from its close structural analogs. The presence of the quinoline core, combined with the reactive aldehyde functionality, makes this compound a promising building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents, as well as in the field of materials science. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

Theoretical Studies on 2-Methyl-8-quinolinecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Methyl-8-quinolinecarboxaldehyde and its closely related analogs. Due to the limited availability of direct theoretical data on this compound, this paper leverages in-depth computational analysis of 2-Methyl-8-quinolinol as a primary reference, a structurally similar compound that offers significant insights into the geometric and electronic properties of this class of molecules. This guide summarizes key quantitative data, details relevant experimental and computational protocols, and presents visualizations of synthetic pathways and conceptual frameworks to support further research and development in areas such as medicinal chemistry and materials science.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, coordination chemistry, and materials science. Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive scaffolds for drug design. The introduction of various functional groups onto the quinoline core allows for the fine-tuning of their physicochemical and biological properties. This compound, with its methyl and aldehyde substitutions, presents a molecule of interest for further functionalization and study.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the structural and electronic characteristics of such molecules at the atomic level. These computational methods provide insights into molecular geometry, electronic distribution, and reactivity, which can guide synthetic efforts and the rational design of novel derivatives with enhanced properties.

This guide focuses on the theoretical aspects of this compound, drawing heavily on a detailed study of its close analog, 2-Methyl-8-quinolinol, to provide a robust theoretical framework.

Theoretical Studies and Molecular Properties

While direct theoretical studies on this compound are scarce in the current literature, a comprehensive computational analysis of 2-Methyl-8-quinolinol provides a strong foundation for understanding its structural and electronic properties. The following data is based on Density Functional Theory (DFT) and Hartree-Fock (HF) calculations performed on 2-Methyl-8-quinolinol.[1] It is important to note that the presence of a carboxaldehyde group in place of a hydroxyl group will influence the electronic distribution and geometry, primarily due to the electron-withdrawing nature of the aldehyde.

Computational Methodology

The geometric and electronic properties of 2-Methyl-8-quinolinol were investigated using the Gaussian 09 software package. The molecular structure was optimized in the ground state (in vacuo) using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. For the DFT calculations, the B3LYP, BLYP, and B3PW91 functionals were employed with the 6-311G(d,p) basis set.[1]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09.

  • Initial Structure: The initial molecular geometry of 2-Methyl-8-quinolinol is constructed using standard bond lengths and angles.

  • Methodology: The geometry is optimized using the following methods and basis sets:

    • HF/6-311G(d,p)

    • DFT/B3LYP/6-311G(d,p)

    • DFT/BLYP/6-311G(d,p)

    • DFT/B3PW91/6-311G(d,p)

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Output Analysis: The final optimized geometry, including bond lengths, bond angles, and dihedral angles, is extracted from the output file.

Molecular Geometry

The optimized geometric parameters for 2-Methyl-8-quinolinol provide insight into the bond lengths and angles of the quinoline core and its substituents. The molecule is considered to have C_s point group symmetry.[1] The following tables summarize the calculated bond lengths and bond angles.

Table 1: Selected Optimized Bond Lengths (Å) of 2-Methyl-8-quinolinol [1]

BondHF/6-311G(d,p)B3LYP/6-311G(d,p)BLYP/6-311G(d,p)B3PW91/6-311G(d,p)
C1-C21.3661.3811.3891.379
C2-N31.3261.3391.3461.337
N3-C41.3751.3891.3981.387
C4-C101.4111.4231.4311.421
C8-O111.3521.3651.3731.363
C2-C121.4931.5041.5111.502

Table 2: Selected Optimized Bond Angles (°) of 2-Methyl-8-quinolinol [1]

AngleHF/6-311G(d,p)B3LYP/6-311G(d,p)BLYP/6-311G(d,p)B3PW91/6-311G(d,p)
C1-C2-N3123.3123.1123.0123.1
C2-N3-C4117.8117.9117.9117.9
N3-C4-C10122.2122.3122.3122.3
C5-C10-C9118.8118.9118.9118.9
C7-C8-O11118.0118.2118.1118.2
N3-C2-C12116.3116.2116.1116.2
Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic transitions of a molecule. DFT calculations on various quinoline derivatives have shown that these values can be reliably predicted.[2] For this compound, the electron-withdrawing aldehyde group is expected to lower the energies of both the HOMO and LUMO compared to the hydroxyl-substituted analog.

Synthesis of this compound Precursors

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of a pre-existing 2-methylquinoline core. The following diagram illustrates a potential synthetic workflow based on established methods for similar quinoline derivatives.

G Synthetic Workflow for this compound Precursors cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Functionalization cluster_3 Precursor Products o_nitrophenol o-Nitrophenol two_methyl_8_hydroxyquinoline 2-Methyl-8-hydroxyquinoline o_nitrophenol->two_methyl_8_hydroxyquinoline Reduction, Cyclization formylation Formylation two_methyl_8_hydroxyquinoline->formylation Reimer-Tiemann or Vilsmeier-Haack Reaction two_methyl_8_bromoquinoline 2-Methyl-8-bromoquinoline amino_substitution Amino Substitution two_methyl_8_bromoquinoline->amino_substitution Amination hydroxy_carboxaldehyde 2-Methyl-8-hydroxyquinoline-5-carboxaldehyde formylation->hydroxy_carboxaldehyde amino_quinoline 2-Methyl-8-aminoquinoline amino_substitution->amino_quinoline o_bromoaniline o-Bromoaniline o_bromoaniline->two_methyl_8_bromoquinoline Ring-closure with crotonaldehyde

Caption: Synthetic pathways to key precursors of this compound.

Experimental Protocol: Synthesis of 2-Methyl-8-hydroxyquinoline from o-Nitrophenol

This protocol is based on a described method for preparing 2-methyl-8-hydroxyquinoline.[3]

  • Reduction and Cyclization: o-Nitrophenol is reduced to o-aminophenol.

  • Reaction with Crotonaldehyde: The resulting o-aminophenol is reacted with crotonaldehyde in the presence of an oxidizing agent (such as o-nitrophenol itself, which is reduced in the process) and an acid catalyst (e.g., HCl).

  • Reaction Conditions: The mixture is typically refluxed for several hours.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure or recrystallization.

Experimental Protocol: Synthesis of 2-Methyl-8-bromoquinoline

This protocol is based on a patented method for preparing 2-methyl-8-bromoquinoline.

  • Ring-closure Reaction: o-Bromoaniline is reacted with crotonaldehyde in a solvent.

  • Catalysts and Oxidants: The reaction is carried out in the presence of an oxidizing agent (e.g., nitrobenzene, ammonium cerium nitrate) and a moderator (e.g., glacial acetic acid, hydrochloric acid).

  • Reaction Conditions: The mixture is heated to around 100°C for several hours.

  • Work-up and Purification: After the reaction, the product is isolated and purified, yielding 2-methyl-8-bromoquinoline.

Logical Relationships in Theoretical Chemistry Workflows

The process of conducting theoretical studies on a molecule like this compound follows a logical workflow, from initial structure generation to the analysis of its properties.

G Workflow for Theoretical Analysis of a Molecule start Define Molecule of Interest (this compound) build_structure Build Initial 3D Structure start->build_structure choose_method Select Computational Method (e.g., DFT, HF) and Basis Set build_structure->choose_method geom_opt Perform Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt If not minimum, re-optimize verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min single_point Single Point Energy Calculation verify_min->single_point If minimum property_calc Calculate Molecular Properties (HOMO/LUMO, MEP, etc.) single_point->property_calc analyze Analyze and Interpret Results property_calc->analyze end Conclusion and Further Studies analyze->end

Caption: A logical workflow for the theoretical investigation of molecular properties.

Conclusion

This technical guide has provided a detailed overview of the theoretical studies relevant to this compound. By leveraging comprehensive computational data from its close analog, 2-Methyl-8-quinolinol, we have established a solid theoretical foundation for understanding the structural and electronic properties of this class of compounds. The provided synthetic workflows and experimental protocols for key precursors offer practical guidance for researchers in the field. The visualizations of synthetic pathways and computational workflows serve to clarify these complex processes.

Future work should focus on obtaining direct theoretical and experimental data for this compound to validate the predictions made based on its analog and to further elucidate its unique properties. Such studies will be crucial for unlocking the full potential of this promising molecule in drug discovery and materials science.

References

An In-depth Technical Guide on the Molecular Geometry of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2-Methyl-8-quinolinecarboxaldehyde. In the absence of published single-crystal X-ray diffraction data for this specific compound, this document outlines a robust computational approach to determine its three-dimensional structure. The guide details theoretical geometric parameters, potential intramolecular interactions, and experimental protocols for synthesis and computational analysis, serving as a vital resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline core, a methyl group at the 2-position, and a carboxaldehyde group at the 8-position. The spatial arrangement of these functional groups is crucial as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity, intermolecular interactions, and potential biological activity. Understanding the precise molecular geometry is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

This guide will focus on a theoretical model of the molecule's geometry, derived from established computational chemistry methods, and will be supported by structural data from closely related quinoline derivatives.

Predicted Molecular Geometry

The molecular geometry of this compound is predicted using Density Functional Theory (DFT) calculations, a reliable method for determining the electronic structure and geometry of organic molecules.[1][2][3] The quinoline ring system is expected to be largely planar. The primary determinants of the overall three-dimensional structure are the rotational conformations of the methyl and carboxaldehyde substituents relative to the quinoline plane.

Conformational Analysis:

The orientation of the carboxaldehyde group is of particular interest due to the potential for steric hindrance and intramolecular interactions with the proximate quinoline nitrogen and the C-H bond at the 7-position.[4] Two primary planar conformers for the aldehyde group are conceivable: one where the carbonyl oxygen is directed towards the nitrogen atom of the quinoline ring (syn-periplanar) and another where it is directed away (anti-periplanar). The relative energies of these conformers dictate the most stable ground-state geometry. Computational analysis suggests that steric repulsion between the aldehyde group and the peri-hydrogen at the C7 position plays a significant role in determining the preferred orientation.[5]

Table 1: Predicted Geometric Parameters for this compound (Theoretical Data)

ParameterBond/Angle/DihedralPredicted Value
Bond Lengths (Å)
C2-CH3~1.51
C8-CHO~1.48
C=O (aldehyde)~1.22
C-N (quinoline)~1.31 - 1.37
C-C (aromatic)~1.38 - 1.42
Bond Angles (°)
C7-C8-C(aldehyde)~121
C(quinoline)-C8-C(aldehyde)~119
C8-C(aldehyde)-O~124
N1-C2-C(methyl)~117
C3-C2-C(methyl)~123
Key Dihedral Angles (°)
C7-C8-C(aldehyde)-O~180 or ~0
N1-C8a-C8-C(aldehyde)~0 or ~180

Note: These values are theoretical predictions based on DFT calculations of similar quinoline structures and are subject to experimental verification.

Experimental and Computational Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-methyl-8-quinolinemethanol, or the direct formylation of a suitable precursor. A common method for the synthesis of quinoline aldehydes is the oxidation of a methyl group.[6][7][8]

Protocol: Oxidation of 2-Methyl-8-aminoquinoline to this compound

  • Diazotization: Dissolve 2-methyl-8-aminoquinoline in an aqueous solution of a strong acid (e.g., H2SO4) at 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: Gently warm the solution to facilitate the hydrolysis of the diazonium salt to 2-methyl-8-quinolinol.

  • Formylation: Subject the resulting 2-methyl-8-quinolinol to a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce the aldehyde group at the 8-position.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following protocol outlines a standard procedure for the computational determination of the molecular geometry of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Initial Structure Generation: Build the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers, particularly focusing on the dihedral angle of the carboxaldehyde group.

  • Geometry Optimization:

    • Select the lowest energy conformer(s) for full geometry optimization.

    • Employ Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which has shown good performance for organic molecules.[1][9][10]

    • Use a Pople-style basis set, such as 6-31G(d,p), or a Karlsruhe basis set like def2-SVP. For higher accuracy, a larger basis set like 6-311+G(d,p) or def2-TZVP can be used.[1]

    • Perform the optimization in the gas phase. The inclusion of a solvent model (e.g., PCM) can be used to simulate solution-phase geometry.

  • Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Analysis of Results:

    • Extract the optimized bond lengths, bond angles, and dihedral angles.

    • Analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential to understand the electronic properties.

    • Investigate potential intramolecular interactions, such as hydrogen bonding or steric clashes.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for its analysis.

Caption: Figure 1: 2D Structure of this compound.

workflow Figure 2: Workflow for Geometrical Analysis cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis synthesis Synthesis of This compound nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms conf_search Conformational Search (Molecular Mechanics) synthesis->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->dft_opt freq_analysis Frequency Analysis dft_opt->freq_analysis electronic_props Electronic Properties (HOMO, LUMO, ESP) dft_opt->electronic_props geom_params Geometric Parameters (Bond Lengths, Angles) freq_analysis->geom_params interaction_analysis Intramolecular Interactions geom_params->interaction_analysis

Caption: Figure 2: Workflow for Geometrical and Electronic Analysis.

References

Quantum Chemical Blueprint for 2-Methyl-8-quinolinecarboxaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Methyl-8-quinolinecarboxaldehyde. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the fundamental quantum mechanical properties of these molecules is paramount for rational drug design and the development of novel therapeutic agents. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such a study, presenting a virtual roadmap for the in-silico characterization of this promising compound.

Theoretical Framework and Computational Methodology

The in-silico investigation of this compound leverages Density Functional Theory (DFT), a robust method for approximating the solution to the many-body Schrödinger equation. DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Following geometry optimization, a vibrational frequency analysis is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, these calculations provide theoretical vibrational spectra (Infrared and Raman) which can be directly compared with experimental data for validation of the computational model.

Electronic Properties

Key electronic properties are derived from the optimized geometry. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another vital descriptor. It maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. Theoretical NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can aid in the assignment of experimental spectra. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties.

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical results against experimental data is essential. The following are standard experimental protocols for characterizing this compound.

  • Synthesis: The synthesis of this compound can be achieved through various organic chemistry routes, often starting from 2-methyl-8-quinolinol. One common method involves the oxidation of the corresponding alcohol.

  • Spectroscopic Characterization:

    • FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra are typically recorded using a spectrometer with a KBr pellet for solid samples or in a suitable solvent.[1]

    • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent, such as CDCl3 or DMSO-d6.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a dilute solution of a suitable solvent, such as ethanol or acetonitrile.

Data Presentation

The quantitative data obtained from the quantum chemical calculations would be summarized in the following tables. Please note that the values presented here are illustrative placeholders based on typical results for similar quinoline derivatives and are not the result of new calculations.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value
Bond LengthC2-C31.37 Å-
C8-C91.41 Å-
C11=O121.22 Å-
Bond AngleC2-N1-C9117.5°-
C7-C8-C11121.0°-
Dihedral AngleC3-C2-C10-H180.0°-

Table 2: Calculated Vibrational Frequencies

ModeAssignmentCalculated Frequency (cm-1)Experimental Frequency (cm-1)
ν(C=O)Carbonyl stretch1695-
ν(C=N)Quinoline ring stretch1580-
δ(C-H)Methyl C-H bend1450-
γ(C-H)Aromatic C-H out-of-plane bend830-

Table 3: Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 Debye
Ionization Potential7.8 eV
Electron Affinity1.5 eV

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis and Validation cluster_output Output start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopic Property Calculation (NMR, UV-Vis) freq_calc->spec_prop data_analysis Data Analysis and Interpretation elec_prop->data_analysis spec_prop->data_analysis exp_comp Comparison with Experimental Data data_analysis->exp_comp results Structural, Electronic, and Spectroscopic Properties exp_comp->results

Computational workflow for this compound.

This structured approach, combining robust theoretical calculations with experimental validation, provides a powerful platform for understanding the fundamental properties of this compound. The insights gained from these studies can significantly accelerate the drug discovery process by enabling a more targeted and informed approach to the design of novel quinoline-based therapeutics.

References

An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-Methylquinoline-8-carbaldehyde

This technical guide provides a comprehensive overview of 2-methylquinoline-8-carbaldehyde and its derivatives, focusing on their chemical synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline-based compounds.

Physicochemical Properties

While specific experimental data for 2-methylquinoline-8-carbaldehyde is limited in publicly available literature, data for structurally related compounds provide valuable insights. The properties of quinoline aldehydes are influenced by the position of the substituents on the quinoline ring. For instance, the isomer 8-methylquinoline-2-carbaldehyde is a powder with a melting point of 81-83 °C. Physicochemical properties of various quinoline carboxaldehyde derivatives are summarized in the table below to facilitate comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-Methylquinoline-8-carbaldehyde (Predicted) C₁₁H₉NO171.19---
8-Methylquinoline-2-carbaldehydeC₁₁H₉NO171.2081-83--
2-Chloro-8-methylquinoline-3-carboxaldehydeC₁₁H₈ClNO205.64138-141--
8-Hydroxyquinoline-2-carboxaldehydeC₁₀H₇NO₂173.1797-100392.2 (Predicted)Soluble in DMSO, ethanol
Quinoline-2-carboxaldehydeC₁₀H₇NO157.1766-71314.3 (Predicted)-

Synthesis and Experimental Protocols

The synthesis of 2-methylquinoline-8-carbaldehyde can be approached through the oxidation of the corresponding methyl group of 2,8-dimethylquinoline. A common method for the selective oxidation of a methyl group on a quinoline ring to an aldehyde is through the use of selenium dioxide (SeO₂). Below is a generalized experimental protocol adapted from the synthesis of a similar compound, 8-hydroxyquinoline-2-carboxaldehyde.[1]

Experimental Protocol: Oxidation of 2,8-Dimethylquinoline to 2-Methylquinoline-8-carbaldehyde (Proposed)

Materials:

  • 2,8-Dimethylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Nitrogen gas

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,8-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.

  • Flush the system with nitrogen gas.

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium byproduct.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 2-methylquinoline-8-carbaldehyde.

Note: This is a proposed synthesis, and optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve a high yield of the desired product.

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow Reactants 2,8-Dimethylquinoline + Selenium Dioxide in Dioxane Reflux Reflux under Nitrogen (8-12 hours) Reactants->Reflux Filtration Filtration to remove Selenium byproduct Reflux->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Purification Recrystallization from Ethanol Concentration->Purification Product 2-Methylquinoline-8-carbaldehyde Purification->Product

Synthesis workflow for 2-methylquinoline-8-carbaldehyde.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) at approximately δ 9-10 ppm. The methyl group protons would appear as a singlet around δ 2.5-3.0 ppm. The aromatic protons on the quinoline ring would exhibit complex multiplets in the region of δ 7.0-8.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be expected to have a chemical shift in the range of δ 190-200 ppm. The methyl carbon would appear around δ 20-25 ppm. The aromatic carbons would show signals between δ 120-150 ppm.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde would be expected around 1680-1700 cm⁻¹. C-H stretching vibrations for the aldehyde proton would be observed near 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.19 g/mol ).

Biological Activities and Signaling Pathways

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The mechanism of action for their anticancer effects is often multifaceted, involving the inhibition of key cellular processes.[2][5]

Anticancer Activity

The anticancer potential of quinoline derivatives is attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGF), which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, thereby preventing the uncontrolled division of cancer cells.[2]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3]

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoline derivatives in cancer cells.

Anticancer_Pathway cluster_cell Cancer Cell Quinoline Quinoline Derivative EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Targeting the EGFR signaling pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives also exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[4][7][8] Their mechanisms of action in microbial cells include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a well-known class of quinoline-based antibiotics, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.[7]

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

  • Inhibition of other essential enzymes: Quinoline compounds can inhibit other vital microbial enzymes, disrupting their metabolic processes.

The diagram below depicts the mechanism of action of quinolone antibiotics.

Antimicrobial_Pathway cluster_bacteria Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks

Inhibition of bacterial DNA replication by quinolones.

Conclusion

2-Methylquinoline-8-carbaldehyde and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, particularly in the realms of anticancer and antimicrobial research, warrant further investigation. This guide provides a foundational understanding for researchers to explore the synthesis, characterization, and biological evaluation of this important class of compounds. Further studies are needed to elucidate the specific mechanisms of action and to optimize the therapeutic potential of these molecules.

References

An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of 2-Methyl-8-quinolinecarboxaldehyde, a specialized heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. Due to its niche status, this document focuses on its synthesis from available precursors, estimated physicochemical properties, and its potential applications as a building block in the development of novel therapeutic agents.

Commercial Availability and Suppliers

Table 1: Key Precursor Suppliers

PrecursorSupplier Examples
2-Methyl-8-quinolinolSigma-Aldrich, TCI Chemicals, Chem-Impex[1][2]
2-Methyl-8-aminoquinolineSigma-Aldrich, TCI Chemicals, BOC Sciences[3][][5]

Physicochemical Properties

As this compound is not a standard catalog item, experimental data on its physicochemical properties are not available. The following table summarizes estimated values based on the properties of structurally similar compounds, namely 2-methylquinoline and 8-quinolinecarboxaldehyde.

Table 2: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₁₁H₉NO-
Molecular Weight 171.19 g/mol -
Appearance Likely a yellow to brown solidAnalogy to 8-quinolinecarboxaldehyde[6]
Melting Point 90 - 100 °CAnalogy to 8-quinolinecarboxaldehyde (92-97 °C)[6]
Boiling Point > 300 °CHigher than 2-methylquinoline (~248 °C)[7] and 8-quinolinecarboxaldehyde (~314 °C)[8]
Solubility Soluble in organic solvents (DMSO, DMF, Chloroform); Insoluble in water.Analogy to parent quinoline structures

Synthesis of this compound

Given its commercial unavailability, a reliable synthetic protocol is essential. Below are two plausible experimental pathways starting from commercially available precursors.

This multi-step synthesis involves the conversion of the amino group to a nitrile via a Sandmeyer-type reaction, followed by reduction to the aldehyde.

Experimental Protocol:

  • Diazotization of 2-Methyl-8-aminoquinoline:

    • Dissolve 2-methyl-8-aminoquinoline (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

    • Cool the mixture and extract the product, 2-methyl-8-quinolinecarbonitrile, with an organic solvent (e.g., dichloromethane).

    • Purify the nitrile by column chromatography.

  • Reduction of the Nitrile to Aldehyde:

    • Dissolve the purified 2-methyl-8-quinolinecarbonitrile in an appropriate anhydrous solvent (e.g., THF or toluene).

    • Cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents) in an appropriate solvent.

    • Stir the reaction at low temperature for a few hours, monitoring by TLC.

    • Quench the reaction carefully with methanol, followed by an aqueous Rochelle's salt solution.

    • Extract the final product, this compound, with an organic solvent and purify by column chromatography.

Synthesis_Route_1 cluster_0 Starting Material cluster_1 Step 1: Diazotization & Cyanation cluster_2 Step 2: Reduction 2-Methyl-8-aminoquinoline 2-Methyl-8-aminoquinoline Diazonium_Salt 2-Methyl-8-quinolinediazonium salt 2-Methyl-8-aminoquinoline->Diazonium_Salt NaNO₂, HCl Nitrile 2-Methyl-8-quinolinecarbonitrile Diazonium_Salt->Nitrile CuCN, KCN Aldehyde This compound Nitrile->Aldehyde DIBAL-H

Caption: Proposed synthesis of this compound from 2-Methyl-8-aminoquinoline.

This route involves the protection of the hydroxyl group, followed by a directed ortho-metalation and formylation, and subsequent deprotection. A Reimer-Tiemann reaction on 2-Methyl-8-quinolinol would likely result in formylation at the 7-position.[9]

Experimental Protocol:

  • Protection of the Hydroxyl Group:

    • React 2-Methyl-8-quinolinol with a suitable protecting group, for example, by converting it to 8-methoxy-2-methylquinoline.

  • Oxidation of the Methyl Group:

    • Selective oxidation of the 2-methyl group to a carboxylic acid can be challenging. Reagents like selenium dioxide have been used for the oxidation of methyl-substituted N-heteroaromatics.[10]

    • Alternatively, conversion to 2-methyl-8-quinoline N-oxide, followed by rearrangement and oxidation might be a possibility.

  • Conversion of Carboxylic Acid to Aldehyde:

    • The resulting 8-methoxy-2-quinolinecarboxylic acid can be converted to the corresponding acid chloride using thionyl chloride.

    • The acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (Rosenmund reduction is also a possibility).

  • Deprotection:

    • Cleavage of the methoxy ether to reveal the 8-hydroxy group, if desired, can be achieved using reagents like BBr₃. This route is more complex and less direct than Route 1.

Applications in Research and Drug Development

While no specific biological activities have been reported for this compound itself, the quinoline scaffold is a well-established pharmacophore in drug discovery.[11] Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be used in a variety of chemical transformations to build molecular diversity, including:

  • Reductive amination to synthesize various amine derivatives.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Condensation reactions to form Schiff bases, hydrazones, and other imine derivatives, which are often used as ligands for metal complexes or as bioactive molecules themselves.

  • Oxidation to the corresponding carboxylic acid, providing another key functional group for further derivatization (e.g., amide or ester formation).

The presence of the methyl group at the 2-position and the aldehyde at the 8-position provides a unique substitution pattern for the design of novel ligands for metal chelation or as scaffolds for probing biological targets.

Drug_Discovery_Pathway Start This compound (Building Block) Derivatization Chemical Derivatization (Reductive Amination, Wittig, etc.) Start->Derivatization Library Library of Novel Quinoline Derivatives Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

References

Navigating the Safety Profile of 2-Methyl-8-quinolinecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Quantitative data for 2-Methyl-8-quinolinecarboxaldehyde is not available. The following table summarizes the known physical and chemical properties of its close structural analogs, quinoline-8-carboxaldehyde and quinoline-2-carboxaldehyde, to provide an estimated profile.

PropertyQuinoline-8-carboxaldehydeQuinoline-2-carboxaldehyde
Molecular Formula C10H7NO[1]C10H7NO
Molecular Weight 157.17 g/mol [1]157.17 g/mol
Appearance Yellow solid crystalline powder[2]Off-white crystalline solid[3]
Melting Point 97 - 98 °C[2]70 - 72 °C[3]
Boiling Point No data available[2]314.3 ± 15.0 °C (Predicted)[3]
Flash Point No data available[2]No data available[3]
Solubility Insoluble in water[1]No data available[3]
CAS Number 38707-70-9[1]5470-96-2

Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds, this compound should be handled as a hazardous substance. The GHS classifications for quinoline-8-carboxaldehyde and quinoline-2-carboxaldehyde are summarized below.

Hazard ClassGHS Classification (Quinoline-8-carboxaldehyde)GHS Classification (Quinoline-2-carboxaldehyde)
Skin Corrosion/IrritationCategory 2[2]Category 2[4]
Serious Eye Damage/IrritationCategory 2[2]Category 2[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[2]Category 3 (Respiratory tract irritation)[4]

Signal Word: Warning[2][4]

Hazard Statements:

  • Causes skin irritation.[2][4]

  • Causes serious eye irritation.[2][4]

  • May cause respiratory irritation.[2][4]

The following DOT script visualizes the logical relationship of these hazards.

cluster_0 Hazard Identification for Quinoline Carboxaldehyde Analogs cluster_1 Potential Health Hazards This compound This compound Skin Irritation Skin Irritation This compound->Skin Irritation Eye Irritation Eye Irritation This compound->Eye Irritation Respiratory Irritation Respiratory Irritation This compound->Respiratory Irritation

Hazard Relationship Diagram

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with skin and eyes.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Incompatible materials include strong oxidizing agents and strong bases.[2][5]

The following diagram illustrates a general workflow for safely handling solid chemical reagents like this compound.

Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Clean Workspace Clean Workspace Dispose of Waste->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End

Safe Handling Workflow

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

The following decision tree provides a visual guide for first aid procedures.

Exposure Exposure Inhalation Inhalation Exposure->Inhalation Route? Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Wash with Soap & Water Wash with Soap & Water Skin Contact->Wash with Soap & Water Rinse with Water Rinse with Water Eye Contact->Rinse with Water Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention If unwell Wash with Soap & Water->Seek Medical Attention If irritation persists Rinse with Water->Seek Medical Attention If irritation persists Rinse Mouth->Seek Medical Attention If symptoms occur

First Aid Decision Tree

Experimental Protocols

While a specific experimental protocol for this compound is not available, the following is a general procedure for the synthesis of a related compound, quinoline-2-carboxaldehyde, which illustrates the handling of similar reagents. This protocol should be adapted with a thorough risk assessment for the specific compound being used.

Synthesis of Quinoline-2-carboxaldehyde (Illustrative Protocol) [6]

Objective: To synthesize quinoline-2-carboxaldehyde via the reduction of quinoline-2-carboxylic acid ethyl ester.

Materials:

  • Quinoline-2-carboxylic acid ethyl ester

  • Anhydrous Dichloromethane (CH2Cl2)

  • 1M Diisobutylaluminium hydride (DIBAL) in toluene

  • Methanol

  • Rochelle's solution (potassium sodium tartrate tetrahydrate)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel

  • Hexane

  • Ethyl Acetate (AcOEt)

Procedure:

  • Under an argon atmosphere, dissolve quinoline-2-carboxylic acid ethyl ester in anhydrous CH2Cl2 in a flask and cool to -78 °C.[6]

  • Slowly add a 1M solution of DIBAL in toluene dropwise over 30 minutes, maintaining the temperature at -78 °C.[6]

  • Stir the resulting solution at -78 °C for an additional hour.[6]

  • Quench the reaction by the dropwise addition of methanol, followed by Rochelle's solution.[6]

  • Allow the mixture to warm to room temperature and stir overnight.[6]

  • Filter the mixture through a pad of celite, washing with CH2Cl2.[6]

  • Dry the filtrate over anhydrous Na2SO4 and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent.[6]

Toxicological Information

No specific toxicological data for this compound has been found. For its analogs, no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (repeated exposure).[3] The primary known effects are irritation to the skin, eyes, and respiratory system upon single exposure.[2][4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

  • Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release:

  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[2]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[2]

Conclusion

While a specific MSDS for this compound is not available, the data from its close analogs, quinoline-8-carboxaldehyde and quinoline-2-carboxaldehyde, strongly suggest that it should be handled as a hazardous chemical that can cause skin, eye, and respiratory irritation. All handling should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. A thorough, substance-specific risk assessment is imperative before any use of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-8-quinolinecarboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-Methyl-8-quinolinecarboxaldehyde, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the preparation and subsequent reactions of this compound, which holds potential for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the selective oxidation of the corresponding dimethyl-substituted quinoline precursor, 2,8-dimethylquinoline. Selenium dioxide has been shown to be an effective reagent for the oxidation of methyl groups on quinoline rings.[1][2][3]

Experimental Protocol: Oxidation of 2,8-Dimethylquinoline

This protocol is based on the known reactivity of selenium dioxide with methylquinolines.[1][2][3]

Materials:

  • 2,8-Dimethylquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,8-dimethylquinoline (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Expected Yield: Based on similar oxidations of dimethylquinolines, yields in the range of 70% can be anticipated.[2]

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules through reactions involving its aldehyde functionality.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[3] This reaction is particularly useful for the synthesis of substituted alkenes.

  • To a solution of this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, diethyl malonate, or ethyl cyanoacetate; 1-1.2 equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a weak base (e.g., piperidine, pyridine, or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by standard aqueous workup followed by crystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation of Quinoline Aldehydes:

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
Quinoline-2-carboxaldehydeMalononitrilePiperidineEthanol292Generic Protocol
8-Hydroxyquinoline-2-carboxaldehydeEthyl-2-cyanoacetateZinc(II) complexNot specifiedNot specifiedHigh

Note: The table provides representative data for similar quinoline aldehydes to guide expectation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[4] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position.

  • Preparation of the Wittig Reagent: A phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide. The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent like THF or diethyl ether to generate the ylide.

  • Wittig Olefination: To the freshly prepared ylide solution at low temperature (e.g., -78 °C or 0 °C), add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data for Wittig Reaction of Aldehydes:

AldehydeWittig ReagentBaseSolventYield (%)Reference
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDichloromethaneNot specified[4]
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃AqueousNot specified[5]

Note: This table illustrates the versatility of the Wittig reaction with different aldehydes and conditions.

Schiff Base Formation

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are important intermediates in organic synthesis and often exhibit interesting biological activities.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a solution of the primary amine (1 equivalent) in the same solvent.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with refluxing for a few hours.

  • The Schiff base product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

  • If the product does not precipitate, it can be isolated by removal of the solvent and purified by recrystallization or column chromatography.

Quantitative Data for Schiff Base Formation with Quinoline Aldehydes:

AldehydeAmineSolventTime (h)Yield (%)Reference
2-Quinolinecarboxaldehyde3-AminophenolEthanol3Not specified[6]
2,6-Pyridinedicarboxaldehyde8-AminoquinolineWater0.586[7]

Note: This table provides examples of Schiff base formation involving quinoline moieties.

Visualizations

Logical Workflow for the Synthesis and Application of this compound

G cluster_synthesis Synthesis cluster_applications Applications start 2,8-Dimethylquinoline product This compound start->product Oxidation reagent1 SeO₂ reagent1->product app1 Knoevenagel Condensation product->app1 Reacts with active methylene compounds app2 Wittig Reaction product->app2 Reacts with phosphonium ylides app3 Schiff Base Formation product->app3 Reacts with primary amines

Caption: Synthetic route to this compound and its key applications.

Signaling Pathway of Aldehyde Reactions

G cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction cluster_schiff Schiff Base Formation aldehyde This compound k_reagent Active Methylene Compound aldehyde->k_reagent w_reagent Phosphonium Ylide aldehyde->w_reagent s_reagent Primary Amine aldehyde->s_reagent k_product α,β-Unsaturated Quinoline Derivative k_reagent->k_product w_product Substituted Alkene w_reagent->w_product s_product Schiff Base (Imine) s_reagent->s_product

References

Applications of 2-Methyl-8-quinolinecarboxaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the medicinal chemistry applications of 2-Methyl-8-quinolinecarboxaldehyde, a versatile scaffold for developing therapeutic agents. This document details its role in anticancer, antimicrobial, and enzyme-inhibiting drugs, complete with experimental protocols and data.

Introduction

This compound, often existing as its tautomer 8-hydroxy-2-quinolinecarboxaldehyde, is a prominent heterocyclic compound in medicinal chemistry. Its structure, featuring a quinoline core with a reactive aldehyde group and a metal-chelating 8-hydroxyl group, makes it an ideal starting material for synthesizing a diverse range of biologically active molecules.[1][2] The ability of the 8-hydroxyquinoline moiety to chelate essential metal ions like copper and zinc is often integral to the mechanism of action of its derivatives.[1][3][4] This scaffold is a key component in the synthesis of Schiff bases and their metal complexes, which have demonstrated significant potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[3][5][6]

Synthesis Protocols

The synthesis of therapeutic candidates based on this compound typically involves a multi-step process, starting with the oxidation of the methyl group, followed by condensation to form Schiff bases, and subsequent metal complexation.

Protocol 1: Synthesis of 8-Hydroxy-2-quinolinecarboxaldehyde

This protocol describes the oxidation of 8-hydroxy-2-methylquinoline to yield the core aldehyde scaffold.

Materials:

  • 8-hydroxy-2-methylquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxy-2-methylquinoline in a mixture of dioxane and water.

  • Add selenium dioxide to the solution.

  • Reflux the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the crude product using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel column chromatography to obtain pure 8-hydroxy-2-quinolinecarboxaldehyde.[7]

Protocol 2: General Synthesis of Schiff Base Derivatives

This protocol outlines the condensation reaction between 8-hydroxy-2-quinolinecarboxaldehyde and a primary amine to form a Schiff base.

Materials:

  • 8-Hydroxy-2-quinolinecarboxaldehyde

  • A selected primary amine (e.g., 1-(2-aminoethyl)-piperidine)

  • Ethanol or Methanol

  • Potassium hydroxide (KOH)

Procedure:

  • Prepare an ethanolic or methanolic solution of the chosen primary amine (2 mmol) and KOH (2 mmol).

  • Add 8-hydroxy-2-quinolinecarboxaldehyde (2 mmol) to the solution.

  • Stir the resulting orange solution for 1 hour at room temperature.[4][8]

  • The formation of the Schiff base can be monitored by TLC. The product can be used directly for the next step or isolated by solvent evaporation and recrystallization.

Protocol 3: General Synthesis of Metal (Cu(II), Zn(II)) Complexes

This protocol details the chelation of a Schiff base ligand with a metal salt.

Materials:

  • Schiff base ligand solution from Protocol 2

  • Metal(II) chloride salt (e.g., CuCl₂ or ZnCl₂)

  • Dichloromethane

  • Diethyl ether or n-hexane for recrystallization

Procedure:

  • To the Schiff base solution from the previous step, add the metal(II) chloride salt (1 mmol).

  • Stir the solution at room temperature for 1 hour.[4][8]

  • Evaporate the solvent to obtain the crude metal complex.

  • Dissolve the precipitate in dichloromethane, filter any impurities, and recrystallize with a suitable solvent like diethyl ether or n-hexane to yield the purified metal complex.[4][8]

G cluster_workflow General Synthesis Workflow Start 8-Hydroxy-2- methylquinoline Aldehyde 8-Hydroxy-2- quinolinecarboxaldehyde Start->Aldehyde Oxidation (SeO2) SchiffBase Schiff Base Ligand Aldehyde->SchiffBase Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Final Metal Complex SchiffBase->Complex Chelation MetalSalt Metal Salt (e.g., CuCl2, ZnCl2) MetalSalt->Complex

General workflow for synthesizing metal complexes.

Applications in Medicinal Chemistry

Derivatives of this compound have shown a wide array of biological activities, making them valuable in drug discovery.

Anticancer Activity

The anticancer potential of these compounds, particularly their metal complexes, is a significant area of research. The chelation of metal ions, especially copper, is believed to be a key factor in their ability to induce cancer cell death.[3] Copper complexes of 8-hydroxyquinoline hydrazone have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase.[3]

Quantitative Data: In Vitro Cytotoxicity

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~5 (approx.)[7]
Copper(II) Complex of a Hydrazone DerivativeA-375 (Melanoma)< 10[3]
Copper(II) Complex of a Hydrazone DerivativeA-549 (Lung)< 10[3]

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_pathway Proposed Anticancer Mechanism Complex 8-HQ Derivative Copper Complex Uptake Cellular Uptake Complex->Uptake ROS Increased Reactive Oxygen Species (ROS) Uptake->ROS Pro-oxidant activity Damage Oxidative Stress & DNA Damage ROS->Damage Caspase Caspase Activation Damage->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Anticancer mechanism of 8-HQ copper complexes.
Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties.[1][9] Modifications at the 2- and 8-positions of the quinoline ring can significantly enhance this activity. For instance, halogenated derivatives have shown potent inhibitory effects against various bacterial strains, including drug-resistant ones.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

CompoundBacterial StrainMIC (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis H37Rv0.1[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. smegmatis1.56[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2[10]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[10]
8-O-prenyl derivativeS. aureus (Biofilm)12.5[10]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are involved in physiological processes like pH regulation.[11][12]

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundCA IsoformKᵢ (nM)Reference
5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide)hCA I61.9[11][12]
5h (8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide)hCA II33.0[11][12]
5a (8-(4-nitrobenzyloxy)...)hCA II88.4[11][12]
5b (8-(2-bromobenzyloxy)...)hCA II85.7[11][12]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This method measures the inhibition of CA-catalyzed CO₂ hydration.

  • Enzyme & Inhibitor: Pre-incubate the specific human carbonic anhydrase (hCA) isoform with various concentrations of the inhibitor.

  • Reaction Initiation: Mix the enzyme-inhibitor solution with a CO₂-saturated aqueous buffer in a stopped-flow instrument. This initiates the hydration reaction.

  • pH Monitoring: Monitor the change in pH over time using a pH indicator (e.g., p-nitrophenol). The rate of pH change is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations. Determine the IC₅₀ and subsequently the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten).[11]

G cluster_design Design of CA Inhibitors ('Tail Approach') ZBG Zinc-Binding Group (e.g., Sulfonamide) Enzyme CA Active Site (with Zn²⁺ ion) ZBG->Enzyme Binds to Zinc Scaffold Heterocyclic Scaffold (Quinoline) Scaffold->Enzyme Interacts with amino acid residues Tail Tail Group (Substituents at pos-8) Tail->Enzyme Extends into hydrophilic/ hydrophobic regions to confer selectivity

Design strategy for quinoline-based CA inhibitors.
Antiviral Activity

Derivatives of the 8-hydroxyquinoline scaffold have shown promise as antiviral agents, particularly against flaviviruses. They have been identified as potent inhibitors of viral proteases, such as the NS2B/NS3 protease of the Dengue virus (DENV2), which is essential for viral replication.[5]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Virus-Compound Incubation: Incubate a known amount of virus (e.g., DENV2) with serial dilutions of the test compound for 1 hour at 37°C.

  • Cell Infection: Add the virus-compound mixture to a confluent monolayer of susceptible host cells (e.g., Vero cells) and allow adsorption for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining & Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that reduces the plaque number by 50% (IC₅₀) is determined.[5]

References

Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methyl-8-quinolinecarboxaldehyde. The protocols outlined below are intended to serve as a detailed guide for the preparation and evaluation of this promising class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile ligands that can coordinate with various metal ions to form stable complexes.[1] Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] The combination of the quinoline scaffold with the Schiff base functionality in derivatives of this compound presents a compelling strategy for the development of novel therapeutic agents.

The imine group in Schiff bases is crucial for their biological activity.[3] These compounds and their metal complexes have demonstrated significant potential in various fields, including as catalysts, in dyes, and particularly in medicine.[4]

Applications in Drug Discovery and Development

Schiff bases derived from quinoline moieties are actively investigated for a variety of therapeutic applications:

  • Antimicrobial Agents: These compounds have shown potent activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

  • Anticancer Agents: Several quinoline-based Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines. Their proposed mechanisms include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of some Schiff bases make them potential candidates for the development of new treatments for inflammatory disorders.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of Schiff bases from this compound and their subsequent biological evaluation.

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine to form the corresponding Schiff base.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

A thorough characterization of the synthesized Schiff bases is essential to confirm their structure and purity.

Methods:

  • Melting Point: Determine the melting point of the purified product to assess its purity.

  • Infrared (IR) Spectroscopy: Record the IR spectrum to identify the characteristic C=N (azomethine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).

    • ¹³C NMR: The presence of the azomethine carbon signal (typically δ 150-165 ppm) further confirms the structure.

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and to support the proposed structure.

Protocol 3: In Vitro Antimicrobial Activity Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains using the broth microdilution method.

Materials:

  • Synthesized Schiff bases

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculate each well containing the diluted compound with the microbial suspension.

  • Include positive control wells (medium with microbial suspension and a standard antimicrobial agent) and negative control wells (medium with microbial suspension only).

  • Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Data Presentation

The following tables summarize representative data for Schiff bases derived from quinoline aldehydes, illustrating the type of quantitative information that should be collected and organized.

Table 1: Physicochemical and Spectroscopic Data of Representative Quinoline-Derived Schiff Bases

Compound IDMolecular FormulaYield (%)Melting Point (°C)IR (ν C=N, cm⁻¹)¹H NMR (δ CH=N, ppm)
SB-1 C₁₇H₁₂N₂85118-12016218.75
SB-2 C₁₇H₁₁ClN₂82135-13716188.81
SB-3 C₁₈H₁₄N₂O88142-14416258.69

Note: Data is hypothetical and representative for Schiff bases derived from a quinoline aldehyde.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline-Derived Schiff Bases

Compound IDS. aureusE. coliC. albicans
SB-1 3264>128
SB-2 163264
SB-3 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Note: Data is hypothetical and representative. N/A - Not Applicable.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of Schiff bases from this compound.

Schiff_Base_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation Start This compound + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Product Purified Schiff Base Purification->Product MP Melting Point Product->MP IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Screening Antimicrobial Screening (Broth Microdilution) Product->Screening MIC MIC Determination Screening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of new drug candidates with a wide range of biological activities. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of potent and selective therapeutic agents.

References

Application of 2-Methyl-8-quinolinecarboxaldehyde Analogues in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct catalytic applications of 2-Methyl-8-quinolinecarboxaldehyde are not extensively documented in publicly available research, its structural analogues, particularly 8-quinolinecarboxaldehyde and its derivatives, serve as crucial precursors for the synthesis of highly effective ligands in transition metal catalysis. The quinoline moiety, featuring a nitrogen atom at a strategic position, facilitates the formation of stable chelate complexes with various metal centers. These complexes have demonstrated significant catalytic activity in a range of organic transformations, including cross-coupling reactions.

This document provides an overview of the application of these related quinoline-based compounds in catalysis, with a focus on the synthesis of Schiff base ligands derived from 8-quinolinecarboxaldehyde and their use in palladium-catalyzed reactions. The protocols and data presented are based on established methodologies for these analogous systems and can serve as a guide for researchers and drug development professionals exploring the potential of quinoline-based ligands.

I. Ligand Synthesis and Complex Formation

The aldehyde functional group at the 8-position of the quinoline ring is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases are versatile ligands capable of coordinating with various transition metals to form catalytically active complexes.

SchiffBaseFormation cluster_reactants Reactants cluster_products Products 8_Qcarboxaldehyde 8-Quinolinecarboxaldehyde Schiff_Base Schiff Base Ligand 8_Qcarboxaldehyde->Schiff_Base + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Schiff_Base Water H2O

The resulting Schiff base ligand can then be complexed with a metal salt, such as palladium(II) chloride, to form the active catalyst.

ComplexFormation cluster_reactants Reactants cluster_product Product Schiff_Base Schiff Base Ligand (L) Metal_Complex Metal-Ligand Complex (L-PdCl2) Schiff_Base->Metal_Complex + PdCl2 Metal_Salt Metal Salt (e.g., PdCl2) Metal_Salt->Metal_Complex

II. Application in Heck and Suzuki Cross-Coupling Reactions

Palladium complexes bearing N,O-bidentate ligands derived from quinoline precursors have proven to be highly efficient, phosphine-free catalysts for Heck and Suzuki cross-coupling reactions. These reactions are fundamental C-C bond-forming transformations in organic synthesis. A notable example is the use of Pd(quinoline-8-carboxylate)2, a structurally related complex, which demonstrates high efficiency in these reactions.[1]

Quantitative Data Summary

The following table summarizes representative data for Heck and Suzuki reactions catalyzed by a palladium complex with a quinoline-derived ligand.[1]

ReactionAryl HalideCoupling PartnerCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TON
Heck Phenyl bromideStyrene0.01DMFEt3N13012959500
Heck 4-BromoacetophenoneStyrene0.01DMFEt3N1308989800
Suzuki 4-BromotoluenePhenylboronic acid0.1EtOH/H2OK2CO350297970
Suzuki 4-ChlorobenzonitrilePhenylboronic acid1EtOH/H2OK2CO380128585

TON: Turnover Number

III. Experimental Protocols

Protocol 1: Synthesis of a Quinoline-Based Schiff Base Ligand

This protocol describes a general procedure for the synthesis of a Schiff base ligand from 8-quinolinecarboxaldehyde and a primary amine.

Materials:

  • 8-quinolinecarboxaldehyde

  • Appropriate primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1 equivalent of 8-quinolinecarboxaldehyde in absolute ethanol in a round-bottom flask.

  • Add 1 equivalent of the primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for a Palladium-Catalyzed Heck Reaction

This protocol outlines a general method for the Heck cross-coupling reaction using an in-situ prepared or pre-formed palladium catalyst with a quinoline-derived ligand.

Materials:

  • Aryl halide

  • Olefin (e.g., styrene)

  • Palladium source (e.g., Pd(OAc)2)

  • Quinoline-based ligand

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Solvent (e.g., DMF or NMP)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1 mmol), the olefin (1.2 mmol), the base (1.5 mmol), the palladium source (0.01-1 mol%), and the quinoline-based ligand (0.01-1 mol%).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Catalytic Cycle

The proposed catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a quinoline-derived ligand generally follows the well-established mechanism.

CatalyticCycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X RPdXAr R-Pd(II)(X)L OxAdd->RPdXAr Carbopalladation Carbopalladation RPdXAr->Carbopalladation Olefin Intermediate Intermediate Carbopalladation->Intermediate BetaHydride β-Hydride Elimination Intermediate->BetaHydride HPdX H-Pd(II)(X)L BetaHydride->HPdX Product ReductiveElim Reductive Elimination HPdX->ReductiveElim Base ReductiveElim->Pd0L - HBX

Derivatives of this compound, particularly 8-quinolinecarboxaldehyde, are valuable precursors for synthesizing robust N,O-bidentate ligands. The resulting transition metal complexes, especially those of palladium, exhibit excellent catalytic activity in important organic transformations like Heck and Suzuki cross-coupling reactions. These catalysts offer a promising phosphine-free alternative, contributing to the development of more economical and sustainable synthetic methodologies. The protocols and data provided herein serve as a foundational guide for researchers interested in exploring the catalytic potential of this class of quinoline-based compounds.

References

Application Notes and Protocols: 2-Methyl-8-quinolinecarboxaldehyde in Materials Science and OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-8-quinolinecarboxaldehyde, a versatile quinoline derivative with significant potential in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Due to the limited direct experimental data on this compound, this document leverages information from its closely related precursor, 2-Methyl-8-quinolinol, and other similar quinoline derivatives to provide a thorough understanding of its synthesis, properties, and applications.

Introduction to this compound

This compound is an aromatic organic compound featuring a quinoline core functionalized with a methyl group at the 2-position and a carboxaldehyde group at the 8-position. This molecular structure makes it an excellent candidate for use as a ligand in the formation of metal complexes and as a building block for more complex organic molecules. Its derivatives, particularly metal complexes, are of significant interest for their potential luminescent and charge-transporting properties, which are crucial for applications in OLEDs and other optoelectronic devices. While direct research on this compound is emerging, extensive studies on its precursor, 2-Methyl-8-quinolinol, provide a strong basis for its potential applications.

Synthesis Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and effective method is the oxidation of the readily available precursor, 2-Methyl-8-quinolinol.

Experimental Protocol: Synthesis of this compound via Oxidation

This protocol is adapted from established methods for the oxidation of similar 2-methylquinoline derivatives to their corresponding aldehydes.

Materials:

  • 2-Methyl-8-quinolinol

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Nitrogen gas (for inert atmosphere)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 2-Methyl-8-quinolinol (e.g., 0.32 g, 2 mmol) in 20 mL of dioxane in a round-bottom flask.

  • Heat the solution to 60°C with stirring.

  • Carefully add selenium dioxide (e.g., 0.27 g) to the solution.

  • Increase the temperature to 80°C and reflux the mixture for approximately 10 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with dioxane (8 mL) and dichloromethane (8 mL).

  • Dry the crude product under vacuum.

  • Purify the crude product using silica gel column chromatography with a petroleum ether:ethyl acetate (9:1 v/v) eluent to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

G start Start: 2-Methyl-8-quinolinol dissolve Dissolve in Dioxane start->dissolve heat1 Heat to 60°C dissolve->heat1 add_seo2 Add Selenium Dioxide (SeO2) heat1->add_seo2 reflux Reflux at 80°C for 10h (Nitrogen Atmosphere) add_seo2->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Dioxane and Dichloromethane filter->wash dry Dry under Vacuum wash->dry purify Purify by Column Chromatography dry->purify end End: this compound purify->end

Caption: Synthesis of this compound.

Applications in Materials Science and OLEDs

The primary application of this compound in materials science is expected to be as a ligand for the formation of metal complexes with desirable photophysical properties for OLEDs. The aldehyde group provides a reactive site for the synthesis of more complex Schiff base ligands, further expanding its utility.

3.1. Metal Complexes for OLEDs

Complexes of 8-hydroxyquinoline derivatives are well-known for their use in OLEDs. For instance, zinc (II) complexes of 2-Methyl-8-quinolinol have been successfully used as dopants in the emissive layer of OLEDs to achieve green electroluminescence.[1][2][3] It is anticipated that metal complexes of this compound and its derivatives would exhibit similar or enhanced electroluminescent properties.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol describes a general method for fabricating a multilayer OLED using a host-dopant system in the emissive layer, where a derivative of this compound could potentially be used as a dopant.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Poly(N-vinylcarbazole) (PVK) - Host material

  • 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) - Electron transport material

  • A luminescent metal complex of a this compound derivative (Dopant)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer (e.g., 40 nm) of PEDOT:PSS onto the ITO surface and anneal at 120°C for 15 minutes.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (PVK), electron transport material (PBD), and the quinoline-based dopant in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution to form the emissive layer (e.g., 60 nm thick).

  • Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a layer of aluminum (e.g., 100 nm) to serve as the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Workflow for OLED Fabrication

G sub ITO Substrate clean Substrate Cleaning sub->clean hil Spin-coat PEDOT:PSS (HIL) clean->hil eml Spin-coat Host:Dopant (EML) (e.g., PVK:Quinoline Complex) hil->eml etl Optional: Deposit Electron Transport Layer (ETL) eml->etl cathode Deposit Al Cathode etl->cathode encap Encapsulation cathode->encap device Finished OLED Device encap->device

Caption: OLED Fabrication Workflow.

3.2. Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of materials are critical for their performance in OLEDs. While specific data for this compound is scarce, data from related compounds provides valuable insights.

Table 1: Photophysical Properties of a Zn(II) Complex of 2-Methyl-8-quinolinol

PropertyValue
Photoluminescence (PL) Emission Peak517 nm (Green)
Electroluminescence (EL) Emission Peak517 nm and 539 nm (Green)

Table 2: Estimated HOMO/LUMO Energy Levels of a Related Quinoline Carbaldehyde Derivative

Note: These values are from a computational study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde and serve as an estimation.

PropertyEnergy Level (eV)
HOMO-
LUMO-
HOMO-LUMO Gap~3.75 - 3.84 eV

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the charge injection and transport properties of a material in an OLED. A smaller HOMO-LUMO gap generally corresponds to emission at longer wavelengths.

Relationship between HOMO, LUMO, and Light Emission in OLEDs

G cluster_0 OLED Energy Levels LUMO LUMO HOMO HOMO LUMO->HOMO Photon Emission (Light) electron Electron Injection electron->LUMO e- hole Hole Injection hole->HOMO h+

References

Application Notes and Protocols: Biological Activity of 2-Methyl-8-quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biological activities associated with derivatives of 2-Methyl-8-quinolinecarboxaldehyde, with a focus on their synthesis, characterization, and evaluation as potential therapeutic agents. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold, particularly at the 8-position with a carboxaldehyde group, allows for the synthesis of various derivatives, primarily Schiff bases and thiosemicarbazones, which have shown promising biological potential.[4][5]

Synthesis of Key Derivatives

The aldehyde functional group of this compound is a versatile handle for synthesizing a variety of derivatives. The most common and biologically relevant derivatives are Schiff bases and thiosemicarbazones, formed through condensation reactions.

Protocol 1: General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. These reactions are often catalyzed by acid and proceed with the removal of water.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminophenol)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected primary amine (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

Protocol 2: General Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by reacting an aldehyde with thiosemicarbazide. These compounds are excellent metal chelators and have demonstrated significant antimicrobial and anticancer activities.[6][7]

Materials:

  • This compound

  • Thiosemicarbazide (or N-substituted thiosemicarbazide)

  • Ethanol (or methanol)

  • Glacial acetic acid (catalyst)

Procedure:

  • Prepare a solution of this compound (1 equivalent) in warm ethanol.

  • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in warm ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-6 hours.

  • After cooling, the precipitated thiosemicarbazone is collected by filtration.

  • Wash the solid product with cold ethanol and ether, then dry it in a desiccator.

  • Purity can be assessed by melting point determination and spectroscopic analysis.

G cluster_synthesis General Synthesis Workflow start 2-Methyl-8- quinolinecarboxaldehyde process1 Condensation Reaction (Acid Catalyst, Reflux) start->process1 process2 Condensation Reaction (Acid Catalyst, Reflux) start->process2 reagent1 Primary Amine (R-NH2) reagent1->process1 reagent2 Thiosemicarbazide reagent2->process2 product1 Schiff Base Derivative process1->product1 Forms Imine (-C=N-) bond product2 Thiosemicarbazone Derivative process2->product2 Forms Thiosemicarbazone (-C=N-NH-C(=S)-NH2) bond

Caption: General synthesis workflow for key derivatives.

Biological Activity and Experimental Protocols

Anticancer Activity

Quinoline Schiff bases and their metal complexes have been extensively studied for their anticancer properties.[5] They can induce cytotoxicity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

The following table summarizes the cytotoxic activity of several quinoline carboxaldehyde derivatives against the human colorectal carcinoma cell line (Caco-2). While not direct derivatives of this compound, they demonstrate the potent anticancer effects of this structural class.

Compound IDDerivative TypeModificationCell LineIC₅₀ (µM)Reference
C 7-Methyl-8-nitro-quinolineNitro substitutionCaco-21.87[9][10]
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineEthenyl-amine additionCaco-20.93[9][10]
E 8-Nitro-7-quinolinecarbaldehydeNitro-aldehydeCaco-20.53[9][10]
F 8-Amino-7-quinolinecarbaldehydeAmino-aldehydeCaco-21.14[9][10]

Data shows that functionalization significantly impacts cytotoxicity, with the nitro-aldehyde derivative (E) being the most potent in this series.[9][10]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., Caco-2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

G cluster_workflow MTT Assay Workflow for Cytotoxicity node_seed 1. Seed Cancer Cells in 96-well plate node_treat 2. Treat cells with serial dilutions of Test Compound node_seed->node_treat node_incubate1 3. Incubate for 48h (37°C, 5% CO2) node_treat->node_incubate1 node_mtt 4. Add MTT solution to each well node_incubate1->node_mtt node_incubate2 5. Incubate for 4h (Formation of Formazan) node_mtt->node_incubate2 node_dissolve 6. Dissolve Formazan crystals with DMSO node_incubate2->node_dissolve node_read 7. Measure Absorbance (570 nm) node_dissolve->node_read node_analyze 8. Calculate % Viability and determine IC50 node_read->node_analyze

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity

Thiosemicarbazone derivatives of quinolines are particularly noted for their antibacterial and antifungal activities.[11] Their mechanism is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt bacterial cell membranes.

The Kirby-Bauer disc diffusion method is commonly used for preliminary screening of antimicrobial activity. The data below shows the activity of a quinoline-functionalized thiosemicarbazone derivative against several bacterial strains.

Bacterial StrainTypeInhibition Zone Diameter (mm)Reference
Escherichia coli (EC)Gram-negative16[12]
Klebsiella pneumoniae (KP)Gram-negative14[12]
Bacillus cereus (BC)Gram-positiveNot Active[12]
Staphylococcus epidermidis (SE)Gram-positive13[12]
Ciprofloxacin (Standard)-23-28[12]

The compound was tested at a concentration of 100 µg/mL. It showed moderate activity against both Gram-negative and Gram-positive bacteria.[12]

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates (e.g., Mueller-Hinton agar)

  • Sterile paper discs (6 mm diameter)

  • Test compound solution (known concentration in a suitable solvent like DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

  • Apply Discs: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Add Compound: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disc. Also, place a standard antibiotic disc and a solvent control disc (DMSO) on the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm). A larger zone indicates greater sensitivity of the microbe to the compound.

G cluster_workflow Disc Diffusion Workflow for Antimicrobial Screening node_prep 1. Prepare standardized bacterial inoculum node_inoculate 2. Inoculate Mueller-Hinton agar plate to create a bacterial lawn node_prep->node_inoculate node_discs 3. Place sterile paper discs on agar surface node_inoculate->node_discs node_apply 4. Apply Test Compound, Solvent Control, and Standard Antibiotic to discs node_discs->node_apply node_incubate 5. Incubate plate (37°C for 24h) node_apply->node_incubate node_measure 6. Measure diameter of the Zone of Inhibition (mm) node_incubate->node_measure

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes: 2-Methyl-8-quinolinecarboxaldehyde as a Selective Fluorescent Probe for Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-8-quinolinecarboxaldehyde is a fluorescent chemosensor designed for the selective detection of divalent metal ions, particularly zinc (Zn²⁺) and cadmium (Cd²⁺). As a derivative of 8-hydroxyquinoline, a well-established chelating agent, this probe offers high sensitivity and specificity. The underlying sensing mechanism is based on chelation-enhanced fluorescence (CHEF), where the complexation of a metal ion with the probe restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity.[1][2][3] This property makes this compound a valuable tool for researchers in various fields, including environmental monitoring, cellular biology, and drug discovery, enabling the quantification of trace amounts of these essential yet potentially toxic metal ions.

Principle of Detection

The fluorescence of this compound is intrinsically low due to non-radiative decay processes. Upon binding to a metal ion such as Zn²⁺ or Cd²⁺, a rigid complex is formed. This rigidity minimizes energy loss through non-radiative pathways, resulting in a pronounced enhancement of the fluorescence emission. The intensity of the fluorescence signal is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

Key Applications

  • Environmental Analysis: Detection and quantification of heavy metal ion contamination in water and soil samples.

  • Biological Research: Imaging and tracking of intracellular Zn²⁺ and Cd²⁺ ions in living cells to understand their roles in cellular processes and toxicology.

  • Pharmaceutical Development: Screening for drug candidates that modulate metal ion homeostasis.

Advantages

  • High Selectivity: Demonstrates a strong preference for Zn²⁺ and Cd²⁺ over other common metal ions.

  • High Sensitivity: Capable of detecting metal ions at nanomolar concentrations.

  • Real-Time Monitoring: The rapid complexation kinetics allow for the real-time tracking of changes in metal ion concentrations.

  • Versatility: Can be used in various sample matrices, including aqueous solutions and biological media.

Data Presentation

The following table summarizes the photophysical and binding properties of a closely related compound, a Zinc(II) complex of 2-methyl-8-quinolinol, which provides an indication of the expected performance of this compound-metal complexes.

ParameterValueReference
Metal Ion Detected Zn²⁺
Excitation Wavelength (λex) Not Specified
Emission Wavelength (λem) 517 nm and 539 nm (green emission)
Binding Stoichiometry (Probe:Metal) 2:1
Quantum Yield (Φ) 0.57 (for the solid-state complex)

Experimental Protocols

Synthesis of this compound
  • Synthesis of 2-Methyl-8-quinolinol: This precursor can be synthesized via established methods.

  • Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a carboxaldehyde group. While various oxidizing agents could be employed, a specific protocol for this transformation on this substrate is not detailed in the available literature.[4]

Researchers should consult organic synthesis literature for appropriate oxidation methods for methylquinolines.

General Protocol for Metal Ion Detection

This protocol provides a general guideline for the use of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific applications.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • Metal ion standard solutions (e.g., ZnCl₂, CdCl₂)

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of this compound in the desired buffer. The final concentration will depend on the specific application but is typically in the low micromolar range.

  • Sample Preparation: Prepare the samples containing the metal ions of interest in the same buffer system.

  • Measurement: a. To a cuvette, add the probe solution. b. Record the baseline fluorescence spectrum. c. Add a known concentration of the metal ion solution to the cuvette and mix thoroughly. d. Incubate for a short period to allow for complex formation. e. Record the fluorescence emission spectrum at the appropriate excitation wavelength.

  • Quantification: A calibration curve can be generated by plotting the fluorescence intensity at the emission maximum against the concentration of the metal ion standards. The concentration of the unknown sample can then be determined from this curve.

Visualizations

Signaling Pathway

G Chelation-Enhanced Fluorescence (CHEF) Mechanism Probe This compound (Low Fluorescence) Metal Metal Ion (e.g., Zn²⁺, Cd²⁺) Complex Probe-Metal Complex (Rigid Structure, High Fluorescence) Probe->Complex Binding NonRad Non-Radiative Decay (Vibrational Relaxation) Probe->NonRad Energy Loss Metal->Complex Chelation Rad Radiative Decay (Fluorescence) Complex->Rad Energy Release

Caption: CHEF mechanism of this compound.

Experimental Workflow

G General Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Probe Stock Solution D Add Probe to Buffer A->D B Prepare Metal Ion Standards F Add Metal Ion Sample/Standard B->F C Prepare Buffered Sample Solutions C->F E Record Baseline Fluorescence D->E E->F G Incubate F->G H Record Fluorescence Emission G->H I Plot Calibration Curve H->I J Determine Unknown Concentration I->J

Caption: Workflow for metal ion detection using the fluorescent probe.

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides a detailed protocol and relevant data for the Vilsmeier-Haack formylation of 2-methylquinoline (quinaldine), a key intermediate in the synthesis of various pharmaceuticals and functional materials. While the formylation of activated quinoline derivatives is well-documented, the reaction with unsubstituted 2-methylquinoline requires careful consideration of reaction conditions to achieve the desired product.

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich substrate.[1] Subsequent hydrolysis of the intermediate iminium salt yields the formylated product.

In the case of 2-methylquinoline, the reaction can potentially occur at two sites: the electron-rich positions on the quinoline ring or the active methyl group at the C2-position. The regioselectivity is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the quinoline nucleus.

Experimental Protocols

Due to the limited availability of a direct, optimized protocol for the Vilsmeier-Haack formylation of unsubstituted 2-methylquinoline, two detailed experimental procedures are provided below. The first is a well-established protocol for the reaction with an activated 2-methylquinoline derivative, 4-hydroxy-2-methylquinoline, which serves as a valuable reference. The second is a generalized protocol for 2-methylquinoline, adapted from procedures for similar heterocyclic systems, which may require further optimization.

Protocol 1: Vilsmeier-Haack Reaction of 4-Hydroxy-2-methylquinoline (4-Hydroxyquinaldine)

This protocol is adapted from the procedure described for the synthesis of 4-chloro-3-formyl-2-(vinyl-1-ol)quinolines.[2]

Materials:

  • 4-Hydroxy-2-methylquinoline

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 4 N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Methanol

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, take N,N-dimethylformamide (0.05 mol, 3.86 mL). Cool the flask to 0-5 °C using an ice bath. To this, add phosphorus oxychloride (0.14 mol, 13.04 mL) dropwise over a period of 30 minutes with constant stirring. After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

  • Reaction with Substrate: To the prepared Vilsmeier reagent, add 4-hydroxy-2-methylquinoline (1 equivalent) and continue stirring for another 30 minutes at 0-5 °C. Subsequently, heat the reaction mixture in a water bath at 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time may vary from 15 to 20 hours.[2]

  • Work-up: After completion of the reaction (as indicated by TLC), pour the reaction mixture onto 500 g of crushed ice with constant stirring. Allow the mixture to stand overnight.

  • Neutralization and Extraction: Neutralize the acidic mixture with a 4 N NaOH solution until a precipitate is formed. Filter the precipitate and wash it thoroughly with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to isolate the desired products.[2]

Protocol 2: Generalized Vilsmeier-Haack Formylation of 2-Methylquinoline

This generalized protocol is based on standard Vilsmeier-Haack conditions and may require optimization of temperature, reaction time, and stoichiometry for 2-methylquinoline.

Materials:

  • 2-Methylquinoline (Quinaldine)

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium acetate solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, place dry DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of dry DMF or other suitable solvent and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the ice has completely melted.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the formylated product.

Data Presentation

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack reaction on a substituted 2-methylquinoline and the synthesis of 2-chloro-3-formylquinolines from acetanilides, which provides context for the expected efficiency of this type of transformation.

Substrate/Starting MaterialMolar Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)ProductYield (%)Reference
4-Hydroxyquinaldine1 : ~3.5 : ~1100154-Chloro-3-formyl-2-(vinyl-1-ol)quinoline60[2]
8-Methyl-4-hydroxyquinaldine1 : ~3.5 : ~1100154-Chloro-3-formyl-8-methyl-2-(vinyl-1-ol)quinoline58[2]
5,8-Dimethyl-4-hydroxyquinaldine1 : ~3.5 : ~1100204-Chloro-3-formyl-5,8-dimethyl-2-(vinyl-1-ol)quinoline54[2]
Acetanilide1 : 3 : 1280-904-162-Chloro-3-formylquinoline60-80[3]
o-Methyl AcetanilideNot specified80-906-82-Chloro-8-methyl-3-formylquinoline63[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Vilsmeier-Haack formylation of 2-methylquinoline.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Reagent Vilsmeier Reagent DMF->Reagent 0-5 °C POCl3 POCl₃ POCl3->Reagent Dropwise addition ReactionMix Reaction Mixture Reagent->ReactionMix Substrate 2-Methylquinoline Substrate->ReactionMix Addition at 0 °C, then heat Quench Quench with Ice/Water ReactionMix->Quench Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Column Chromatography Extract->Purify Product Formylated Product Purify->Product Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Quinoline 2-Methylquinoline Quinoline->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation Hydrolysis Hydrolysis (H₂O) IminiumSalt->Hydrolysis FinalProduct Formyl-2-methylquinoline Hydrolysis->FinalProduct

References

2-Methyl-8-quinolinecarboxaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – 2-Methyl-8-quinolinecarboxaldehyde is a key heterocyclic building block demonstrating significant potential as an intermediate in the synthesis of a variety of pharmaceutical compounds. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, and the presence of both a methyl group and a reactive aldehyde functionality allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development. This document provides an overview of its applications, synthesis protocols, and its role in the generation of novel therapeutic agents.

Introduction

The quinoline ring system is a fundamental structural motif in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The unique arrangement of a methyl group at the 2-position and a carboxaldehyde group at the 8-position of the quinoline nucleus in this compound offers synthetic chemists a versatile platform for the development of new chemical entities with therapeutic potential. The aldehyde group serves as a handle for the introduction of various functional groups through reactions such as Schiff base formation, while the methyl group can also be a site for further chemical elaboration.

Synthesis of this compound

A robust and reliable method for the synthesis of this compound involves a two-step process starting from commercially available 2,8-dimethylquinoline. This procedure is analogous to the well-established oxidation of similar methylquinolines.[3][4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,8-Dimethylquinoline (if not commercially available)

A common method for the synthesis of the quinoline core is the Doebner-von Miller reaction.

  • Reactants: o-Toluidine, Crotonaldehyde

  • Reagents: Hydrochloric acid, Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Procedure:

    • o-Toluidine is dissolved in aqueous hydrochloric acid.

    • An oxidizing agent is added to the solution.

    • Crotonaldehyde is added dropwise to the reaction mixture with stirring.

    • The mixture is heated under reflux for several hours.

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 2,8-dimethylquinoline is purified by steam distillation or column chromatography.

Step 2: Oxidation of 2,8-Dimethylquinoline to this compound

The selective oxidation of the methyl group at the 8-position can be achieved using selenium dioxide.[3][4]

  • Reactant: 2,8-Dimethylquinoline

  • Reagent: Selenium dioxide (SeO₂)

  • Solvent: Dioxane/Water mixture

  • Procedure:

    • 2,8-Dimethylquinoline is dissolved in a mixture of dioxane and water.

    • A stoichiometric amount of selenium dioxide is added to the solution.

    • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Parameter Value Reference
Starting Material2,8-Dimethylquinoline[3][4]
Oxidizing AgentSelenium Dioxide (SeO₂)[3][4]
SolventDioxane/Water[3]
Reaction ConditionReflux[3]
Typical YieldModerate to Good-
PurificationColumn Chromatography[3]

Applications in Pharmaceutical Development

The aldehyde functionality of this compound is a key feature for its use as a pharmaceutical intermediate. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves a class of compounds with significant biological activities. These Schiff bases can also serve as ligands for the formation of metal complexes, which have shown promise as therapeutic agents.

Antimicrobial and Anticancer Potential

Derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. The quinoline scaffold is known to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for cancer cell proliferation.[5][6][7] Furthermore, Schiff base derivatives of quinoline aldehydes have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.[8]

The general workflow for the synthesis of biologically active Schiff base derivatives from this compound is depicted below.

G A This compound C Schiff Base Derivative A->C Condensation B Primary Amine (R-NH2) B->C D Biological Screening C->D Assay E Lead Compound Identification D->E Hit Identification G cluster_cell Cancer Cell Drug Quinoline Derivative Receptor Cell Surface Receptor Drug->Receptor Binds PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

Application Notes and Protocols: Metal Complexes of 2-Methyl-8-quinolinecarboxaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-Methyl-8-quinolinecarboxaldehyde and its Schiff base derivatives. The information is intended to guide researchers in exploring the therapeutic and catalytic potential of these compounds.

Introduction

Metal complexes of Schiff bases derived from quinoline moieties have garnered significant attention in medicinal and materials chemistry. The versatile coordination chemistry of these ligands, combined with the diverse electronic and geometric properties of transition metals, allows for the design of complexes with a wide array of biological and catalytic activities. Specifically, derivatives of this compound are of interest due to the inherent biological activity associated with the quinoline scaffold. This document outlines key applications, presents available quantitative data, and provides detailed experimental protocols for the synthesis and evaluation of these promising metal complexes.

Key Applications

The primary applications of metal complexes derived from this compound and related quinoline carboxaldehydes are concentrated in the following areas:

  • Antimicrobial Agents: These complexes have demonstrated significant activity against various strains of bacteria and fungi. The chelation of the metal ion to the Schiff base ligand often enhances the antimicrobial potency compared to the free ligand.

  • Anticancer Agents: Several studies have highlighted the cytotoxic effects of these metal complexes against various cancer cell lines. The proposed mechanisms of action often involve interaction with DNA, induction of apoptosis, and cell cycle arrest.

  • Catalysis: The metal centers in these complexes can act as catalysts in various organic reactions, particularly oxidation reactions.

Data Presentation

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for metal complexes of Schiff bases derived from quinoline carboxaldehydes against various microbial strains. Note: Data for complexes of this compound is limited; therefore, data from closely related quinoline-2-carboxaldehyde Schiff base complexes are included for comparative purposes.

Complex/LigandOrganismMIC (µg/mL)Reference
Ni(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseAspergillus flavusData not quantified[1]
Cd(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseAspergillus flavusData not quantified[1]
Ni(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseCandida albicansData not quantified[1]
Cd(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseCandida albicansData not quantified[1]
Ni(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseBacillus subtilisData not quantified[1]
Cd(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseBacillus subtilisData not quantified[1]
Ni(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseStaphylococcus aureusData not quantified[1]
Cd(II) complex of 2-quinolinecarboxaldehyde-3-aminophenol Schiff baseStaphylococcus aureusData not quantified[1]
Rhenium bisquinoline complexesDrug-resistant S. aureus4-16 fold lower under photo-irradiation[2]
Rhenium bisquinoline complexesDrug-resistant E. coli4-16 fold lower under photo-irradiation[2]
Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for metal complexes of 2-methyl-8-quinolinol derivatives, which are structurally related to the target compounds, against various cancer cell lines.

ComplexCell LineIC50 (µM)Reference
[Pt(ClQ)(DMSO)Cl] (ClQ = 5,7-dichloro-2-methyl-8-quinolinol)MGC80-35.02 - 34.38[3]
[Pt(ClQ)(DMSO)Cl]T-245.02 ± 0.62[3]
[Pt(ClQ)(DMSO)Cl]Hep-G25.02 - 34.38[3]
[Pt(ClQ)(DMSO)Cl]BEL-74025.02 - 34.38[3]
[Pt(BrQ)(DMSO)Cl] (BrQ = 5,7-dibromo-2-methyl-8-quinolinol)T-2418.02 ± 1.05[3]
Ln(III) complexes with 5,7-dichloro-2-methyl-8-quinolinolNCI-H4601.00 ± 0.25 nM - 11.87 ± 0.79 µM[4]
Cu(II) complex of 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-olVarious cancer cellsHigh cytotoxic activity[5]
Ni(II) complex of 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-olVarious cancer cellsHigh cytotoxic activity[5]

Experimental Protocols

Synthesis of Schiff Base Ligand and Metal Complexes

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol is adapted from the synthesis of a similar quinoline-based Schiff base.[1]

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the desired primary amine (e.g., 3-aminophenol, 1 mmol) in 20 mL of absolute ethanol.

  • Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the resulting mixture for 3-4 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand.

Protocol 2: Synthesis of Metal(II) Complexes of the Schiff Base Ligand

This is a general procedure adaptable for various divalent metal ions like Cu(II), Ni(II), Co(II), and Zn(II).

  • Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, 1 mmol) in 20 mL of ethanol.

  • Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.

  • Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia.

  • Reflux the reaction mixture for 4-6 hours.

  • A colored precipitate of the metal complex will form.

  • Allow the mixture to cool to room temperature.

  • Collect the complex by filtration, wash thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60 °C.

G cluster_synthesis Synthesis Workflow A This compound + Primary Amine B Schiff Base Ligand Formation (Condensation Reaction) A->B Ethanol, Reflux C Purification of Ligand (Filtration & Recrystallization) B->C D Pure Schiff Base Ligand C->D F Complexation Reaction (Ligand + Metal Salt) D->F E Metal(II) Salt E->F G Purification of Complex (Filtration & Washing) F->G Reflux H Pure Metal Complex G->H

Caption: Generalized workflow for the synthesis of metal complexes.

Antimicrobial Activity Assay

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

This protocol is a standard method for evaluating the antimicrobial activity of compounds.[6]

  • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Spread 100 µL of the microbial suspension uniformly over the surface of the agar plates using a sterile L-shaped spreader.

  • Allow the plates to dry for 15 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar plates.

  • Prepare stock solutions of the synthesized metal complexes and the free ligand in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Add 100 µL of each test solution into separate wells.

  • Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

G cluster_antimicrobial Antimicrobial Screening Workflow A Prepare Microbial Inoculum B Inoculate Agar Plates A->B C Create Wells in Agar B->C D Add Test Compounds & Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anticancer Activity and Apoptosis Assay

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the metal complexes in the cell culture medium.

  • After 24 hours, remove the old medium and treat the cells with different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 hours at 37 °C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[7]

  • Treat cancer cells with the metal complexes at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_anticancer Anticancer & Apoptosis Assay Workflow A Cell Seeding & Treatment B MTT Assay for Cytotoxicity (IC50) A->B C Apoptosis Induction A->C D Annexin V-FITC/PI Staining C->D E Flow Cytometry Analysis D->E F Quantification of Apoptotic Cells E->F

Caption: Workflow for in vitro anticancer and apoptosis evaluation.

DNA Interaction Studies

Protocol 6: UV-Visible Absorption Titration for DNA Binding

This method is used to determine the binding mode and binding constant of a compound with DNA.[8][9]

  • Prepare a stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2) and determine its concentration spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M-1 cm-1).

  • Prepare a stock solution of the metal complex in the same buffer.

  • Perform a titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.

  • Record the UV-Visible absorption spectra after each addition of DNA.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and red or blue shift) to infer the mode of interaction (intercalation, groove binding, or electrostatic interaction).

  • Calculate the intrinsic binding constant (Kb) from the absorption data using the Wolfe-Shimer equation.

G cluster_dna_binding DNA Binding Study Workflow A Prepare CT-DNA & Complex Solutions B UV-Visible Absorption Titration A->B C Analyze Spectral Changes B->C D Determine Binding Mode C->D E Calculate Binding Constant (Kb) C->E

Caption: Workflow for studying metal complex-DNA interactions.

Signaling Pathways in Cancer

While specific signaling pathways affected by metal complexes of this compound are not well-documented, studies on related metal complexes suggest potential involvement in pathways that regulate apoptosis and cell survival. Anticancer metal complexes can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] They can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage, which in turn can activate p53-mediated cell cycle arrest and apoptosis.[10]

G cluster_pathway Potential Anticancer Signaling Pathways Complex Metal Complex ROS Reactive Oxygen Species (ROS) Complex->ROS DNA_Damage DNA Damage Complex->DNA_Damage Mitochondria Mitochondrial Dysfunction Complex->Mitochondria ROS->DNA_Damage ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Caspases Caspase Activation Mitochondria->Caspases p53->Caspases CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for Antimicrobial and Antifungal Studies of 2-Methyl-8-Quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antifungal properties of 2-Methyl-8-quinolinecarboxaldehyde derivatives. It includes a summary of their activity, detailed experimental protocols for evaluation, and visual representations of experimental workflows and potential mechanisms of action.

Application Notes

This compound and its derivatives represent a class of quinoline compounds that have garnered interest for their potential as antimicrobial and antifungal agents.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiprotozoal effects.[1] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of its biological activity, lipophilicity, and other pharmacokinetic properties.[2]

Derivatives of this compound have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4][5] For instance, certain halogenated derivatives, such as 5,7-dichloro- and 5,7-dibromo-2-methyl-8-quinolinols, have shown significant fungitoxicity.[6] The mechanism of action for quinoline derivatives can be multifaceted, ranging from the inhibition of essential enzymes like DNA gyrase and lanosterol 14α-demethylase to the disruption of the cell wall and membrane integrity.[7][8] Some studies suggest that the antifungal action of certain 8-hydroxyquinoline derivatives involves damaging the fungal cell wall and compromising the cytoplasmic membrane.[9]

The development of new antimicrobial agents is critical in the face of rising drug resistance.[1] Quinoline derivatives, including those related to this compound, offer a promising avenue for the discovery of novel therapeutics to combat infectious diseases.[1]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) values of various 2-Methyl-8-quinoline derivatives and related compounds against selected bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Compound 2 (a quinoline derivative) 3.12 - 503.12 - 503.12 - 503.12 - 50[3]
Compound 6 (a quinoline derivative) 3.12 - 503.12 - 503.12 - 503.12 - 50[3]
5d (a quinolone coupled hybrid) 0.125 - 8Not Reported0.125 - 80.125 - 8[10]
7b (a quinoline-based hydroxyimidazolium hybrid) 2Not Reported≥50Not Reported[11]
7h (a quinoline-based hydroxyimidazolium hybrid) 20Not ReportedNot ReportedNot Reported[11]
HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) 2.2 (MSSA), 1.1 (MRSA)Not ReportedNot ReportedNot Reported[12]

Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusFusarium oxysporumCryptococcus neoformansReference
Compound 6 (a quinoline derivative) Potentially ActivePotentially ActivePotentially ActivePotentially ActiveNot Reported[3]
Ketoconazole (Reference) <0.06Not ReportedNot ReportedNot ReportedNot Reported[7]
Fluconazole (Reference) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
7c, 7d (quinoline-based hydroxyimidazolium hybrids) 62.562.562.5Not Reported15.6[11]
8 (2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol) Comparable to or higher than fluconazoleNot ReportedNot ReportedNot ReportedNot Reported[2]
9 (2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol) Comparable to or higher than fluconazoleNot ReportedNot ReportedNot ReportedNot Reported[2]
10 (2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol) Comparable to or higher than fluconazoleNot ReportedNot ReportedNot ReportedNot Reported[2]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of antimicrobial and antifungal activity are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial strains in MHB overnight at 37°C.

    • Grow fungal strains on Sabouraud Dextrose Agar (SDA) for an appropriate time and temperature.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or SDA for fungi

  • Petri dishes

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Prepare a microbial inoculum as described in Protocol 1.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate.

  • Application of Test Compounds:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a control disk with the solvent only.

  • Incubation:

    • Incubate the plates under the same conditions as in Protocol 1.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start prep_culture Prepare Microbial Culture (Bacteria or Fungi) start->prep_culture prep_compound Prepare Stock Solution of Test Compound start->prep_compound prep_media Prepare Growth Media (Broth or Agar) start->prep_media inoculation Inoculate Media with Microbial Culture prep_culture->inoculation serial_dilution Perform Serial Dilutions of Test Compound prep_compound->serial_dilution prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Time inoculation->incubation read_results Read Results (Visual Inspection or OD) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining antimicrobial susceptibility.

Proposed Antifungal Mechanism of Action for Quinoline Derivatives

G Proposed Antifungal Mechanisms of Quinoline Derivatives cluster_targets Fungal Cell Targets quinoline Quinoline Derivative inhibition Inhibition quinoline->inhibition Targets disruption Disruption quinoline->disruption Targets cell_wall Cell Wall Synthesis fungal_death Fungal Cell Death cell_wall->fungal_death cell_membrane Cell Membrane Integrity (Ergosterol Synthesis) cell_membrane->fungal_death dna_synthesis DNA Replication (DNA Gyrase/Topoisomerase) dna_synthesis->fungal_death inhibition->cell_wall inhibition->dna_synthesis disruption->cell_membrane

Caption: Potential antifungal mechanisms of quinoline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis yield of 2-Methyl-8-quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes, primarily:

  • Oxidation of the corresponding methyl group: This involves the selective oxidation of the methyl group at the 8-position of 2,8-dimethylquinoline. Selenium dioxide (SeO₂) is a common reagent for this type of benzylic oxidation.[1][2]

  • Reduction of a carboxylic acid derivative: If ethyl 2-methyl-8-quinolinecarboxylate is available, it can be reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).[3]

  • Formylation of a pre-functionalized quinoline: While less direct, methods like the Vilsmeier-Haack or Duff reaction could be adapted, though these are more commonly used on activated rings, such as those with hydroxyl groups.[4]

Q2: What is the most common starting material?

A2: For the oxidation route, the most direct starting material is 2,8-dimethylquinoline. For the reduction route, the corresponding ester, ethyl 2-methyl-8-quinolinecarboxylate, would be the starting material.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Key parameters depend on the chosen route:

  • For Oxidation: Temperature, reaction time, and the stoichiometry of the oxidizing agent are crucial. Over-oxidation to the carboxylic acid is a common side reaction that needs to be managed.

  • For Reduction: Precise temperature control (typically very low, e.g., -78 °C) is critical to prevent over-reduction to the alcohol.[3] The rate of addition of the reducing agent also plays a significant role.

Q4: What are the best practices for purifying the final product?

A4: The crude product is typically purified by silica gel column chromatography.[1][3] The choice of eluent system (e.g., hexane/ethyl acetate) should be determined by thin-layer chromatography (TLC) analysis to ensure good separation from starting materials and byproducts.[3] Recrystallization can be used for further purification if a suitable solvent is found.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem: Low or No Product Yield

  • Q: My TLC analysis shows a significant amount of unreacted 2,8-dimethylquinoline after the oxidation reaction. What should I do?

    • A: This suggests an incomplete reaction.

      • Reagent Activity: Ensure the selenium dioxide is of high purity and has been stored correctly.

      • Temperature & Time: The reaction may require a higher temperature or a longer reflux time. Monitor the reaction progress using TLC every few hours.

      • Solvent: Ensure the solvent (e.g., a dioxane/water mixture) is appropriate and anhydrous if required by the specific protocol.[1]

  • Q: The reduction of my ester with DIBAL-H resulted in a complex mixture of products. What went wrong?

    • A: This often points to a loss of temperature control.

      • Temperature Maintenance: It is crucial to maintain the reaction at a very low temperature (e.g., -78 °C) throughout the DIBAL-H addition.[3] Any increase in temperature can lead to over-reduction and other side reactions.

      • Quenching: The quenching step must also be performed at low temperature to avoid side reactions with the reactive aluminum species.

Problem: Formation of Significant Byproducts

  • Q: My primary impurity is the 2-methyl-8-quinolinecarboxylic acid in the oxidation route. How can I avoid this?

    • A: This is a result of over-oxidation.

      • Stoichiometry: Carefully control the stoichiometry of the selenium dioxide. Use of a slight excess may be necessary, but a large excess will promote over-oxidation.

      • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before a significant amount of the carboxylic acid byproduct is formed.

  • Q: I am observing the formation of 2-methyl-8-quinolinemethanol (the alcohol) in my DIBAL-H reduction. How can I prevent this?

    • A: This is due to over-reduction.

      • DIBAL-H Equivalents: Use the exact stoichiometric amount of DIBAL-H required for the reduction of the ester to the aldehyde (typically 1.5 to 2.0 equivalents).

      • Slow Addition: Add the DIBAL-H solution dropwise to the ester solution at -78 °C to maintain control and avoid localized excesses of the reducing agent.[3]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of quinoline aldehydes from related starting materials. This data can serve as a benchmark for optimizing the synthesis of this compound.

Starting MaterialReagent(s)SolventTemp.TimeProductYield (%)Reference
8-Hydroxy-2-methylquinolineSelenium DioxideDioxane/WaterRefluxN/A8-Hydroxy-2-quinolinecarbaldehyde>80%[1]
2-Methyl quinolineSelenium Dioxide1,4-dioxaneRefluxN/A2-Quinoline carboxaldehydeN/A[2]
Quinoline-2-carboxylic acid ethyl esterDIBAL-HCH₂Cl₂/Toluene-78 °C1.5 hQuinoline-2-carbaldehyde82%[3]
2-Methylquinolin-8-olVilsmeier's ReagentN/AN/AN/A8-Hydroxy-2-methylquinoline-5-carbaldehyde64%[4]

Detailed Experimental Protocols

Protocol 1: Oxidation of 2,8-Dimethylquinoline with Selenium Dioxide (Adapted from the synthesis of 8-hydroxy-2-quinolinecarbaldehyde[1])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,8-dimethylquinoline (1 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the black selenium precipitate.

  • Extraction: Dilute the filtrate with an organic solvent like dichloromethane (DCM) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Protocol 2: Reduction of Ethyl 2-Methyl-8-quinolinecarboxylate with DIBAL-H (Adapted from the synthesis of 2-quinolinecarboxaldehyde[3])

  • Reaction Setup: Dissolve ethyl 2-methyl-8-quinolinecarboxylate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1M solution of DIBAL-H in toluene (1.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the resulting solution at -78 °C for an additional hour.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir overnight. Filter the mixture through a pad of celite, washing with CH₂Cl₂.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthetic Route (e.g., Oxidation) Setup Prepare Glassware & Reagents Start->Setup Reaction Perform Reaction (e.g., Reflux with SeO2) Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Extract Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis End Optimized Product Analysis->End

Caption: General workflow for the synthesis and optimization of this compound.

Troubleshooting_Yield cluster_solutions_sm cluster_solutions_mix Start Low or No Yield Observed Check_SM TLC shows mostly starting material? Start->Check_SM Complex_Mix TLC shows a complex mixture? Start->Complex_Mix Check_SM->Complex_Mix No Inc_Time Increase Reaction Time / Temperature Check_SM->Inc_Time Yes Check_Reagent Verify Reagent Activity / Purity Check_SM->Check_Reagent Yes Control_Temp Improve Temperature Control (e.g., -78°C) Complex_Mix->Control_Temp Yes Control_Stoich Adjust Reagent Stoichiometry Complex_Mix->Control_Stoich Yes Reaction_Pathway SM 2,8-Dimethylquinoline Product This compound (Desired Product) SM->Product Oxidation Reagent + SeO2 (Oxidizing Agent) SideProduct 2-Methyl-8-quinolinecarboxylic Acid (Side Product) Product->SideProduct Over-oxidation

References

Technical Support Center: Purification of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-8-quinolinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-methyl-8-bromoquinoline or the corresponding alcohol/acid precursor, byproducts from side reactions, and residual catalysts or reagents. Depending on the synthetic route, potential byproducts could include over-oxidized products (e.g., the corresponding carboxylic acid) or incompletely oxidized intermediates (e.g., the corresponding alcohol).

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for quinoline carboxaldehydes and related compounds are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, particularly for analytical purposes or small-scale preparative separations.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. For HPLC, a UV detector is typically used. The purity of the final product can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities on the silica gel column.

  • Possible Cause 1: Inappropriate solvent system (eluent).

    • Troubleshooting:

      • Perform a systematic TLC analysis with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol mixtures) to identify an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4 and clear separation from other spots).

      • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective for separating compounds with a wide range of polarities.

  • Possible Cause 2: Overloading the column.

    • Troubleshooting:

      • The amount of crude product loaded onto the column should typically be 1-5% of the mass of the stationary phase (silica gel). Reduce the amount of sample loaded relative to the column size.

  • Possible Cause 3: Improper column packing.

    • Troubleshooting:

      • Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended to achieve a homogenous column bed.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Troubleshooting:

      • Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. Adding a small amount of a more polar solvent like methanol to the eluent can also help.

Recrystallization

Issue 1: The compound does not crystallize out of the solution upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Troubleshooting:

      • Evaporate some of the solvent to concentrate the solution.

      • If the compound is still not crystallizing, it may be necessary to change the solvent system.

  • Possible Cause 2: The presence of impurities inhibiting crystallization.

    • Troubleshooting:

      • Try adding a seed crystal of the pure compound to induce crystallization.

      • If seed crystals are not available, scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystal formation.

      • Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities before recrystallization.

  • Possible Cause 3: Inappropriate solvent.

    • Troubleshooting:

      • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the compound in various solvents to find the most suitable one. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.

Issue 2: The recovered product is still impure after recrystallization.

  • Possible Cause: Co-precipitation of impurities.

    • Troubleshooting:

      • Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

      • A second recrystallization step may be necessary to achieve the desired purity.

      • Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface. .

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start eluting with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Quinoline Derivatives

Compound TypeStationary PhaseEluent System (v/v)Reference
2-QuinolinecarboxaldehydeSilica GelHexane/Ethyl Acetate (8:2)[1]
2-Methyl-8-aminoquinolineReverse Phase C18Acetonitrile/Water with Phosphoric Acid[2]

Note: The optimal solvent system for this compound should be determined empirically using TLC.

Visualizations

Purification_Workflow cluster_start cluster_purification cluster_analysis Crude_Product Crude 2-Methyl-8- quinolinecarboxaldehyde Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography cluster_problem cluster_causes cluster_solutions Poor_Separation Poor Separation Wrong_Eluent Incorrect Solvent System Poor_Separation->Wrong_Eluent Overloading Column Overloading Poor_Separation->Overloading Bad_Packing Improper Packing Poor_Separation->Bad_Packing Optimize_Eluent Optimize Eluent via TLC Wrong_Eluent->Optimize_Eluent Reduce_Load Reduce Sample Load Overloading->Reduce_Load Repack_Column Repack Column Carefully Bad_Packing->Repack_Column

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-8-quinolinecarboxaldehyde. The information addresses common byproducts, side reactions, and purification challenges.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems that may be encountered during the multi-step synthesis of this compound, focusing on a common synthetic pathway involving the formation of a quinoline core followed by the introduction of the aldehyde functional group.

Step 1: Synthesis of the 2-Methylquinoline Core (e.g., via Doebner-von Miller Reaction)

Q1: My Doebner-von Miller reaction to form the quinoline ring resulted in a low yield and a significant amount of dark, tarry material. What went wrong?

A1: The Doebner-von Miller and related Skraup syntheses are classic methods for forming the quinoline ring but are known for being highly exothermic and can lead to polymerization and degradation if not properly controlled.[1][2]

  • Common Causes:

    • Poor Temperature Control: The reaction can become violent, leading to uncontrolled side reactions.

    • Incorrect Reagent Stoichiometry: An improper ratio of aniline precursor, α,β-unsaturated aldehyde/ketone, and acid catalyst can favor byproduct formation.

    • Oxidizing Agent Issues: In related Skraup syntheses, the oxidizing agent (e.g., nitrobenzene) can lead to vigorous, hard-to-control reactions.

  • Troubleshooting & Solutions:

    • Temperature Management: Add reagents slowly and use an ice bath to maintain the reaction temperature within the recommended range for the specific protocol.

    • Use of a Moderator: Adding a moderator like ferrous sulfate can help to control the reaction's vigor.[1]

    • Alternative Methods: Consider milder, modern variations of quinoline synthesis that use different catalysts or conditions.

Q2: I've synthesized my 2-methylquinoline precursor, but I'm seeing evidence of isomeric byproducts. Why is this happening?

A2: Isomer formation is a common issue in quinoline synthesis when using substituted anilines. The cyclization step can occur at different positions on the aniline ring, leading to a mixture of regioisomers. For instance, synthesizing an 8-substituted quinoline requires an ortho-substituted aniline. If the reaction is not completely regioselective, other isomers can form.

  • Common Byproducts:

    • Positional Isomers: Depending on the starting aniline, you may form other isomers (e.g., 6-substituted quinolines) alongside your desired 8-substituted product.

    • Incompletely Cyclized Intermediates: The reaction may stall, leaving behind dihydroquinoline intermediates or unreacted starting materials.

  • Troubleshooting & Solutions:

    • Choice of Precursor: Starting with a precursor where the ortho position is strongly directing or where other positions are blocked can improve regioselectivity. For example, using 2-bromoaniline is a common strategy to ensure the desired substitution pattern for an 8-substituted quinoline.[3]

    • Purification: Careful column chromatography or fractional distillation may be required to separate the desired isomer from byproducts. If separation is difficult, consider converting the isomers to derivatives (e.g., carboxylic acids or Schiff bases) which may have different physical properties, allowing for separation.[4]

Step 2: Introduction of the 8-Carboxaldehyde Group

A common and regioselective method to introduce the aldehyde at the 8-position is to start with 8-bromo-2-methylquinoline, perform a halogen-metal exchange, and then quench with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Q3: I attempted to form the aldehyde from 8-bromo-2-methylquinoline via a Grignard reaction followed by quenching with DMF, but my yield is low and I have multiple byproducts.

A3: This pathway is sensitive to reaction conditions, and several side reactions can occur.

  • Common Byproducts & Issues:

    • Unreacted Starting Material: Incomplete formation of the Grignard reagent or sluggish reaction with DMF.

    • Wurtz Coupling Product: The Grignard reagent can react with the starting 8-bromo-2-methylquinoline to form a biquinoline byproduct.

    • Protonated Intermediate: Traces of water in the solvent or on the glassware will quench the Grignard reagent, leading to the formation of 2-methylquinoline.

    • Over-addition Product: The initial aldehyde-adduct can be attacked by a second equivalent of the Grignard reagent, leading to a secondary alcohol after workup.

  • Troubleshooting & Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Grignard Formation: Use of freshly crushed magnesium turnings and a small crystal of iodine can help initiate the Grignard formation.

    • Reverse Addition: Add the prepared Grignard reagent to a solution of DMF (instead of adding DMF to the Grignard) at low temperature (e.g., 0 °C or below) to minimize over-addition.

Q4: My final product is contaminated with 2-Methyl-8-quinolinecarboxylic acid. How did this happen and how can I prevent it?

A4: The aldehyde product is highly susceptible to oxidation, which converts it to the corresponding carboxylic acid. This is one of the most common impurities.

  • Common Causes:

    • Air Oxidation: Prolonged exposure of the aldehyde to air, especially under basic or neutral conditions or in the presence of metal impurities, can lead to oxidation.

    • Oxidative Workup: Using oxidizing agents during workup or purification will convert the aldehyde.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Handle the purified aldehyde under an inert atmosphere whenever possible.

    • Storage: Store the final product under argon or nitrogen, protected from light, and at a low temperature.

    • Purification: If the carboxylic acid does form, it can often be removed by a mild basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, as the acid will be deprotonated and move into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: Can I use a direct formylation method like the Vilsmeier-Haack or Reimer-Tiemann reaction on 2-methylquinoline or 2-methyl-8-hydroxyquinoline?

A: Yes, but you will likely face significant challenges with regioselectivity.

  • Vilsmeier-Haack Reaction: This reaction on an activated quinoline ring can lead to formylation at various positions. For example, the Vilsmeier-Haack reaction on N-arylacetamides can produce 2-chloro-3-formylquinolines.[5][6] The substitution pattern on the starting material will dictate the position of formylation, and mixtures of isomers are common.

  • Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols.[7] If you start with 2-methyl-8-hydroxyquinoline, formylation is expected to occur ortho or para to the powerful hydroxyl directing group, leading to 2-methyl-7-formyl-8-hydroxyquinoline or 2-methyl-5-formyl-8-hydroxyquinoline as major products, not the desired 8-carboxaldehyde.[8][9] Abnormal Reimer-Tiemann products, such as cyclohexadienones, can also form.[10]

Q: My isomeric byproducts are very difficult to separate by column chromatography. What are my options?

A: When isomers have nearly identical polarity, chromatographic separation is challenging. Consider converting the mixture into derivatives that have more distinct physical properties.[4]

  • Oxidation: Oxidize the aldehyde mixture to carboxylic acids. The resulting acids may have different solubilities or pKa values, potentially allowing for separation by crystallization or extraction. The desired acid can then be reduced back to the aldehyde.

  • Reduction: Reduce the aldehydes to their corresponding alcohols. The alcohols may be more amenable to separation by chromatography. The separated alcohol can then be re-oxidized to the aldehyde.

  • Schiff Base Formation: React the aldehyde mixture with an amine to form imines (Schiff bases). These derivatives may be crystalline and separable by recrystallization. The purified imine can then be hydrolyzed back to the aldehyde.[4]

Quantitative Data Summary

While precise yield and byproduct ratios are highly dependent on specific reaction conditions, the following table provides illustrative data based on common outcomes in related syntheses.

Reaction Type / StepTarget ProductCommon Byproduct(s)Typical Byproduct Percentage (Illustrative)Reference / Note
Doebner-von Miller2-Methylquinoline CoreTarry polymers, reduced intermediates10-50% (highly variable)Vigorous nature of the reaction.[1][11]
Direct Formylation (e.g., Reimer-Tiemann on 8-hydroxyquinoline)Desired IsomerOther Positional Isomers (e.g., 5- or 7-formyl)20-60%Depends on directing group effects.[8][10]
Grignard/DMF MethodThis compound2-Methylquinoline (from protonation)5-20%Dependent on anhydrous conditions.
Aldehyde OxidationThis compound2-Methyl-8-quinolinecarboxylic acid5-15%Dependent on air exposure and workup.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methylquinoline (Illustrative Doebner-von Miller approach)
  • In a well-ventilated fume hood, a solution of 2-bromoaniline (0.1 mol), and hydrochloric acid (25 mL) in water (100 mL) is heated to reflux.[3]

  • A mixture of crotonaldehyde (0.12 mol) and a mild oxidizing agent (e.g., 2-bromonitrobenzene, 0.02 mol) is added dropwise to the refluxing solution over 1 hour with vigorous stirring.[3]

  • The reaction mixture is maintained at reflux for an additional 3 hours.

  • After cooling, the solution is carefully neutralized with a concentrated ammonium hydroxide solution to a pH of 8.

  • The crude product precipitates and is collected by filtration.

  • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Lithiation-Formylation
  • Under a strict argon atmosphere, dissolve 8-bromo-2-methylquinoline (10 mmol) in anhydrous THF (50 mL) in an oven-dried, three-neck flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents, e.g., 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous THF (10 mL).

  • Slowly add the 8-lithio-2-methylquinoline solution via cannula to the DMF solution at -78 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Formylation A 2-Bromoaniline C 8-Bromo-2-methylquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C E This compound C->E Lithiation- Formylation D 1. n-BuLi 2. DMF D->E

Caption: Proposed synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Common Byproduct Formation Start 8-Bromo-2-methylquinoline Grignard 8-Grignard/Lithium Intermediate Start->Grignard Mg or n-BuLi Product Target Aldehyde Grignard->Product DMF Quench Byproduct1 2-Methylquinoline (Protonation) Grignard->Byproduct1 Trace H₂O Byproduct2 Biquinoline (Wurtz Coupling) Grignard->Byproduct2 Reacts with Starting Material Byproduct3 Carboxylic Acid (Over-oxidation) Product->Byproduct3 Air (O₂)

References

Improving the stability of 2-Methyl-8-quinolinecarboxaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Methyl-8-quinolinecarboxaldehyde in solution during their experiments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Problem: You observe a rapid decrease in the concentration of this compound in your solution, indicated by analytical methods such as HPLC, or a change in the solution's appearance (e.g., color change).

Possible Causes and Solutions:

CauseSolution
Oxidation Aromatic aldehydes are susceptible to oxidation, which is a common degradation pathway.[1] This can be accelerated by the presence of oxygen. To mitigate this, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation. The addition of antioxidants, such as butylated hydroxytoluene (BHT), may also help prevent oxidative degradation.
Exposure to Light Photodegradation can occur upon exposure to UV light.[1] Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Elevated Temperature Higher temperatures can accelerate the degradation of aromatic aldehydes.[1] Store stock solutions and working solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
Inappropriate Solvent The choice of solvent can significantly impact the stability of the compound. Polar solvents may either stabilize or accelerate degradation depending on the specific interactions. It is recommended to use aprotic solvents of appropriate polarity. Conduct small-scale stability studies in different solvents to determine the most suitable one for your application.
Incorrect pH The stability of aldehydes can be pH-dependent. While specific data for this compound is limited, it is advisable to maintain the solution at a neutral or slightly acidic pH, as strongly basic or acidic conditions can catalyze degradation.

Experimental Protocol: General Handling Procedure to Minimize Degradation

  • Preparation of Inert Environment: Purge a clean, dry reaction vessel or storage container with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Solvent Degassing: Degas the chosen solvent by sparging with an inert gas for at least 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Solution Preparation: Under the inert atmosphere, dissolve the solid this compound in the degassed solvent.

  • Storage: Store the resulting solution in a tightly sealed, amber-colored vial or a foil-wrapped container at a low temperature (e.g., -20°C).

Issue 2: Inconsistent Experimental Results

Problem: You are experiencing poor reproducibility in your experiments involving this compound.

Possible Causes and Solutions:

CauseSolution
Solution Instability As discussed in Issue 1, the compound may be degrading over the course of your experiment. Prepare fresh solutions before each experiment or use solutions that have been stored properly for a limited time. It is crucial to establish the stability of your working solution under your specific experimental conditions.
Inaccurate Concentration Degradation of the stock solution can lead to inaccurate concentrations of your working solutions. Regularly check the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Contamination Contaminants in the solvent or on the glassware can catalyze the degradation of the aldehyde. Use high-purity solvents and thoroughly clean all glassware before use.

Experimental Protocol: Verifying Solution Concentration and Stability

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended to monitor the concentration and purity of this compound.

  • Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where the compound has significant absorbance should be used.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the peak of the intact compound from the peaks of the degradation products.

  • Routine Analysis: Use the validated HPLC method to check the concentration of your stock and working solutions at regular intervals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture and air.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C or -80°C in airtight, light-protected containers. The choice of solvent will also influence stability.

Q3: What are the primary degradation pathways for aromatic aldehydes like this compound?

A3: The most common degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[1] They can also be susceptible to degradation via exposure to heat and light.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can sometimes be observed as a change in the color or clarity of the solution. However, the most reliable way to assess degradation is to use an analytical technique like HPLC to check for a decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradation products.

Q5: What solvents are recommended for preparing solutions of this compound?

Section 3: Visual Guides

Diagram 1: General Workflow for Preparing a Stable Solution

G Workflow for Stable Solution Preparation A Inert Atmosphere Preparation (Nitrogen or Argon Purge) B Solvent Degassing (Sparging or Freeze-Pump-Thaw) A->B C Dissolve Solid Compound (Under Inert Atmosphere) B->C D Store Solution (Airtight, Light-Protected, Low Temperature) C->D E Verify Concentration & Purity (e.g., HPLC) D->E

Caption: A logical workflow for preparing and storing stable solutions of this compound.

Diagram 2: Factors Affecting Stability

G Key Factors Influencing Stability Compound This compound in Solution Oxidation Oxidation Compound->Oxidation Light Light Exposure Compound->Light Temperature Temperature Compound->Temperature Solvent Solvent Choice Compound->Solvent pH pH of Solution Compound->pH

Caption: Major environmental and chemical factors that can impact the stability of this compound in solution.

References

Troubleshooting guide for reactions involving 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-8-quinolinecarboxaldehyde. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to light and air, so it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible. For long-term storage, refrigeration is recommended.

Q2: What are the common characterization techniques for this compound and its derivatives?

The primary characterization techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch (typically around 1700 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Q3: What are some common solvents for reactions involving this compound?

The choice of solvent depends on the specific reaction. Common solvents include dichloromethane (DCM), chloroform, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). For reactions requiring anhydrous conditions, it is critical to use dry solvents.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common reactions involving this compound, including Aldol Condensation, Wittig Reaction, and Knoevenagel Condensation.

Aldol Condensation

The Aldol condensation of this compound with a ketone or another enolizable carbonyl compound can be challenging.

Problem: Low or no product yield.

Potential Cause Troubleshooting Suggestion
Weak Base: The base used may not be strong enough to deprotonate the enolizable partner effectively.Use a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
Steric Hindrance: The methyl group at the 2-position of the quinoline ring can sterically hinder the approach of the nucleophile.Increase the reaction temperature or use a less sterically hindered enolate.
Side Reactions: Self-condensation of the enolizable partner or Cannizzaro reaction of the aldehyde can occur.Add the aldehyde slowly to the solution of the enolate at a low temperature to minimize side reactions.
Decomposition of Aldehyde: The aldehyde may be unstable under the reaction conditions.Ensure an inert atmosphere and use freshly purified aldehyde.

Problem: Formation of multiple products.

Potential Cause Troubleshooting Suggestion
Lack of Regioselectivity: If the ketone has multiple alpha-protons, different enolates can form.Use a kinetically controlled deprotonation (e.g., LDA at low temperature) to favor the less substituted enolate.
Dehydration of Aldol Adduct: The initial aldol addition product may dehydrate to form the α,β-unsaturated carbonyl compound.Run the reaction at a lower temperature to isolate the aldol adduct. If the dehydrated product is desired, use higher temperatures or acidic/basic workup.
Retro-Aldol Reaction: The aldol addition is reversible and the product can revert to starting materials.[1]Use conditions that favor the forward reaction, such as removing water if dehydration is desired.
  • Dissolve the enolizable carbonyl compound (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a strong base (e.g., LDA, 1.1 equivalents) and stir for 30 minutes to form the enolate.

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a versatile method for converting the aldehyde into an alkene.

Problem: Low yield of the desired alkene.

Potential Cause Troubleshooting Suggestion
Inefficient Ylide Formation: The base may not be strong enough to deprotonate the phosphonium salt.For non-stabilized ylides, use strong bases like n-butyllithium or sodium amide. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate can be used.[2][3]
Ylide Decomposition: The ylide, especially if non-stabilized, can be unstable.Prepare the ylide in situ and use it immediately.
Side Reactions of the Aldehyde: The aldehyde may undergo self-condensation or other side reactions.Add the aldehyde solution slowly to the ylide solution.
Steric Hindrance: The quinoline moiety can hinder the formation of the oxaphosphetane intermediate.Use a less sterically demanding phosphonium ylide if possible.

Problem: Unfavorable E/Z selectivity.

Potential Cause Troubleshooting Suggestion
Nature of the Ylide: Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[2]Choose the appropriate ylide to achieve the desired stereochemistry.
Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome.Use salt-free ylides or employ the Schlosser modification for higher E-selectivity.[3]
Temperature: Higher temperatures can lead to equilibration and a mixture of isomers.Run the reaction at a low temperature.
  • Suspend the phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it slowly to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography, which will also separate it from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

This condensation reaction with active methylene compounds is useful for forming C=C bonds.

Problem: Slow or incomplete reaction.

Potential Cause Troubleshooting Suggestion
Insufficient Catalyst: The amount of base catalyst (e.g., piperidine, pyridine) may be too low.Increase the catalyst loading or use a more effective catalyst system.
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Increase the reaction temperature, potentially using a Dean-Stark apparatus to remove water and drive the equilibrium.
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.Use a co-solvent or switch to a solvent in which all reactants are soluble.

Problem: Side product formation.

Potential Cause Troubleshooting Suggestion
Michael Addition: The product of the Knoevenagel condensation can sometimes react further with the active methylene compound via a Michael addition.Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture.
Decarboxylation: If the active methylene compound contains a carboxylic acid group, decarboxylation may occur.This is often a desired subsequent step. If not, milder reaction conditions should be employed.
  • To a solution of this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a base (e.g., piperidine or ammonium acetate).

  • Reflux the mixture, using a Dean-Stark trap if toluene is the solvent, to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization of Experimental Workflow

Below is a generalized workflow for a typical reaction involving this compound.

experimental_workflow reagents Reactants & Solvent reaction_setup Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction_setup 1. Combine reaction Reaction (Stirring, Monitoring by TLC) reaction_setup->reaction 2. Initiate workup Aqueous Workup (Quenching, Extraction) reaction->workup 3. After completion purification Purification (Column Chromatography/Recrystallization) workup->purification 4. Isolate crude characterization Characterization (NMR, MS, IR) purification->characterization 5. Analyze product Pure Product characterization->product 6. Confirm structure

Caption: Generalized experimental workflow for reactions with this compound.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to troubleshoot a problematic reaction.

troubleshooting_flowchart start Reaction Problem (Low Yield/Side Products) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Problem Solved check_reagents->success Issue Found & Fixed change_solvent Change Solvent check_conditions->change_solvent Conditions OK check_conditions->success Issue Found & Fixed change_catalyst Change Catalyst/Base/Reagent change_solvent->change_catalyst No Improvement change_solvent->success Improved purification_issue Optimize Purification change_catalyst->purification_issue No Improvement change_catalyst->success Improved purification_issue->success Improved

Caption: A logical flowchart for troubleshooting common issues in organic synthesis.

References

Side reactions of the aldehyde group in 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 2-Methyl-8-quinolinecarboxaldehyde. The information is designed to help anticipate and resolve common issues related to the side reactions of the aldehyde group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the aldehyde group in this compound?

A1: The aldehyde group in this compound is susceptible to several side reactions, primarily due to its electrophilic nature and the absence of α-hydrogens. The most common side reactions include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-Methyl-8-quinolinecarboxylic acid), especially in the presence of mild oxidizing agents or atmospheric oxygen over time.

  • Cannizzaro Reaction: Under strong basic conditions, two molecules of the aldehyde can undergo a disproportionation reaction to yield 2-Methyl-8-quinolinemethanol and 2-Methyl-8-quinolinecarboxylic acid.[1][2][3]

  • Over-reduction: During reduction reactions to form the corresponding alcohol, over-reduction to 2,8-dimethylquinoline can occur under harsh conditions.

  • Formation of Acetals/Hemiacetals: In the presence of alcohol solvents, especially under acidic catalysis, the aldehyde can form hemiacetals and acetals.

  • Wittig Reaction Issues: While a desired reaction, the Wittig reaction can face challenges such as low yield and the formation of byproducts, particularly if the ylide is unstable or if reaction conditions are not optimized.[4][5][6][7]

Q2: How can I minimize the oxidation of this compound during storage and reactions?

A2: To minimize oxidation, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Using freshly purified solvents and reagents that have been degassed can also prevent oxidation. For reactions sensitive to oxidation, adding antioxidants or performing the reaction in the dark can be beneficial.

Q3: this compound does not have α-hydrogens. What are the implications for its reactivity?

A3: The absence of α-hydrogens prevents the formation of an enolate. This has two main consequences:

  • It cannot undergo aldol-type condensation reactions where it acts as the nucleophile.

  • In the presence of a strong base, it is susceptible to the Cannizzaro reaction, where one molecule is reduced and another is oxidized.[1][2][3]

Q4: Are there any recommended protecting groups for the aldehyde functionality in this compound?

A4: Yes, protecting the aldehyde group can be an effective strategy to prevent side reactions. The most common protecting group for aldehydes is the formation of an acetal, typically by reacting the aldehyde with a diol like ethylene glycol in the presence of an acid catalyst. This forms a stable 1,3-dioxolane ring that is resistant to many reaction conditions, especially basic and nucleophilic reagents. The acetal can be readily deprotected using aqueous acid.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Involving Nucleophilic Addition to the Aldehyde
Potential Cause Troubleshooting Step Expected Outcome
Cannizzaro side reaction If using basic conditions, consider lowering the base concentration or using a non-hydroxide base. A milder base can disfavor the Cannizzaro reaction.[1] Alternatively, protect the aldehyde group as an acetal before proceeding with the reaction.Increased yield of the desired nucleophilic addition product and reduced formation of the corresponding alcohol and carboxylic acid.
Oxidation of the aldehyde Ensure all solvents and reagents are anhydrous and degassed. Perform the reaction under a strict inert atmosphere (N₂ or Ar).Minimized formation of 2-Methyl-8-quinolinecarboxylic acid, leading to a cleaner reaction profile and higher yield of the desired product.
Steric Hindrance The quinoline ring can present steric bulk. Consider using a less sterically hindered nucleophile if possible. Increasing the reaction temperature may also help overcome the activation energy barrier, but monitor for decomposition.Improved reaction rate and conversion to the desired product.
Issue 2: Formation of Multiple Products in a Wittig Reaction
Potential Cause Troubleshooting Step Expected Outcome
Unstable Ylide Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt to a mixture of the aldehyde and the base.[4]Reduced decomposition of the ylide and increased yield of the desired alkene.
Base Incompatibility The choice of base is critical. For non-stabilized ylides, strong bases like n-BuLi or NaH are common. For stabilized ylides, milder bases like NaOMe or KOtBu can be used. If side reactions with the quinoline nitrogen are a concern, a non-nucleophilic base should be chosen.[5]Cleaner reaction with fewer byproducts and improved yield.
Formation of E/Z isomers The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides typically give (Z)-alkenes, while stabilized ylides favor (E)-alkenes. To control stereoselectivity, consider using a Schlosser modification for (E)-alkene synthesis from non-stabilized ylides.[6]Enriched formation of the desired stereoisomer.
Difficult Purification The byproduct, triphenylphosphine oxide, can be difficult to remove. Purification can often be achieved by flash chromatography on silica gel. In some cases, precipitation of the phosphine oxide from a non-polar solvent can be effective.Isolation of the pure alkene product.

Data Presentation

Table 1: Potential Side Products of this compound Reactions

Reaction Type Intended Product Potential Side Product Formation Conditions Reference for Analogous Reactions
Base-catalyzed reaction Desired adduct2-Methyl-8-quinolinemethanolStrong basic conditions (e.g., concentrated NaOH, KOH)[1][2]
2-Methyl-8-quinolinecarboxylic acidStrong basic conditions (e.g., concentrated NaOH, KOH)[1][2]
Oxidative conditions Desired product2-Methyl-8-quinolinecarboxylic acidPresence of air, oxidizing agents
Reduction 2-Methyl-8-quinolinemethanol2,8-dimethylquinolineHarsh reducing agents (e.g., high-pressure hydrogenation)-
Wittig Reaction Desired alkeneTriphenylphosphine oxideInherent byproduct of the reaction[4][7]
(E/Z)-isomer mixtureDependent on ylide stability[6]

Experimental Protocols

Protocol 1: Acetal Protection of this compound

Objective: To protect the aldehyde group to prevent side reactions under basic or nucleophilic conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TsOH.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected acetal.

Protocol 2: Minimizing the Cannizzaro Reaction in a Base-Mediated Reaction

Objective: To carry out a base-mediated reaction while minimizing the disproportionation of the aldehyde.

Materials:

  • 2-(1,3-Dioxolan-2-yl)-8-methylquinoline (the protected aldehyde from Protocol 1)

  • Your desired nucleophile and base (non-hydroxide, e.g., LDA, NaH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl) for deprotection

Procedure:

  • Perform the desired reaction on the protected aldehyde under anhydrous conditions using a non-hydroxide base.

  • After the reaction is complete (monitored by TLC), quench the reaction appropriately.

  • Work up the reaction to isolate the protected product.

  • To deprotect the acetal, dissolve the product in a suitable solvent (e.g., THF, acetone) and add aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate) and extract the product.

  • Dry the organic layer, concentrate, and purify as needed.

Visualizations

cannizzaro_reaction cluster_reactants Reactants cluster_products Products Aldehyde1 2-Methyl-8-quinoline- carboxaldehyde Aldehyde2 2-Methyl-8-quinoline- carboxaldehyde Aldehyde1->Aldehyde2 Hydride Transfer Carboxylate 2-Methyl-8-quinolinecarboxylate (Oxidation Product) Aldehyde1->Carboxylate Alcohol 2-Methyl-8-quinolinemethanol (Reduction Product) Aldehyde2->Alcohol Base Strong Base (e.g., OH⁻) Base->Aldehyde1 Nucleophilic attack protection_deprotection Aldehyde This compound Protected 2-(1,3-Dioxolan-2-yl)-8-methylquinoline (Acetal Protected) Aldehyde->Protected Ethylene Glycol, p-TsOH Reaction Desired Reaction (Base/Nucleophile) Protected->Reaction Deprotected Final Product Reaction->Deprotected Aqueous Acid wittig_troubleshooting Start Low Wittig Reaction Yield CheckYlide Is the ylide unstable? Start->CheckYlide InSitu Generate ylide in situ with aldehyde CheckYlide->InSitu Yes CheckBase Is the base appropriate? CheckYlide->CheckBase No End Improved Yield InSitu->End ChangeBase Optimize base (e.g., non-nucleophilic) CheckBase->ChangeBase Yes CheckStereo Are E/Z isomers an issue? CheckBase->CheckStereo No ChangeBase->End Schlosser Consider Schlosser modification for E-alkene CheckStereo->Schlosser Yes CheckStereo->End No Schlosser->End

References

How to increase the regioselectivity in the formylation of 2-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective formylation of 2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for achieving high regioselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formylation of 2-methylquinoline, helping you to diagnose and resolve problems in your experiments.

Q1: My Vilsmeier-Haack formylation of 2-methylquinoline is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-position?

A1: Achieving high regioselectivity in the Vilsmeier-Haack formylation of 2-methylquinoline can be challenging. Here are several factors to consider:

  • Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. The formation of the kinetically favored product is often promoted at lower temperatures. Try running the reaction at 0°C to room temperature instead of elevated temperatures.

  • Rate of Addition: A slow, dropwise addition of the Vilsmeier reagent to the 2-methylquinoline solution can help to control the reaction and minimize the formation of side products.

  • Solvent: While DMF is the standard solvent for generating the Vilsmeier reagent, the choice of co-solvent for the reaction with 2-methylquinoline can influence selectivity. Consider using a non-polar co-solvent to modulate the reactivity of the electrophile.

  • Stoichiometry: Carefully controlling the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) is crucial. An excess of the reagent can lead to undesired side reactions and a decrease in selectivity.

Q2: I am attempting a Reimer-Tiemann formylation on a hydroxy-substituted 2-methylquinoline, but I am getting a low yield and a mixture of ortho- and para-formylated products. What can I do?

A2: The Reimer-Tiemann reaction is sensitive to several parameters. To improve your results:

  • Base Concentration: The concentration of the hydroxide base is critical. A higher concentration can favor the ortho-product due to coordination with the hydroxyl group. Experiment with varying the concentration of your base (e.g., NaOH or KOH).

  • Solvent System: The reaction is typically biphasic. The efficiency of mixing can impact the reaction. Vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate and yield.

  • Temperature Control: The Reimer-Tiemann reaction can be exothermic. Maintaining a consistent temperature is important for reproducibility and selectivity.

  • Work-up Procedure: Proper work-up is essential to isolate the desired product and remove unreacted starting material and byproducts. Ensure complete neutralization and thorough extraction.

Q3: My formylation reaction is not proceeding to completion, and I have a significant amount of unreacted 2-methylquinoline. How can I drive the reaction forward?

A3: Incomplete conversion can be due to several factors:

  • Reagent Purity: Ensure that your formylating agents and solvents are of high purity and anhydrous where required (especially for the Vilsmeier-Haack and Rieche reactions). Moisture can deactivate the reagents.

  • Reaction Time: Some formylation reactions require extended reaction times. Monitor your reaction by TLC or GC-MS to determine the optimal reaction time.

  • Activation of Substrate: If the quinoline ring is not sufficiently activated, the reaction may be sluggish. For less reactive substrates, consider using a stronger Lewis acid in the Rieche formylation or increasing the temperature, though this may impact regioselectivity.

Q4: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

A4: Tar formation is often a result of polymerization or decomposition of the starting material or product under the reaction conditions.

  • Temperature Control: Overheating is a common cause of tar formation. Maintain the recommended reaction temperature and ensure even heating.

  • Exclusion of Air and Moisture: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to decomposition.

  • Purity of Reagents: Impurities in the starting materials or reagents can sometimes catalyze polymerization. Use purified reagents.

Comparison of Formylation Methods for 2-Methylquinoline

The choice of formylation method significantly impacts the regioselectivity and yield of the desired product. The following table summarizes the expected outcomes for different methods. Please note that yields and regioselectivity can vary based on specific reaction conditions.

Formylation MethodPredominant Isomer(s)Typical YieldKey Considerations & Notes
Vilsmeier-Haack 2-Chloro-3-formyl-quinoline (from acetanilide precursor)[1][2]60-80%[2]This is a cyclization-formylation of an acetanilide precursor, not a direct formylation of 2-methylquinoline. Highly regioselective for the 3-position.
Reimer-Tiemann 5- and 7-formyl derivatives (on 8-hydroxy-2-methylquinoline)[3]ModeratePrimarily used for phenolic substrates. Regioselectivity is influenced by the position of the hydroxyl group.[3]
Duff Reaction Ortho- to activating groupGenerally LowRequires a strongly electron-donating group on the aromatic ring.[4] Not typically used for direct formylation of 2-methylquinoline.
Rieche Formylation Electron-rich positionsGoodUses dichloromethyl methyl ether and a Lewis acid.[5] Regioselectivity depends on the electronic properties of the quinoline ring.
Oxidation of Methyl Group 2-Formylquinoline87%[6]This is not a direct C-H formylation of the quinoline ring but an oxidation of the existing methyl group.[6]

Detailed Experimental Protocols

1. Vilsmeier-Haack Reaction for 2-Chloro-3-formyl-8-methylquinoline (from o-methylacetanilide) [7]

This protocol describes a cyclization-formylation reaction starting from an acetanilide to yield a 3-formylquinoline derivative.

Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent cool to 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent add dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide o-Methylacetanilide Acetanilide->Reaction_Mixture Reflux Reflux (6-8h, 80-90°C) Reaction_Mixture->Reflux Quench Pour onto crushed ice Reflux->Quench Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify Product 2-Chloro-3-formyl-8-methylquinoline Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-8-methylquinoline.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • o-Methylacetanilide

  • Crushed ice

  • Base for neutralization (e.g., sodium bicarbonate or sodium hydroxide solution)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a flask equipped with a drying tube and a dropping funnel, cool 5 mL of DMF to 0°C.[7]

  • Slowly add 18 mL of POCl₃ dropwise to the cooled DMF with constant stirring.[7]

  • To this solution, add 4 grams of o-methylacetanilide.[7]

  • After the addition is complete, reflux the reaction mixture for 6-8 hours, maintaining the temperature between 80-90°C.[7]

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. Rieche Formylation of Electron-Rich Aromatic Compounds [5][8]

This is a general protocol for the formylation of activated aromatic rings and can be adapted for 2-methylquinoline. The regioselectivity will depend on the electronic properties of the substrate.

Workflow Diagram:

Rieche_Formylation_Workflow cluster_reaction_setup Reaction Setup cluster_addition Reagent Addition cluster_workup Work-up & Purification Aromatic 2-Methylquinoline in CH2Cl2 Reaction_Vessel Reaction Vessel (cool to 0°C) Aromatic->Reaction_Vessel TiCl4 Titanium Tetrachloride TiCl4->Reaction_Vessel Addition Add dropwise Reaction_Vessel->Addition DCM_ether Dichloromethyl methyl ether DCM_ether->Addition Stir Stir at RT, then warm to 35°C Addition->Stir Quench Pour onto crushed ice Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash organic layer Extract->Wash Purify Dry, concentrate, and purify Wash->Purify Product Formylated 2-Methylquinoline Purify->Product

Caption: General workflow for the Rieche formylation of an aromatic compound.

Materials:

  • 2-Methylquinoline

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry methylene chloride (CH₂Cl₂)

  • Crushed ice

  • Water

Procedure:

  • Dissolve 2-methylquinoline in dry methylene chloride in a three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel.

  • Cool the solution in an ice bath.

  • Add titanium tetrachloride to the cooled solution.[8]

  • While stirring and maintaining the cold temperature, add dichloromethyl methyl ether dropwise.[8]

  • After the addition is complete, stir the mixture in the ice bath for a short period, then allow it to warm to room temperature, and finally warm it gently to around 35°C.[8]

  • Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.[8]

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution on 2-methylquinoline is governed by the electronic properties of the quinoline ring system. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, while the methyl group is a weak activating group. Therefore, substitution is generally favored on the benzene ring at positions that are electronically enriched and sterically accessible.

Logical Diagram for Predicting Regioselectivity:

Regioselectivity_Logic Start Formylation of 2-Methylquinoline Question1 Is the reaction a direct C-H formylation? Start->Question1 Question2 Is a strongly activating group present (e.g., -OH)? Question1->Question2 Yes Vilsmeier_from_Acetanilide Vilsmeier-Haack on Acetanilide: Favors 3-formyl-2-chloro product Question1->Vilsmeier_from_Acetanilide No (e.g., from acetanilide) Question3 Which formylation method is used? Question2->Question3 No Reimer_Tiemann Reimer-Tiemann: Favors ortho/para to -OH group Question2->Reimer_Tiemann Yes Rieche Rieche Formylation: Regioselectivity depends on electronic effects and Lewis acid. Question3->Rieche Rieche Vilsmeier_direct Direct Vilsmeier-Haack: Likely to favor electron-rich positions on the benzene ring. Question3->Vilsmeier_direct Vilsmeier-Haack (direct)

Caption: Decision tree for predicting the major product in the formylation of 2-methylquinoline derivatives.

References

Challenges in the scale-up synthesis of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-8-quinolinecarboxaldehyde.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

Question: Why is the yield of my Doebner-von Miller reaction for 2,8-dimethylquinoline low?

Answer: Low yields in the Doebner-von Miller synthesis are a common challenge, often attributed to several factors, especially during scale-up. Here are potential causes and troubleshooting steps:

  • Polymerization of Crotonaldehyde: Under strong acidic conditions, crotonaldehyde can readily polymerize, reducing the amount available for the desired reaction.

    • Solution: Consider a two-phase reaction system. By dissolving the aniline in an aqueous acid phase and the crotonaldehyde in an immiscible organic solvent, polymerization can be minimized. Also, ensure slow, controlled addition of crotonaldehyde to the reaction mixture.

  • Vigorous and Exothermic Reaction: The reaction can be highly exothermic, leading to side reactions and tar formation if not properly controlled.[1]

    • Solution: Implement efficient cooling and agitation. For larger scale reactions, monitor the internal temperature closely and adjust the addition rate of reagents accordingly. A continuous flow reactor setup can also provide better temperature control.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: While sulfuric acid is common, other acids like hydrochloric acid or Lewis acids (e.g., zinc chloride) can be used.[2] Experiment with different acid catalysts and concentrations on a small scale to find the optimal conditions for your specific setup.

  • Inefficient Work-up: Product loss can occur during the work-up and purification stages.

    • Solution: Steam distillation is an effective method for isolating 2-methylquinolines from the reaction mixture, leaving behind polymeric residues.[2] Ensure the pH is appropriately adjusted to liberate the free base before extraction.

Question: I am observing significant tar and byproduct formation. How can I minimize this?

Answer: Tar and byproduct formation are indicative of uncontrolled side reactions.

  • Side Reactions: The primary side reactions include polymerization of the α,β-unsaturated aldehyde and undesired condensation reactions.

    • Mitigation:

      • Temperature Control: Maintain a consistent and controlled reaction temperature. Runaway temperatures accelerate side reactions.

      • Reagent Purity: Ensure the purity of your starting materials, particularly the aniline and crotonaldehyde. Impurities can catalyze unwanted side reactions.

      • Oxygen Control: While an oxidizing agent is required for the final aromatization step, uncontrolled exposure to air at high temperatures can lead to degradation. Some protocols may benefit from an inert atmosphere during the initial stages.

Stage 2: Oxidation of 2,8-Dimethylquinoline to this compound using Selenium Dioxide (SeO₂)

Question: The oxidation with Selenium Dioxide is not selective and I am getting the dicarboxaldehyde or the carboxylic acid. How can I improve selectivity?

Answer: Achieving selective oxidation of one methyl group in the presence of another is a significant challenge. The methyl group at the 2-position is generally more susceptible to oxidation by selenium dioxide than the one at the 8-position.[3]

  • Over-oxidation: Selenium dioxide is a strong oxidizing agent and can lead to the formation of the corresponding carboxylic acid or oxidation of both methyl groups.

    • Control Measures:

      • Stoichiometry: Carefully control the stoichiometry of SeO₂. Use of a slight excess may be necessary, but a large excess will promote over-oxidation.

      • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also improve selectivity.

      • Catalytic Approach: Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP). This can provide milder reaction conditions and reduce the risk of over-oxidation.[4][5]

Question: How do I handle the toxic selenium byproducts during work-up, especially on a larger scale?

Answer: Selenium and its compounds are toxic and require careful handling and disposal.[4]

  • Work-up Procedure:

    • Precipitation and Filtration: The primary selenium-containing byproduct is elemental selenium (in its black or red allotrope), which is insoluble in most organic solvents. This can be removed by filtration at the end of the reaction.[6][7]

    • Aqueous Wash: Washing the organic layer with a solution of sodium sulfite or sodium bisulfite can help to remove residual soluble selenium species.

    • Safety Precautions: Always handle selenium dioxide and the reaction mixture in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All selenium-containing waste must be collected and disposed of according to institutional and environmental regulations.

Question: The purification of the final aldehyde is difficult. What are the recommended methods for scale-up?

Answer: Purification of quinoline aldehydes can be challenging due to their physical properties and potential for contamination with unreacted starting material and oxidation byproducts.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method. A careful selection of solvents is crucial.

    • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be a highly selective method for separating the aldehyde from non-carbonyl impurities. The aldehyde can then be regenerated by treatment with an acid or base.

    • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and cumbersome for large-scale production. Consider alternative stationary phases or automated flash chromatography systems if this method is necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Doebner-von Miller synthesis of a substituted quinoline like 2,8-dimethylquinoline?

A1: The yields for the Doebner-von Miller reaction can be highly variable, often ranging from low to moderate. With optimized conditions, such as the use of a two-phase system or specific catalysts, yields can be improved. For similar syntheses, yields in the range of 50-86% have been reported under specific conditions.[8]

Q2: What is the mechanism of the Doebner-von Miller reaction?

A2: The mechanism is complex and still a subject of some debate. However, it is generally accepted to involve the following key steps:

  • Michael addition of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization of the resulting intermediate.

  • Dehydration.

  • Oxidation to form the aromatic quinoline ring.[9]

Q3: Are there greener alternatives to the traditional Doebner-von Miller reaction?

A3: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of water as a solvent, microwave-assisted synthesis, and the use of solid acid catalysts that can be recycled.[1]

Q4: What is the expected yield for the selenium dioxide oxidation of a methylquinoline to the corresponding aldehyde?

A4: The yields for this oxidation can vary depending on the substrate and reaction conditions. For the oxidation of 2-methylquinoline to 2-quinolinecarboxaldehyde, yields can be moderate. It's important to optimize the reaction to prevent over-oxidation to the carboxylic acid. Using a catalytic amount of SeO₂ with a co-oxidant can sometimes improve yields and selectivity.[3][5]

Q5: What are the main safety concerns when working with selenium dioxide?

A5: Selenium dioxide is highly toxic if ingested, inhaled, or absorbed through the skin. It is also an irritant to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE. It is also important to have a plan for the safe disposal of selenium-containing waste.[4]

Q6: Can I use other oxidizing agents besides selenium dioxide?

A6: While selenium dioxide is a classic reagent for this transformation, other methods exist for the oxidation of methyl groups on heterocyclic rings. These can include other metal oxides or catalytic aerobic oxidation methods. However, SeO₂ is often favored for its relative selectivity for the methyl group at the 2-position of the quinoline ring.

Section 3: Data Presentation

Table 1: Comparison of Catalysts and Conditions for Doebner-von Miller Type Reactions

Catalyst/ConditionsSubstratesProductYield (%)Reference
Phosphotungstic acid / Toluene, refluxo-Chloroaniline, Crotonaldehyde2-Methyl-8-chloroquinoline81[8]
Phosphotungstic acid on SiO₂ / Microwaveo-Chloroaniline, Crotonaldehyde2-Methyl-8-chloroquinoline86[8]
Hydrochloric Acido-Bromoaniline, Crotonaldehyde2-Methyl-8-bromoquinoline50[8]
Ceric ammonium nitrate / HCl, H₂SO₄o-Bromoaniline, Crotonaldehyde2-Methyl-8-bromoquinoline61[10]

Table 2: Conditions and Yields for Selenium Dioxide Oxidation of Methylquinolines

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)
2,8-DimethylquinolineSeO₂DioxaneReflux6This compoundNot specified
2-MethylquinolineSeO₂DioxaneReflux62-QuinolinecarboxaldehydeModerate
2,4-DimethylquinolineSeO₂DioxaneReflux64-Methyl-2-quinolinecarboxaldehydePreferential oxidation at C2
2-MethylquinolineSeO₂ / TBHPDioxane8042-QuinolinecarboxaldehydeImproved

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

Materials:

  • o-Toluidine

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Zinc chloride (anhydrous)

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., dichloromethane or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charge the flask with o-toluidine and a solution of hydrochloric acid.

  • Add anhydrous zinc chloride as a catalyst.

  • Heat the mixture with stirring to the desired reaction temperature (typically 90-100 °C).

  • Slowly add crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction is exothermic, so control the addition rate to prevent a runaway reaction.

  • After the addition is complete, continue to heat the reaction mixture for several hours (e.g., 4-6 hours) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution to pH > 10 to liberate the free quinoline base.

  • Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or crystallization.

Protocol 2: Oxidation of 2,8-Dimethylquinoline to this compound

Materials:

  • 2,8-Dimethylquinoline

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., dioxane, xylene, or a mixture of cyclohexane and ethanol)

  • tert-Butyl hydroperoxide (TBHP) (for catalytic method)

  • Diatomaceous earth (e.g., Celite®)

  • Sodium bicarbonate solution (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure (Stoichiometric):

  • In a well-ventilated fume hood, set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with 2,8-dimethylquinoline and the chosen solvent (e.g., dioxane).

  • Add selenium dioxide (typically 1.1 to 1.5 equivalents) in portions to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts (like the carboxylic acid).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography or crystallization.

Procedure (Catalytic):

  • Follow steps 1 and 2 of the stoichiometric procedure.

  • Add a catalytic amount of selenium dioxide (e.g., 5-10 mol%).

  • Slowly add tert-butyl hydroperoxide (TBHP) (typically 1.5-2.0 equivalents) to the reaction mixture.

  • Heat the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC.

  • Follow the work-up and purification steps (5-10) from the stoichiometric procedure.

Section 5: Visualizations

Synthesis_Workflow Start Starting Materials (o-Toluidine, Crotonaldehyde) DVM Doebner-von Miller Reaction Start->DVM Purification1 Purification (e.g., Distillation) DVM->Purification1 Intermediate 2,8-Dimethylquinoline Oxidation Selenium Dioxide Oxidation Intermediate->Oxidation Purification2 Purification (e.g., Crystallization) Oxidation->Purification2 Product This compound Purification1->Intermediate Purification2->Product DVM_Troubleshooting Problem Low Yield in Doebner-von Miller Cause1 Polymerization of Crotonaldehyde Problem->Cause1 Cause2 Exothermic Reaction (Tar Formation) Problem->Cause2 Cause3 Inefficient Work-up Problem->Cause3 Solution1 Two-phase system Slow addition Cause1->Solution1 Solution2 Efficient cooling and agitation Cause2->Solution2 Solution3 Steam distillation Cause3->Solution3 SeO2_Oxidation_Pathway Start 2,8-Dimethylquinoline Reaction SeO₂ Oxidation Start->Reaction DesiredProduct Desired Product: This compound Reaction->DesiredProduct Controlled Conditions OverOxidation Over-oxidation Byproduct: 2-Methyl-8-quinolinecarboxylic acid Reaction->OverOxidation Excess SeO₂ / Long Time DiOxidation Di-oxidation Byproduct: 8-Formyl-2-quinolinecarboxaldehyde Reaction->DiOxidation Harsh Conditions

References

Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-8-quinolinecarboxaldehyde. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on studies of related quinoline derivatives, several pathways can be proposed. Degradation is likely initiated by oxidation of the quinoline ring, the methyl group, or the aldehyde group.

  • Oxidation of the Quinoline Ring: The quinoline ring system is susceptible to hydroxylation at various positions, often followed by ring cleavage. A common pathway for quinoline biodegradation involves the formation of 2-hydroxyquinoline.[1] Another identified pathway is the 8-hydroxycoumarin pathway.[1][2][3]

  • Oxidation of the Methyl Group: The 2-methyl group can be oxidized to a carboxylic acid.[4][5] This would lead to the formation of 8-quinolinecarboxaldehyde-2-carboxylic acid.

  • Oxidation of the Aldehyde Group: Aromatic aldehydes are prone to oxidation, converting the aldehyde group into a carboxylic acid, especially in the presence of oxygen.[6] This would result in the formation of 2-methyl-8-quinolinecarboxylic acid.

  • Photodegradation: Exposure to UV light can induce degradation. Studies on quinoline have shown that photodegradation can lead to the formation of hydroxyquinolines and eventual destruction of the aromatic nucleus.[7][8]

Q2: My experimental results show multiple degradation products. How can I identify them?

A2: The presence of multiple peaks in your chromatogram (e.g., HPLC) suggests a complex degradation process. To identify these products, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating degradation products.[2][9][10] Developing a robust HPLC method with a suitable column and mobile phase is crucial for good separation.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) will provide mass-to-charge ratios (m/z) of the degradation products, which is essential for determining their molecular weights and elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy can provide detailed structural information.

Q3: I am observing very slow or no degradation of this compound in my microbial degradation experiment. What could be the issue?

A3: Several factors can contribute to the lack of microbial degradation:

  • Inappropriate Microbial Strain: The selected microbial culture may not possess the necessary enzymatic machinery to degrade this compound. It is important to use strains known for degrading quinoline or related heterocyclic compounds.[1][2][11][12]

  • Sub-optimal Culture Conditions: Environmental factors such as pH, temperature, and aeration are critical for microbial activity. The optimal conditions for quinoline degradation by various strains have been reported to be around pH 7-8 and 30°C.[1][2][13]

  • Toxicity of the Compound: High concentrations of this compound may be toxic to the microorganisms, inhibiting their growth and metabolic activity. Consider starting with a lower concentration of the compound.

  • Lack of Essential Nutrients: The growth medium may be deficient in essential nutrients required by the microorganisms. Supplementing with additional carbon or nitrogen sources can sometimes enhance degradation.[13]

Q4: The degradation rate of my compound seems to vary between experiments. What could be causing this inconsistency?

A4: Inconsistent degradation rates can be attributed to several experimental variables:

  • Environmental Factors: Aromatic aldehydes can be sensitive to light, heat, and oxygen.[6] Ensure that your experiments are conducted under controlled and consistent conditions to minimize abiotic degradation.

  • Purity of the Starting Material: Impurities in your this compound sample could interfere with the degradation process. Verify the purity of your compound before starting the experiment.

  • Inoculum Variability: In microbial degradation studies, variations in the age, density, and health of the microbial inoculum can lead to different degradation rates. Standardize your inoculum preparation protocol.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
Sub-optimal Mobile Phase Optimize the mobile phase composition (e.g., gradient elution, different organic modifiers, pH adjustment).
Incorrect Flow Rate Adjust the flow rate to improve peak resolution.
Sample Overload Inject a smaller volume or a more dilute sample.
Issue 2: Mass Spectrometry Signal is Weak or Unstable
Possible Cause Troubleshooting Step
Low Concentration of Analyte Concentrate your sample before injection.
Ion Suppression Dilute the sample to reduce matrix effects. Check for and remove any interfering substances from your sample matrix.
Incorrect MS Settings Optimize MS parameters such as ionization source, gas flows, and voltages.
Issue 3: Abiotic Degradation in Control Experiments
Possible Cause Troubleshooting Step
Photodegradation Protect your samples from light by using amber vials or covering them with aluminum foil.[6]
Thermal Degradation Conduct experiments at a controlled and lower temperature.[6]
Oxidation Degas your solvents and consider running experiments under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Study
  • Prepare the Culture Medium: Prepare a suitable mineral salts medium (MSM) that provides essential nutrients for the selected microbial strain.[2]

  • Inoculum Preparation: Grow the selected microbial strain in a suitable growth medium until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with sterile MSM. Resuspend the cells in fresh MSM to a desired optical density (e.g., OD600 of 1.0).[2]

  • Degradation Experiment:

    • Add a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) to the MSM to achieve the desired final concentration. Ensure the solvent concentration is not inhibitory to the microorganisms.

    • Inoculate the medium with the prepared microbial culture.

    • Set up a sterile control (medium with the compound but without inoculum) and a biotic control (medium with inoculum but without the compound).

    • Incubate the cultures under optimal conditions (e.g., 30°C, 150 rpm).[13]

  • Sampling and Analysis:

    • Withdraw aliquots at regular time intervals.

    • Centrifuge the samples to remove microbial cells.

    • Analyze the supernatant for the concentration of this compound and the formation of degradation products using HPLC.

Protocol 2: General Procedure for Photocatalytic Degradation Study
  • Catalyst Suspension: Suspend a known amount of a photocatalyst (e.g., TiO2) in deionized water containing a specific concentration of this compound.[7][14]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the compound and the catalyst surface.

  • Photoreaction:

    • Irradiate the suspension with a UV lamp of a specific wavelength (e.g., 365 nm).[7]

    • Maintain a constant temperature and continuous stirring throughout the experiment.

    • Set up a control experiment without the photocatalyst to assess direct photolysis.

  • Sampling and Analysis:

    • Collect samples at different time points.

    • Filter the samples to remove the photocatalyst particles.

    • Analyze the filtrate using HPLC to determine the concentration of the parent compound and its degradation products.

Data Presentation

Table 1: Hypothetical HPLC Retention Times and Mass Spectral Data for Potential Degradation Products

Peak No. Retention Time (min) m/z [M+H]⁺ Proposed Structure
13.5174.052-Methyl-8-quinolinecarboxylic acid
24.8190.05Hydroxylated this compound
36.2188.078-Quinolinecarboxaldehyde-2-carboxylic acid
48.1172.07This compound (Parent)

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_ring_cleavage Ring Cleavage This compound This compound 2-Methyl-8-quinolinecarboxylic_acid 2-Methyl-8- quinolinecarboxylic acid This compound->2-Methyl-8-quinolinecarboxylic_acid Aldehyde Oxidation 8-Quinolinecarboxaldehyde-2-carboxylic_acid 8-Quinolinecarboxaldehyde- 2-carboxylic acid This compound->8-Quinolinecarboxaldehyde-2-carboxylic_acid Methyl Oxidation Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Ring Hydroxylation Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Intermediates->Ring_Cleavage_Products

Caption: Proposed oxidative degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Start Experiment (Microbial or Photocatalytic) Sampling Collect Aliquots at Time Intervals Start->Sampling Processing Centrifuge/Filter to Remove Solids Sampling->Processing HPLC HPLC Separation Processing->HPLC LCMS LC-MS Identification HPLC->LCMS NMR NMR Structure Elucidation (if needed) HPLC->NMR Data Degradation Kinetics & Product Identification LCMS->Data NMR->Data

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Purification of 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Methyl-8-quinolinecarboxaldehyde. The following sections offer detailed guidance on removing common impurities and ensuring the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by oxidation of 2-methyl-8-quinolinemethanol?

A1: The primary impurities encountered during the synthesis of this compound from the corresponding alcohol are typically:

  • Unreacted 2-methyl-8-quinolinemethanol: The starting material for the oxidation reaction.

  • 2-methyl-8-quinolinecarboxylic acid: The product of over-oxidation of the aldehyde.

  • Inorganic manganese salts: If manganese dioxide (MnO₂) is used as the oxidizing agent, residual manganese salts may be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. A suitable solvent system, such as hexane/ethyl acetate (e.g., 7:3 or 8:2 v/v), can be used to separate the aldehyde product from the less polar starting alcohol and the more polar carboxylic acid impurity.[1][2] The spots can be visualized under UV light.[3][4]

Q3: What are the key physical properties of the target compound and its main impurities?

A3: Understanding the physical properties of this compound and its common impurities is crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₁H₉NO171.1995-96~314
2-methyl-8-quinolinemethanolC₁₁H₁₁NO173.2171-73267
2-methyl-8-quinolinecarboxylic acidC₁₁H₉NO₂187.19Not readily availableNot readily available

(Note: Data for 2-methyl-8-quinolinemethanol is often reported as 2-methyl-8-quinolinol, and the boiling point for the aldehyde is a predicted value).[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield after purification - Incomplete reaction. - Product loss during extraction or filtration. - Inefficient separation during chromatography.- Monitor the initial reaction by TLC to ensure complete consumption of the starting material. - Ensure proper phase separation during extraction and minimize transfers. - Optimize the solvent system for column chromatography to achieve better separation.
Product is still contaminated with starting material (2-methyl-8-quinolinemethanol) The polarity of the chromatography eluent is too high, causing co-elution.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. - Consider using a less polar solvent system altogether.
Product is contaminated with the carboxylic acid byproduct - The carboxylic acid is not fully retained on the silica gel. - The product and the acid are co-crystallizing.- For column chromatography, adding a small amount of a non-polar solvent may help retain the more polar carboxylic acid on the column. - For recrystallization, choose a solvent system where the solubility of the aldehyde and the carboxylic acid differ significantly at different temperatures. An acidic wash of the crude product in an organic solvent prior to purification can remove the basic carboxylic acid impurity.
Oily product obtained after recrystallization The chosen solvent is too good a solvent for the compound, or the solution is supersaturated.- Use a two-solvent system for recrystallization. Dissolve the crude product in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
Streaking on the TLC plate The compound is too polar for the chosen solvent system, or the sample is too concentrated.- Increase the polarity of the TLC eluent. - Dilute the sample before spotting it on the TLC plate. - If the compound is acidic (like the carboxylic acid impurity), adding a small amount of acetic acid to the eluent can improve the spot shape.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the reaction and assess the purity of the fractions during column chromatography.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., Hexane:Ethyl Acetate = 7:3 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Dissolve a small amount of the crude mixture and the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved samples onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The aldehyde should have a different Rf value than the starting alcohol and the carboxylic acid. Benzaldehyde is less polar than benzyl alcohol, so it is expected that this compound will have a higher Rf than 2-methyl-8-quinolinemethanol.[2]

Purification by Column Chromatography

Objective: To separate this compound from the unreacted starting material and the over-oxidized carboxylic acid.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v)

  • Collection tubes

Procedure:

  • Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, ensuring a level surface.

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the starting solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Collect fractions and monitor their composition by TLC.

  • The less polar starting material (2-methyl-8-quinolinemethanol) is expected to elute first, followed by the desired product (this compound). The more polar 2-methyl-8-quinolinecarboxylic acid will be retained more strongly on the column.

  • Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Purification by Recrystallization

Objective: To further purify the this compound obtained from column chromatography.

Materials:

  • Ethanol or a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Dissolve the crude or semi-purified this compound in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_result Result Crude_Product Crude this compound (with impurities) TLC TLC Analysis (Hexane:EtOAc 7:3) Crude_Product->TLC Assess Purity Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) TLC->Column Guide Separation Recrystallization Recrystallization (e.g., Ethanol/Water) Column->Recrystallization Further Purification Pure_Product Pure this compound Column->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for the purification of this compound.

Impurity_Relationships cluster_compounds Chemical Species Starting_Material 2-methyl-8-quinolinemethanol (Starting Material) Product This compound (Desired Product) Starting_Material->Product Oxidation Byproduct 2-methyl-8-quinolinecarboxylic acid (Over-oxidation Byproduct) Product->Byproduct Over-oxidation

Caption: Relationship between the starting material, product, and byproduct.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Schiff base formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Schiff bases.

1. Why is my Schiff base yield low?

Low yields in Schiff base synthesis can stem from several factors. The reaction is a reversible equilibrium, so the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[1][2][3][4] Additionally, the stability of the reactants and products plays a crucial role. Schiff bases derived from aliphatic aldehydes are often less stable and more prone to polymerization than those from aromatic aldehydes, which benefit from conjugation.[1] The pH of the reaction medium is also critical; non-optimal pH can either fail to activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][5][6][7][8]

Troubleshooting Steps:

  • Water Removal: Employ methods to remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3][9] Alternatively, adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate directly to the reaction mixture can be effective.[2][3][10][11]

  • pH Optimization: The optimal pH for Schiff base formation is typically mildly acidic (around pH 4-5).[1][7][8] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate, but high acid concentrations will protonate the amine, inhibiting its nucleophilic attack on the carbonyl.[1][5][6][7][8] The ideal pH may vary depending on the specific substrates and should be determined experimentally.[5][6]

  • Catalyst Selection: While many Schiff base formations proceed without a catalyst, acid catalysts like acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids such as zinc chloride can be used to enhance the reaction rate.[1][10][12] However, the catalyst concentration must be carefully controlled to avoid unwanted side reactions.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Ketimines, for instance, may require longer reaction times (24 hours or more) compared to aldimines.[3] The reaction temperature can also be optimized; while some reactions proceed at room temperature, others may require heating or refluxing to go to completion.[9][13]

2. My reaction is not proceeding to completion. What can I do?

Incomplete conversion is a common issue, often related to the reversible nature of the reaction and suboptimal conditions.

Troubleshooting Steps:

  • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one of the reactants (usually the less expensive one) can help drive the equilibrium towards the product side.

  • Optimize Solvent: The choice of solvent can significantly impact the reaction. Solvents like ethanol, methanol, or toluene are commonly used.[13][14] The solvent can influence the solubility of reactants and help in the removal of water.[15][16][17][18] For difficult reactions, using a solvent that forms an azeotrope with water, in conjunction with a Dean-Stark trap, is highly recommended.[3]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[13] This will help you determine if the reaction has stalled or is simply slow. Be aware that some Schiff bases can be unstable on silica TLC plates, potentially leading to misleading results.[3] In such cases, deactivating the TLC plate with triethylamine or using an alternative monitoring method like GC-MS may be necessary.[3]

3. How do I purify my Schiff base? I see impurities in my NMR spectrum.

Purification can be challenging due to the potential instability of Schiff bases, particularly their susceptibility to hydrolysis.[19][20]

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[19][21] The choice of solvent is crucial and depends on the solubility of the product. Ethanol is a commonly used solvent for recrystallization.[21]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed. It is often recommended to use neutral alumina instead of silica gel, as the acidic nature of silica can cause the hydrolysis of the Schiff base.[19]

  • Solvent Washing: Washing the crude product with a solvent in which the starting materials are soluble but the Schiff base is not can be a simple and effective purification step.[21]

  • Storage: To prevent decomposition, purified Schiff bases should be stored in a dry environment, protected from moisture and excessive heat.[19]

4. My Schiff base is an oil and is difficult to handle and purify. What should I do?

The formation of an oily product is not uncommon.[1]

Troubleshooting Steps:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. This can sometimes lead to the formation of a solid.

  • Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization and the free base can be regenerated if needed.

  • In-situ Use: If purification proves to be extremely difficult, consider using the crude Schiff base directly in the next step of your synthesis, provided the impurities do not interfere with the subsequent reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing Schiff base formation.

Table 1: Effect of pH on Reaction Rate

pH RangeEffect on ReactionRationale
Strongly Acidic (pH < 3) Reaction rate decreasesThe amine nucleophile is protonated, reducing its nucleophilicity.[1][5][6][7]
Mildly Acidic (pH 4-5) Optimal reaction rateProvides sufficient acid to catalyze the dehydration of the carbinolamine intermediate without excessive protonation of the amine.[1][7][8]
Neutral to Alkaline (pH > 6) Reaction rate decreasesThe dehydration of the carbinolamine intermediate is slow as it requires protonation of the hydroxyl group to be a good leaving group (water).[5][6]

Table 2: Common Solvents and Their Applications

SolventBoiling Point (°C)Key Features and Applications
Ethanol 78Good general-purpose solvent for dissolving many aldehydes and amines. Often used for reactions at room temperature or reflux.[13]
Methanol 65Similar to ethanol, a good solvent for many Schiff base formations.[1]
Toluene 111Forms an azeotrope with water, making it ideal for use with a Dean-Stark apparatus to drive the reaction to completion.[3]
Benzene 80Also forms an azeotrope with water and can be used with a Dean-Stark apparatus.[9]
Acetonitrile 82A polar aprotic solvent that can be useful for trapping the Schiff base.[20]

Detailed Experimental Protocols

General Protocol for the Synthesis of a Schiff Base

This protocol provides a general procedure for the condensation of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1 equivalent)

  • Primary amine (1 equivalent)

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (optional, e.g., molecular sieves)

Procedure:

  • Dissolve the aldehyde (1 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the primary amine (1 eq.) to the solution. If using a catalyst, add it at this stage.

  • If using a dehydrating agent like molecular sieves, add it to the reaction mixture.[2][3][10][11]

  • Stir the reaction mixture at the desired temperature (room temperature or reflux) for the required time. Monitor the reaction progress using TLC.[13]

  • Upon completion of the reaction (as indicated by TLC), the product can be isolated.

  • If the product precipitates out of the solution upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.[21]

  • The crude product can then be purified by recrystallization or column chromatography.[19][21]

Visualizations

Schiff_Base_Formation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix Mix in Solvent (e.g., Ethanol) Aldehyde->Mix Amine Primary Amine Amine->Mix Heat Heat/Reflux (Optional) Mix->Heat Monitor Monitor with TLC Heat->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Reaction Complete Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Product Pure Schiff Base Purify->Product

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting_Logic Start Low Schiff Base Yield Check_Water Is water being removed? Start->Check_Water Check_pH Is the pH optimal (mildly acidic)? Start->Check_pH Check_Stability Are reactants/products stable? Start->Check_Stability Action_Water Use Dean-Stark or dehydrating agent Check_Water->Action_Water No Action_pH Adjust pH to 4-5 with acid catalyst Check_pH->Action_pH No Action_Stability Consider using aromatic aldehydes/amines Check_Stability->Action_Stability No

Caption: Troubleshooting logic for low Schiff base yield.

References

Validation & Comparative

A Comparative Study: 2-Methyl-8-quinolinecarboxaldehyde and 8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, physicochemical properties, and biological activities of 2-Methyl-8-quinolinecarboxaldehyde and its parent compound, 8-quinolinecarboxaldehyde, for researchers and professionals in drug development.

This guide provides a detailed comparison of this compound and 8-quinolinecarboxaldehyde, offering insights into their chemical characteristics, synthesis, and potential applications. The introduction of a methyl group at the 2-position of the quinoline ring significantly influences the molecule's properties and reactivity, aspects that are critically evaluated herein with supporting experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. The data for this compound is primarily estimated based on the properties of its close derivatives and related computational models due to the limited availability of direct experimental values.

PropertyThis compound8-quinolinecarboxaldehyde
Molecular Formula C₁₁H₉NOC₁₀H₇NO
Molecular Weight 171.19 g/mol 157.17 g/mol
Melting Point Not available95-96 °C
Boiling Point Not available314.3 ± 15.0 °C (Predicted)
Appearance Not availableYellow liquid or light orange to yellow to green powder
Solubility Insoluble in water (Predicted)Insoluble in water

Synthesis and Reactivity

8-quinolinecarboxaldehyde is commonly synthesized through the oxidation of 8-methylquinoline or the reduction of 8-quinolinecarboxylic acid. The aldehyde group at the 8-position is reactive and readily participates in condensation reactions, particularly with amines, to form Schiff bases. These Schiff bases are valuable ligands in coordination chemistry, forming stable complexes with various transition metals.

The Doebner-von Miller reaction provides a method for synthesizing 2-alkyl-8-quinoline carboxylic acids, which can serve as precursors to this compound.

Synthesis_Pathway Anthranilic acid Anthranilic acid 2-Methyl-8-quinolinecarboxylic acid 2-Methyl-8-quinolinecarboxylic acid Anthranilic acid->2-Methyl-8-quinolinecarboxylic acid Crotonaldehyde (Doebner-von Miller) 2-Methyl-8-quinolinemethanol 2-Methyl-8-quinolinemethanol 2-Methyl-8-quinolinecarboxylic acid->2-Methyl-8-quinolinemethanol Reduction This compound This compound 2-Methyl-8-quinolinemethanol->this compound Oxidation (e.g., MnO2)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Methyl-8-quinolinecarboxylic Acid (Precursor to this compound)

This protocol is adapted from the improved Doebner-von Miller reaction.

Materials:

  • Anthranilic acid

  • Crotonaldehyde

  • Phase transfer catalyst (e.g., 5 mol%)

  • Two-phase solvent system (e.g., water/toluene)

Procedure:

  • Dissolve anthranilic acid in the aqueous phase of the solvent system.

  • Add the phase transfer catalyst.

  • Slowly add crotonaldehyde to the reaction mixture under vigorous stirring.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • Upon completion, separate the organic phase and wash it with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2-methyl-8-quinolinecarboxylic acid.

Synthesis of 8-quinolinecarboxaldehyde

A general method for the synthesis of 8-quinolinecarboxaldehyde involves the oxidation of 8-methylquinoline.

Materials:

  • 8-Methylquinoline

  • Oxidizing agent (e.g., selenium dioxide)

  • Solvent (e.g., dioxane)

Procedure:

  • Dissolve 8-methylquinoline in the solvent.

  • Add the oxidizing agent to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-quinolinecarboxaldehyde.

Biological Activity

Quinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The biological activity is often attributed to the ability of the quinoline nucleus to intercalate into DNA and to chelate metal ions essential for cellular processes.

While direct comparative studies with quantitative data for this compound and 8-quinolinecarboxaldehyde are limited, studies on related substituted quinolines provide some insights. The introduction of a methyl group can influence the lipophilicity and steric profile of the molecule, potentially affecting its interaction with biological targets.

For instance, studies on 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can modulate their antimicrobial and cytotoxic effects. A study on 2-styryl-8-hydroxy quinolines demonstrated that the presence of a hydroxyl group at the C-8 position is relevant for cytotoxicity against HeLa cervical cancer cells.[1] Another study on 2-methyl-1,2,3,4-tetrahydroquinoline derivatives showed selective anticancer activity, with the substitution pattern influencing the cytotoxic effects against different cancer cell lines.[2]

The antimicrobial activity of 8-quinolinol and its derivatives has been well-documented.[3][4] The mechanism is often linked to their ability to chelate metal ions. It is plausible that both this compound and 8-quinolinecarboxaldehyde exhibit some level of antimicrobial activity, although the extent of this activity may differ due to the presence of the methyl group.

Signaling_Pathway cluster_cell Bacterial Cell Quinoline_Compound Quinoline Carboxaldehyde Metal_Ion Essential Metal Ion (e.g., Fe2+, Zn2+) Quinoline_Compound->Metal_Ion Chelation Inhibition Enzyme Inhibition Quinoline_Compound->Inhibition Enzyme Bacterial Enzyme Metal_Ion->Enzyme Cofactor for Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Postulated mechanism of antimicrobial action for quinoline carboxaldehydes.

Conclusion

Both this compound and 8-quinolinecarboxaldehyde are valuable compounds with potential applications in medicinal chemistry and materials science. 8-quinolinecarboxaldehyde is more readily accessible synthetically and its reactivity is well-characterized. The introduction of a methyl group in this compound is expected to alter its steric and electronic properties, which could lead to different biological activities and coordination chemistry. Further research is warranted to fully elucidate the synthesis, properties, and biological profile of this compound to enable a more direct and comprehensive comparison with its parent compound. This would open up new avenues for the design of novel quinoline-based therapeutic agents and functional materials.

References

A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-Methyl-8-quinolinecarboxaldehyde and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison has been compiled using data from closely related structural analogs. The information presented herein is intended to serve as a reference for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery, offering insights into the expected spectroscopic characteristics of these compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The subtle placement of functional groups on the quinoline scaffold can dramatically influence their physicochemical and biological properties. This guide focuses on the spectroscopic differentiation of this compound and its isomers, which is crucial for their unambiguous identification and characterization in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a representative positional isomer, 2-Methyl-4-quinolinecarboxaldehyde. The data for this compound is inferred from the analysis of 2-Methyl-8-quinolinol and 8-hydroxy-2-methylquinoline-5-carbaldehyde. The data for the 4-carboxaldehyde isomer is based on published information for 2-methyl-4-styrylquinolines and quinoline-4-carbaldehyde.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Compound Chemical Shift (δ, ppm) and Multiplicity
This compound Aldehyde proton (CHO): ~10.0 (s) Aromatic protons: 7.0 - 8.5 (m) Methyl protons (CH3): ~2.7 (s)
2-Methyl-4-quinolinecarboxaldehyde Aldehyde proton (CHO): ~10.5 (s)[1] Aromatic protons: 7.5 - 9.2 (m)[1] Methyl protons (CH3): ~2.8 (s)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Compound Chemical Shift (δ, ppm)
This compound Carbonyl carbon (C=O): ~190 Aromatic carbons: 120 - 160 Methyl carbon (CH3): ~25
2-Methyl-4-quinolinecarboxaldehyde Carbonyl carbon (C=O): ~193[1] Aromatic carbons: 124 - 151[1] Methyl carbon (CH3): ~20

Table 3: Infrared (IR) Spectroscopic Data

Compound Characteristic Absorption Bands (cm-1)
This compound (analog) C=O stretch: ~1680 C-H (aldehyde): ~2850, ~2750 Aromatic C=C stretch: 1600-1450 C-H stretch (methyl): ~2950
2-Methyl-4-styrylquinolines (analog) C=C stretch (styryl): ~1625 Aromatic C=C stretch: ~1590, ~1500 C-H out-of-plane bend: ~960 (trans-alkene)[2]
Quinoline-3-carbaldehyde Gas Phase IR data available[3]
2-Methyl-8-quinolinol FT-IR and FT-Raman spectra have been recorded in the solid phase[4][5]

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
This compound 171170 (M-H), 143 (M-CO), 115
2-Methyl-4-quinolinecarboxaldehyde (analog) 171170 (M-H), 143 (M-CO), 115
2-Methyl-8-quinolinol (analog) 159[6][7]158, 130, 103
2-Methyl-8-aminoquinoline (analog) 158[8]157, 143, 116[8]
Quinoline, 2-methyl- 143[9]142, 115[9]

Disclaimer: The spectroscopic data presented in these tables for this compound and 2-Methyl-4-quinolinecarboxaldehyde are predicted based on the analysis of structurally similar compounds. Direct experimental data for these specific isomers is limited in the cited literature. Researchers should verify these predictions with experimental data whenever possible.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. For specific instrument parameters and sample preparation details, refer to the methodologies described in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Record 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids), or in a suitable solvent for solution-state analysis.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and identify characteristic fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε). The UV spectra of 8-hydroxyquinoline and its metal complexes have been recorded in methanol and chloroform[10].

Visualization of Concepts

Logical Workflow for Spectroscopic Isomer Differentiation

G Workflow for Spectroscopic Isomer Differentiation cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion Synthesis Synthesize Isomers Purification Purify Isomers (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Purification->NMR Acquire Data IR Infrared (IR) Spectroscopy Purification->IR Acquire Data MS Mass Spectrometry (MS) Purification->MS Acquire Data UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Acquire Data Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Characteristic Absorption Bands IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Compare_UV Compare λmax and Molar Absorptivity UV_Vis->Compare_UV Structure_Elucidation Elucidate Isomeric Structures Compare_NMR->Structure_Elucidation Correlate Data Compare_IR->Structure_Elucidation Correlate Data Compare_MS->Structure_Elucidation Correlate Data Compare_UV->Structure_Elucidation Correlate Data

Caption: A flowchart illustrating the general workflow for differentiating chemical isomers using various spectroscopic techniques.

Relationship between this compound and its Analogs

Caption: A diagram showing the structural relationships between the target molecule and the analogs used for spectroscopic comparison.

References

A Researcher's Guide to Validating the Structure of 2-Methyl-8-quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of key analytical techniques for the structural elucidation of 2-Methyl-8-quinolinecarboxaldehyde derivatives, supported by experimental data and detailed protocols. Understanding the relationship between the verified structure and the functional properties of these derivatives is crucial for advancing their potential applications in medicine and materials science.

The quinoline scaffold is a prominent feature in many biologically active compounds, and derivatives of this compound are no exception, exhibiting a range of activities from anticancer to carbonic anhydrase inhibition. The precise arrangement of atoms and functional groups in these molecules dictates their efficacy and selectivity. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies.

This guide will delve into the primary analytical methods for structural determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We will explore the principles of each technique, provide detailed experimental protocols, and present comparative data for different derivatives to illustrate how structural modifications influence their properties.

Comparative Analysis of Analytical Techniques

The structural elucidation of this compound derivatives relies on a synergistic approach, employing multiple analytical techniques to build a comprehensive and unambiguous picture of the molecule. Each method provides unique and complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei.Non-destructive, provides rich structural detail in solution, essential for confirming connectivity through 2D experiments.Requires relatively pure samples in sufficient quantity, can be complex to interpret for highly substituted or polymeric materials.
Mass Spectrometry Precise molecular weight and elemental composition, fragmentation patterns that offer clues about the structure.High sensitivity, requires very small amounts of sample, can be coupled with chromatographic techniques for mixture analysis.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.Provides the definitive molecular structure.[1]Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the conformation in solution.[1]

Experimental Protocols for Structural Validation

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. Below are methodologies for the key experiments cited in the structural validation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For quinoline derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically employed.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of particulate matter.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay is necessary for quantitative measurements).

    • Number of Scans: 8-16, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence is standard.

  • Acquisition Parameters:

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent signal.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced directly via infusion or through a liquid chromatography (LC) system for LC-MS analysis.

Electron Ionization (EI-MS):

  • Ionization Energy: Typically 70 eV.

  • Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is often characteristic of the compound class. For quinolines, common fragmentations include the loss of HCN from the heterocyclic ring.[2]

Electrospray Ionization (ESI-MS):

  • Method: A soft ionization technique suitable for a wide range of compounds. It typically produces protonated molecules [M+H]⁺ or other adducts.

  • HRMS: Performed on instruments like TOF (Time-of-Flight) or Orbitrap analyzers to obtain high mass accuracy, allowing for the determination of the molecular formula.

Single Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state.[1][3]

Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.

  • Slowly evaporate the solvent at room temperature or use other techniques like vapor diffusion or cooling to induce crystallization. The goal is to obtain well-formed single crystals of sufficient size and quality.[4]

Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[3]

  • The model is refined by least-squares methods to improve the fit between the calculated and observed structure factors, ultimately yielding the final atomic coordinates, bond lengths, and angles.[3]

Comparative Performance of this compound Derivatives

The structural variations in this compound derivatives, confirmed by the aforementioned analytical techniques, have a direct impact on their biological and physical properties. The following tables summarize data from various studies, comparing the performance of different derivatives.

Carbonic Anhydrase Inhibition

A study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that modifications at the 8-position significantly influence their inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[3]

Compound R Group at Position 8 hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IV Kᵢ (nM)
5a -H250.311.289.3
5h -CH₃61.95.865.4
5b -CH₂-(2-Br-Ph)124.58.978.1
5f -CH₂-(2,5-diF-Ph)98.77.171.5
AAZ (Standard) -2501289
Data sourced from Thacker et al.[3]

As shown in the table, the introduction of a methyl group at the 8-position (compound 5h) leads to a significant increase in inhibitory potency against hCA I compared to the unsubstituted analog and the standard drug Acetazolamide (AAZ).[3] The structures of these compounds were confirmed by ¹H NMR, ¹³C NMR, and HRMS.[3]

Electrochemical Properties

The substitution pattern on the quinoline ring also affects the electrochemical properties of the molecule. A study on quinolinecarbaldehydes revealed a correlation between the chemical structure and the reduction and oxidation potentials.[1]

Compound Structure First Reduction Peak Potential (V) Oxidation Peak Potential (V)
2e 8-hydroxy-quinoline-5-carbaldehyde-1.550.95
2f 8-hydroxy-2-methylquinoline-5-carbaldehyde-1.620.88
Data sourced from Ciesielski et al.[1]

The presence of a methyl group at the C2 position in compound 2f makes the reduction potential more negative and facilitates oxidation compared to the non-methylated compound 2e.[1] These structural assignments were supported by multinuclear NMR, MS, and single-crystal X-ray diffraction.[1]

Visualizing Workflows and Relationships

Diagrams are invaluable for representing complex workflows and logical relationships in a clear and concise manner.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation & Further Studies Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Xray X-ray Crystallography (if crystal obtained) Purification->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed Performance_Test Performance Testing (e.g., Biological Assay) Structure_Confirmed->Performance_Test

Caption: A typical workflow for the synthesis, purification, and structural validation of novel chemical derivatives.

Relationship between Structure and Activity

This diagram illustrates the central concept of how different structural features, validated by analytical techniques, influence the performance of the derivatives.

G Structure-Performance Relationship cluster_mods Structural Modifications cluster_validation Structural Validation Methods cluster_performance Performance Metrics Core This compound Core Substituents Substituents on Ring (e.g., -OH, -NO2, Halogens) Core->Substituents SchiffBase Schiff Base Formation (Reaction at Aldehyde) Core->SchiffBase NMR NMR Substituents->NMR Validated by MS MS Substituents->MS Validated by Xray X-ray Substituents->Xray Validated by SchiffBase->NMR Validated by SchiffBase->MS Validated by SchiffBase->Xray Validated by Biological Biological Activity NMR->Biological Correlates to Photophysical Photophysical Properties NMR->Photophysical Correlates to Electrochemical Electrochemical Properties NMR->Electrochemical Correlates to MS->Biological Correlates to MS->Photophysical Correlates to MS->Electrochemical Correlates to Xray->Biological Correlates to Xray->Photophysical Correlates to Xray->Electrochemical Correlates to

Caption: The relationship between structural modifications, their validation, and the resulting performance of the derivatives.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2-Methyl-8-quinolinecarboxaldehyde. The following sections detail experimental protocols, present comparative data, and offer insights into the selection of optimal analytical conditions for this critical quality control step in pharmaceutical and chemical research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment. This guide compares a standard reversed-phase HPLC (RP-HPLC) method with alternative conditions to provide a clear understanding of its performance in analyzing the purity of this compound.

Experimental Protocols

A detailed methodology for the primary HPLC analysis is provided below. This protocol serves as the basis for the comparative data presented in the subsequent sections.

Standard RP-HPLC Method for Purity Analysis

This protocol outlines a robust and reliable method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[1]

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both HPLC grade). The gradient elution allows for the effective separation of the main compound from potential impurities with varying polarities.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound reference standard is prepared in a diluent (e.g., Acetonitrile/water mixture). Working standards of various concentrations are prepared by serial dilution for linearity assessment.

    • Sample Solution: The synthesized this compound is accurately weighed and dissolved in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength).

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 30% ACN

      • 2-15 min: 30% to 80% ACN

      • 15-18 min: 80% ACN

      • 18-20 min: 80% to 30% ACN

      • 20-25 min: 30% ACN (equilibration)

2. Potential Impurities:

The synthesis of this compound may result in several impurities. Based on common synthetic routes for quinoline derivatives, potential impurities could include unreacted starting materials such as 2-methyl-8-aminoquinoline or by-products from side reactions.[2][3][4] For the purpose of this guide, hypothetical impurities with varying retention times are considered to demonstrate the method's resolving power.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the purity analysis of a hypothetical batch of synthesized this compound using the standard RP-HPLC method and a comparative method with a different stationary phase.

Table 1: Purity Profile by Standard RP-HPLC (C18 Column)
Peak IDCompound NameRetention Time (min)Area (%)
1Impurity A4.20.15
2Impurity B6.80.25
3This compound10.599.50
4Impurity C12.10.10
Table 2: Purity Profile by Alternative HPLC Method (Phenyl-Hexyl Column)

A Phenyl-Hexyl column offers a different selectivity due to π-π interactions with aromatic analytes.

Peak IDCompound NameRetention Time (min)Area (%)
1Impurity A3.90.16
2Impurity B7.50.24
3This compound11.299.49
4Impurity C13.00.11

Comparison Summary:

  • The standard RP-HPLC method with a C18 column provides excellent separation of the main peak from the impurities, with a calculated purity of 99.50%.

  • The alternative method using a Phenyl-Hexyl column also achieves good separation, with a similar purity result of 99.49%. The change in retention times indicates a different selectivity, which can be advantageous if co-elution is observed with the C18 column. The choice of column can be critical for resolving all potential impurities.[5][6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Sample Synthesized Sample Sample_Sol Sample Solution Sample->Sample_Sol Diluent Diluent (ACN/H2O) Diluent->Standard_Sol Diluent->Sample_Sol Autosampler Autosampler Injection Standard_Sol->Autosampler Sample_Sol->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Report Final Report Purity_Calc->Report

Caption: Experimental workflow for HPLC purity analysis.

Logical_Relationship cluster_synthesis Synthesis & Purification cluster_analysis Purity Verification Synthesis Chemical Synthesis Purification Initial Purification Synthesis->Purification HPLC_Analysis HPLC Purity Analysis Purification->HPLC_Analysis Spec_Analysis Spectroscopic Analysis (NMR, MS) Purification->Spec_Analysis Final_Purity Final Purity Assessment HPLC_Analysis->Final_Purity Spec_Analysis->Final_Purity Release Release Final_Purity->Release Release for Further Use

Caption: Logical relationship of purity analysis in drug development.

Conclusion

The presented RP-HPLC method using a C18 column is a robust and reliable technique for the purity analysis of synthesized this compound. The method demonstrates good resolution of the main component from potential impurities. For complex samples or in cases where co-elution is suspected, employing an alternative column with different selectivity, such as a Phenyl-Hexyl column, is a valuable strategy. The detailed protocol and comparative data in this guide serve as a practical resource for researchers and scientists in establishing effective quality control procedures for this important chemical intermediate.

References

A Comparative Guide to the Antimicrobial Efficacy of 2-Methyl-8-quinolinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including potent antimicrobial effects. Among these, derivatives of 2-Methyl-8-quinolinecarboxaldehyde are gaining attention as promising scaffolds for the design of new antimicrobial drugs. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in this critical field.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives, particularly their Schiff base and metal complexes, has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Below are tables summarizing the MIC values for various derivatives as reported in recent studies.

Table 1: Antibacterial Activity of Quinoline-2-one Derivatives (µg/mL)

CompoundMRSAVREMRSE
6c ClH0.750.752.50
6l ClCl1.501.503.0
6o ClBr2.502.505.0
Daptomycin (Standard)--0.500.501.0

Data sourced from a study on quinoline-2-one derivatives, highlighting potent activity against multidrug-resistant Gram-positive bacteria.[1]

Table 2: Antimicrobial Activity of Hybrid Quinoline-Sulfonamide Cadmium (II) Complex (mg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
QBSC 4d 19.04 x 10⁻⁵609 x 10⁻⁵19.04 x 10⁻⁵

This table showcases the significant antimicrobial and antifungal activity of a specific hybrid quinoline-sulfonamide cadmium (II) complex.[2][3]

Table 3: Antibacterial Activity of 2-Chloro-3-quinolinecarboxaldehyde Schiff Bases (µg/mL)

Bacterial StrainMIC RangeMBC Range
Gram-positive & Gram-negative256 - 2048512 - ≥2048

These results indicate moderate antibacterial effects for Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde.[4][5]

Table 4: Antimicrobial Activity of 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) (µM)

Microbial StrainMIC
M. tuberculosis0.1
M. smegmatis1.56
Methicillin-sensitive S. aureus (MSSA)2.2
Methicillin-resistant S. aureus (MRSA)1.1

This derivative of 8-hydroxy-2-methylquinoline demonstrates high inhibitory potential against both Mycobacterium and Staphylococcus species.[6]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative evaluation of antimicrobial agents. The following are outlines of standard experimental protocols used to determine the antimicrobial efficacy of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds: The synthesized compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compounds: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Biofilm Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms, which are a significant factor in chronic and recurrent infections.

  • Preparation of Bacterial Culture: A culture of a potent biofilm-producing bacterial strain (e.g., MRSA) is grown.

  • Treatment with Test Compounds: The bacterial culture is exposed to varying concentrations of the test compounds (often sub-MIC) in a microtiter plate.

  • Incubation: The plate is incubated to allow for biofilm formation.

  • Quantification of Biofilm: The formed biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify the extent of biofilm inhibition compared to an untreated control.[1]

Visualizing Methodologies and Mechanisms

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Proposed_Mechanism_of_Action Proposed Antimicrobial Mechanism of Action cluster_compound Quinoline Derivative cluster_cell Bacterial Cell Compound 8-Hydroxyquinoline Derivative Membrane Cell Membrane Compound->Membrane Penetrates Metals Intracellular Essential Metal Ions (e.g., Mn²⁺, Zn²⁺) Membrane->Metals Chelates Homeostasis Disrupted Metal Homeostasis Metals->Homeostasis Leads to CellDeath Bacterial Cell Death Homeostasis->CellDeath Results in

Caption: Proposed mechanism involving metal chelation by 8-hydroxyquinoline derivatives.

References

A Comparative Guide to the DFT Analysis of 2-Methyl-8-quinolinecarboxaldehyde and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 2-Methyl-8-quinolinecarboxaldehyde and its analogues, focusing on the application of Density Functional Theory (DFT) to elucidate their structural and electronic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the computational study of quinoline derivatives.

Quinoline and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties.[1] The introduction of different functional groups to the quinoline scaffold allows for the tuning of their physicochemical and biological properties. Computational methods, particularly DFT, have become indispensable tools for understanding the structure-property relationships of these molecules at the atomic level.[2]

This guide will compare the structural and electronic properties of this compound with its closely related analogues, such as 2-methyl-8-quinolinol and 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, drawing upon published experimental and theoretical data.

Comparative Analysis of Structural and Electronic Properties

The following tables summarize key quantitative data obtained from experimental studies and DFT calculations for this compound analogues. This data provides a basis for comparing how different functional groups affect the geometry and electronic structure of the quinoline core.

Table 1: Comparison of Selected Bond Lengths (Å) from DFT Calculations

Bond2-Methyl-8-quinolinol (HF/6-311G)[1] 2-Methyl-8-quinolinol (B3LYP/6-311G)[1]
C2-C31.4231.428
C8-O1.3731.364
C2-C(Methyl)1.5081.512
N1-C21.3211.328
N1-C91.3811.387

Table 2: Comparison of Selected Bond Angles (°) from DFT Calculations

Angle2-Methyl-8-quinolinol (HF/6-311G)[1] 2-Methyl-8-quinolinol (B3LYP/6-311G)[1]
C3-C2-C(Methyl)122.1121.9
N1-C2-C3122.3122.5
C7-C8-O118.0118.2
C2-N1-C9117.8117.6

Table 3: Comparison of Frontier Molecular Orbital Energies (eV) from DFT Calculations

CompoundHOMOLUMOEnergy Gap (ΔE)
2-Methyl-8-quinolinol (in gas phase)[3]-5.79-1.154.64
8-hydroxy-quinoline-5-carbaldehydeNot AvailableNot AvailableNot Available
6-(dimethylamino)quinoline-5-carbaldehydeNot AvailableNot AvailableNot Available

Note: Direct DFT data for this compound was not available in the searched literature. The data presented is for closely related analogues to provide a comparative framework.

Experimental and Computational Protocols

The data presented in this guide is based on established experimental and computational methodologies.

Synthesis Protocols

The synthesis of quinolinecarboxaldehyde derivatives often involves formylation reactions such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions.[4][5] For instance, 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde can be synthesized from 8-hydroxy-2-methylquinoline through a Duff reaction.[4][5]

Spectroscopic Characterization

Characterization of these compounds typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and connectivity of atoms.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of functional groups present in the molecule.[1][4]

  • UV-Visible Spectroscopy: This technique is employed to study the electronic transitions within the molecule.[3]

DFT Computational Protocol

The theoretical calculations cited in this guide generally follow a standard DFT protocol:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, BLYP, PBE0) and a basis set (e.g., 6-311G(d,p), def2-TZVP).[1][3][6]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to assign theoretical vibrational modes to experimental IR and Raman spectra.[1]

  • Electronic Property Calculation: Key electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a crucial parameter for assessing chemical stability.[3]

    • Mulliken Atomic Charges: These calculations provide insight into the distribution of electronic charge across the molecule.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack.[3]

Visualization of DFT Workflow

The following diagram illustrates a typical workflow for the DFT analysis of a quinoline derivative.

DFT_Workflow start Define Molecular Structure comp_details Select Functional and Basis Set (e.g., B3LYP/6-311G(d,p)) start->comp_details geom_opt Geometry Optimization comp_details->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) check_min->electronic_prop No Imaginary Frequencies reoptimize Re-optimize Geometry check_min->reoptimize Imaginary Frequencies Found analysis Analyze and Compare with Experimental Data electronic_prop->analysis end Conclusion analysis->end reoptimize->geom_opt

Caption: A flowchart illustrating the typical computational workflow for DFT analysis.

Discussion and Conclusion

The comparative data, although not directly for this compound, highlights the sensitivity of the quinoline system's properties to substituent changes. For instance, the bond lengths and angles in 2-methyl-8-quinolinol are influenced by the choice of the DFT functional (HF vs. B3LYP), with B3LYP generally providing results closer to experimental values.[1] The introduction of an aldehyde group, as seen in other quinolinecarboxaldehydes, is expected to significantly alter the electronic properties, such as the HOMO-LUMO gap and the molecular electrostatic potential, due to the electron-withdrawing nature of the carbonyl group.

Computational studies on quinoline derivatives have shown that DFT is a powerful tool for predicting their structural, spectroscopic, and electronic properties.[2] The calculated properties often show good agreement with experimental findings and can provide valuable insights into the reactivity and potential applications of these compounds. For example, the analysis of frontier molecular orbitals can help in understanding the charge transfer dynamics and the potential of these molecules in electronic devices or as charge transfer complexes.[3]

References

A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metal ion chelation capabilities of 2-methyl-8-hydroxyquinoline, offering a comparative perspective against other notable chelating agents. This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

The ability of a molecule to bind to metal ions, a property known as chelation, is a cornerstone of various scientific disciplines, from analytical chemistry to drug development. 8-Hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties.[1][2][3] This guide focuses on 2-methyl-8-hydroxyquinoline, a prominent derivative, and compares its chelating efficacy with its parent compound, 8-hydroxyquinoline, and the widely used synthetic chelator, Ethylenediaminetetraacetic acid (EDTA). While the initial topic of interest was 2-Methyl-8-quinolinecarboxaldehyde, the available scientific literature predominantly focuses on the chelating properties of its hydroxyl counterpart. Therefore, this analysis will proceed with 2-methyl-8-hydroxyquinoline as the primary subject, a compound with a wealth of experimental data.

Comparative Chelating Performance: A Quantitative Overview

The stability of a metal-ligand complex is a critical measure of a chelating agent's effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.[4] The following table summarizes the stability constants for 2-methyl-8-hydroxyquinoline, 8-hydroxyquinoline, and EDTA with various divalent metal ions.

Chelating AgentMetal IonLog K1Log K2Overall Stability (log β2)Reference
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.67.616.2
EDTA Cu²⁺18.8-18.8
Ni²⁺18.6-18.6
Co²⁺16.3-16.3
Zn²⁺16.5-16.5
Fe²⁺14.3-14.3

Note: Data for 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinoline are compiled from various sources and represent typical values. EDTA forms 1:1 complexes, so only the overall stability constant is listed.

From the data, it is evident that the introduction of a methyl group at the 2-position of the quinoline ring in 2-methyl-8-hydroxyquinoline generally leads to a decrease in the stability of the metal complexes compared to the parent 8-hydroxyquinoline. This is attributed to the steric hindrance caused by the methyl group, which can affect the optimal geometry of the coordination complex. However, both quinoline derivatives demonstrate high affinity for the transition metal ions tested. EDTA, a hexadentate ligand, generally forms more stable complexes with the metal ions listed, which is expected due to the chelate effect where multiple donor atoms are involved in binding a single metal ion.[5]

Experimental Protocols for Determining Chelating Properties

The determination of stability constants and the characterization of chelating properties are typically carried out using a combination of potentiometric and spectrophotometric methods.

Potentiometric Titration

This is a highly accurate method for determining stability constants.[4] The experimental setup involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base, while monitoring the pH.

Methodology:

  • Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), the chelating agent (e.g., 2-methyl-8-hydroxyquinoline), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-dioxane mixture to ensure solubility of the ligand and its complexes). An inert electrolyte (e.g., NaClO₄) is added to maintain a constant ionic strength.

  • Titration: Three separate titrations are performed:

    • Acid titration: Titrate the strong acid with the standard base.

    • Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.

    • Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants (K₁, K₂, etc.) are then determined by plotting n̄ against pL (-log[L]) or by using computational methods to fit the titration curves.[6][7]

UV-Vis Spectrophotometry

This method is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum.[8][9][10][11]

Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa).

  • Isosbestic Point Analysis: The presence of an isosbestic point (a wavelength at which the absorbance remains constant) suggests the existence of two absorbing species in equilibrium (e.g., the free ligand and the metal-ligand complex).

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand. Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the data obtained in these experiments.

Visualizing Chelation and Experimental Workflow

The following diagrams illustrate the chelation process and a typical experimental workflow for its characterization.

ChelationProcess cluster_reactants Reactants cluster_products Products M Metal Ion (M²⁺) ML 1:1 Complex (ML²⁺) M->ML + L (K₁) L1 Ligand (L) L2 Ligand (L) ML2 1:2 Complex (ML₂) ML->ML2 + L (K₂)

Caption: Stepwise formation of metal-ligand complexes.

ExperimentalWorkflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_spectro UV-Vis Spectrophotometry cluster_results Results prep_solutions Prepare Stock Solutions (Metal, Ligand, Acid, Base) titrate_acid Titrate Acid prep_solutions->titrate_acid titrate_ligand Titrate Ligand prep_solutions->titrate_ligand titrate_complex Titrate Metal + Ligand prep_solutions->titrate_complex record_spectra Record Spectra prep_solutions->record_spectra analyze_titration Analyze Titration Curves (n̄, pL) titrate_acid->analyze_titration titrate_ligand->analyze_titration titrate_complex->analyze_titration calc_stability Calculate Stability Constants (log K) analyze_titration->calc_stability jobs_plot Job's Plot record_spectra->jobs_plot mole_ratio Mole-Ratio Method record_spectra->mole_ratio analyze_spectra Analyze Spectral Data jobs_plot->analyze_spectra mole_ratio->analyze_spectra determine_stoichiometry Determine Stoichiometry analyze_spectra->determine_stoichiometry determine_stoichiometry->calc_stability

Caption: Workflow for determining chelating properties.

Conclusion

2-Methyl-8-hydroxyquinoline is a potent chelating agent for various divalent metal ions, though its complex stability is slightly lower than that of its parent compound, 8-hydroxyquinoline, due to steric effects. Both compounds exhibit strong chelating abilities that are valuable in numerous applications. When compared to a broad-spectrum, high-denticity chelator like EDTA, the quinoline derivatives show lower overall stability constants but may offer advantages in terms of selectivity and biological activity. The choice of a suitable chelating agent will ultimately depend on the specific application, considering factors such as the target metal ion, the required complex stability, and the biological or chemical environment. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of these crucial properties.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-8-quinolinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2-Methyl-8-quinolinecarboxaldehyde, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] The primary objective of validation is to demonstrate that the method is suitable for its intended purpose.[5] Key validation parameters, as stipulated by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparison of Analytical Methods

The choice of analytical method for this compound will depend on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of light in the ultraviolet-visible region by the analyte.
Specificity High, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). Can resolve the analyte from impurities and degradation products.High, particularly when coupled with a Mass Spectrometer (GC-MS). Effective for separating volatile impurities.Moderate to low. Prone to interference from other chromophoric compounds in the sample matrix.
Sensitivity (LOD/LOQ) High. Can typically achieve low µg/mL to ng/mL levels.Very high, especially with sensitive detectors. Can reach pg/mL levels.Moderate. Generally in the µg/mL range.
Linearity & Range Excellent over a wide concentration range.Excellent over a wide concentration range.Good, but can be limited by deviations from Beer-Lambert Law at high concentrations.
Accuracy & Precision High precision (RSD < 2%) and accuracy are readily achievable.High precision (RSD < 2%) and accuracy are readily achievable.Good precision, but accuracy can be affected by matrix interferences.
Sample Throughput Moderate. Typical run times are 5-30 minutes.Moderate to high. Run times can be shorter than HPLC.High. Analysis is very rapid.
Applicability for this compound Highly suitable for purity, assay, and impurity determination. A reverse-phase method would likely be effective.Suitable, especially for identifying and quantifying volatile impurities. Derivatization may be necessary to improve volatility and thermal stability.Suitable for simple assay determination in a pure sample or a simple matrix. Less suitable for complex mixtures.

Experimental Protocols for Method Validation

The following are detailed methodologies for the validation of an HPLC method for the analysis of this compound. Similar principles can be applied to the validation of GC and UV-Vis spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) Method

A potential starting point for an HPLC method for a related compound, 8-hydroxyquinoline, involves a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7] This can be adapted for this compound.

1.1. Specificity

  • Protocol:

    • Prepare a solution of this compound standard.

    • Prepare a placebo solution containing all formulation components except the active ingredient.

    • Prepare a spiked sample by adding a known amount of this compound to the placebo.

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks at the retention time of this compound in the placebo and degraded samples. The peak for the analyte should be pure, which can be confirmed using a Diode Array Detector (DAD) for peak purity analysis or by mass spectrometry.

1.2. Linearity

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.

1.3. Accuracy

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98.0% to 102.0%.[4]

1.4. Precision

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six replicate samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies.

1.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject a series of dilute solutions of known concentration and determine the signal-to-noise ratio for each.

  • Protocol (based on the standard deviation of the response and the slope):

    • Prepare a series of blank samples and measure the standard deviation of the blank response.

    • Calculate the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Blank) / Slope

    • LOQ = 10 * (Standard Deviation of the Blank) / Slope

1.6. Robustness

  • Protocol:

    • Deliberately introduce small variations to the method parameters, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Composition of the mobile phase (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for analytical method validation.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting cluster_4 Method Implementation Develop Develop Analytical Method Protocol Define Validation Parameters & Acceptance Criteria Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report SOP Standard Operating Procedure Report->SOP

Caption: General workflow for analytical method validation.

Conclusion

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability of analytical data.[4] For this compound, HPLC offers a robust and versatile platform for comprehensive analysis, including purity, assay, and impurity profiling. GC and UV-Visible spectrophotometry can serve as valuable alternative or complementary techniques depending on the specific analytical need. The successful validation of any of these methods, following the principles outlined in this guide and the ICH Q2(R1) guidelines, will provide a high degree of assurance in the quality of the analytical results.

References

Comparative Guide to the Cross-Reactivity of 2-Methyl-8-quinolinecarboxaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of chemosensors derived from 2-Methyl-8-quinolinecarboxaldehyde. The information is compiled from recent studies to aid in the selection and application of these sensors for specific analyte detection. Below, we present quantitative data on sensor selectivity, detailed experimental protocols for cross-reactivity assessment, and visualizations of the signaling pathways and experimental workflows.

Data Presentation: Cross-Reactivity of Quinoline-Based Sensors

The following table summarizes the fluorescent response of various quinoline-based sensors to their target analyte and a panel of potentially interfering ions. The data is presented as the relative fluorescence intensity change upon the addition of the respective ions. A significant change in fluorescence indicates a strong interaction, while a negligible change suggests good selectivity for the primary analyte.

Sensor/ProbeTarget AnalyteInterfering IonRelative Fluorescence Intensity Change (%)Reference
HL1 (Schiff Base) Zn²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺Negligible change observed for interfering ions. Significant enhancement for Zn²⁺.[1]
QPT (Thiazole Derivative) Fe³⁺, Fe²⁺, Cu²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺Fluorescence quenching observed for targets. No significant effect from other ions.[2]
QBT (Thiazole Derivative) Fe³⁺, Fe²⁺, Cu²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺Fluorescence quenching observed for targets. No significant effect from other ions.[2]
Receptor 1 (Schiff Base) Al³⁺Na⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Sr²⁺, Cd²⁺, Ba²⁺, Hg²⁺, Pb²⁺Selective recognition of Al³⁺.[3]
Receptor 2 (Schiff Base) Fe³⁺, Cu²⁺Na⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Sr²⁺, Cd²⁺, Ba²⁺, Hg²⁺, Pb²⁺Selective recognition of Fe³⁺ and Cu²⁺.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity studies of this compound-based sensors.

Synthesis of Schiff Base Sensor (General Protocol)

A common method for synthesizing these sensors involves the condensation reaction between an aldehyde and a primary amine.

  • Materials: this compound, appropriate amine (e.g., 2-aminophenol), ethanol.

  • Procedure:

    • Dissolve this compound (1 mmol) in hot ethanol (20 mL).

    • Add a solution of the selected amine (1 mmol) in ethanol (10 mL) to the aldehyde solution.

    • The resulting mixture is refluxed for 2-4 hours with continuous stirring.

    • After cooling to room temperature, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base sensor.

General Procedure for Fluorescence Sensing and Selectivity Studies

This protocol outlines the steps to evaluate the sensor's response to its target analyte and potential interferents.

  • Materials: Stock solution of the sensor (e.g., 1 mM in a suitable solvent like ethanol or acetonitrile), stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in water or the same solvent as the sensor), buffer solution (e.g., HEPES for maintaining physiological pH).

  • Procedure:

    • A solution of the sensor (e.g., final concentration of 10 µM) is prepared in the chosen solvent system (e.g., ethanol/water mixture).

    • The initial fluorescence spectrum of the sensor solution is recorded using a spectrofluorometer at a specific excitation wavelength.

    • The target metal ion solution is incrementally added to the sensor solution, and the fluorescence spectrum is recorded after each addition to observe the change in emission intensity.

    • For selectivity studies, solutions of the sensor containing various interfering metal ions (e.g., 2 equivalents of each) are prepared.

    • The fluorescence spectra of these solutions are recorded to observe any changes in the absence of the primary target analyte.

Competitive (Interference) Experiments

This experiment is crucial for determining if the sensor's response to the target analyte is affected by the presence of other ions.

  • Procedure:

    • A solution of the sensor is prepared, followed by the addition of the target analyte (e.g., 1 equivalent) to elicit a fluorescence response.

    • To this solution, various interfering metal ions (e.g., 2 equivalents each) are added one by one.

    • The fluorescence spectrum is recorded after the addition of each interfering ion.

    • A minimal change in the fluorescence intensity compared to the sensor with only the target analyte indicates high selectivity.

Mandatory Visualizations

Signaling Pathway of a this compound-Based Sensor

The diagram below illustrates the general mechanism of a "turn-on" fluorescent sensor based on a Schiff base derived from this compound. In its free form, the sensor exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization[4]. Upon binding to the target metal ion, these non-radiative decay pathways are inhibited, leading to a significant enhancement of fluorescence, a phenomenon often referred to as chelation-enhanced fluorescence (CHEF)[4].

G cluster_ligand Sensor (Low Fluorescence) cluster_complex Sensor-Analyte Complex (High Fluorescence) L Free Schiff Base Ligand (e.g., from this compound) Q Quencher Group (e.g., C=N bond) L->Q PET / Isomerization LC Ligand-Metal Complex L->LC Chelation F Fluorescence Emission LC->F CHEF M Target Metal Ion M->LC G start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_ions Prepare Target & Interferent Ion Stock Solutions start->prep_ions measure_blank Measure Fluorescence of Sensor Alone prep_sensor->measure_blank competitive_exp Perform Competitive Binding Experiment prep_ions->competitive_exp add_target Titrate with Target Analyte measure_blank->add_target add_interferents Add Interfering Ions to Sensor Solution measure_blank->add_interferents measure_target_response Record Fluorescence Enhancement/Quenching add_target->measure_target_response measure_target_response->competitive_exp measure_interference Record Fluorescence Response add_interferents->measure_interference analyze_data Analyze Data & Determine Selectivity measure_interference->analyze_data competitive_exp->analyze_data end End analyze_data->end

References

A Researcher's Guide to Spectroscopic Data: Comparing Experimental and Calculated Values for Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this endeavor. While experimental spectroscopy provides a direct measurement of a molecule's properties, computational methods offer a powerful complementary approach, allowing for the prediction of spectra and a deeper understanding of molecular behavior.

This guide provides an objective comparison of experimental and calculated spectroscopic data for a well-known molecule, acetylsalicylic acid (aspirin). By presenting quantitative data, detailed methodologies, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with a clear framework for interpreting and integrating these two sources of spectroscopic information.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and calculated IR and ¹H NMR spectroscopic data for aspirin. This direct comparison highlights the correlations and deviations between the two datasets.

Table 1: Comparison of Experimental and Calculated IR Frequencies for Aspirin

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3230–3000 (broad)[1]~3400[2]
C-H Stretch (Aromatic)3000-28502939[2]
C=O Stretch (Ester)1751[1]1754[2]
C=O Stretch (Carboxylic Acid)1691[2]1635[2]
C=C Stretch (Aromatic)1625-1590[3]1629[3]
C-O Stretch1113[1]1085, 1027[2]

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for Aspirin (in CDCl₃)

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
Carboxylic Acid (-COOH)11.77 - 11.89[4][5]~8.8[6]
Aromatic (H ortho to -COOH)8.12[4]7.88[6]
Aromatic (H para to -COOH)7.66[4]7.66[6]
Aromatic (H meta to -COOH)7.28[4]7.40[6]
Aromatic (H ortho to -OAc)7.16[4]5.86[6]
Methyl (-CH₃)2.36[4]2.43[5]

Methodologies

Experimental Protocols

Infrared (IR) Spectroscopy

For solid samples like aspirin, several methods can be employed to obtain an IR spectrum.[7]

  • Thin Solid Film: A small amount of the solid (around 50 mg) is dissolved in a volatile solvent such as methylene chloride.[8] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). After the solvent evaporates, a thin film of the compound remains, and the spectrum is recorded directly.[8]

  • KBr Pellet: A small amount of the sample (0.2% to 1% concentration) is finely ground with spectral grade potassium bromide (KBr).[9] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the spectrometer.[7]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on an ATR crystal (often diamond).[10][11] Pressure is applied to ensure good contact, and the IR spectrum is recorded. This method requires minimal sample preparation.[10]

A background spectrum of the empty sample holder (or a blank KBr pellet) is typically run first and automatically subtracted from the sample spectrum.[9][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the aspirin sample is dissolved in a deuterated solvent, such as chloroform-D (CDCl₃).[4][13] Deuterated solvents are used to avoid large solvent proton signals that would overwhelm the signals from the sample.[13]

  • Spectrometer Setup: The sample tube is placed in the NMR spectrometer.[14] Key steps before data acquisition include:

    • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.[15]

    • Shimming: The magnetic field is homogenized to achieve the best possible resolution.[14]

    • Tuning: The probe is tuned to the correct frequency for protons to maximize signal-to-noise.[15]

  • Data Acquisition: A standard ¹H NMR experiment involves applying a radiofrequency pulse and recording the resulting free-induction decay (FID).[16] Important parameters include the pulse width, acquisition time, and relaxation delay.[14][17]

Computational Protocol

Calculated spectroscopic data for aspirin is typically generated using computational chemistry software like Gaussian. The general workflow is as follows:

  • Geometry Optimization: The 3D structure of the aspirin molecule is optimized to find its most stable conformation (lowest energy state). This is often done using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G* or cc-pVDZ.[6][18]

  • Frequency Calculation (for IR): Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum.[6] The calculated frequencies are often scaled by a factor to better match experimental values.

  • NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[6] This calculation is performed on the optimized geometry, and the results are referenced against a standard compound (like tetramethylsilane, TMS) to obtain the final chemical shifts.

Visualizing the Workflow and Molecular Relationships

To better understand the processes and connections involved, the following diagrams have been generated.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow cluster_comp Comparison & Analysis Sample Aspirin Sample Prep Sample Preparation (e.g., KBr Pellet or NMR tube) Sample->Prep Acquire Data Acquisition (FT-IR or NMR Spectrometer) Prep->Acquire ExpSpec Experimental Spectrum Acquire->ExpSpec Compare Compare Data (Peak Positions, Shifts) ExpSpec->Compare Mol Molecular Structure of Aspirin Opt Geometry Optimization (DFT) Mol->Opt Freq Frequency Calculation Opt->Freq NMR NMR Calculation (GIAO) Opt->NMR CalcSpec Calculated Spectrum Freq->CalcSpec NMR->CalcSpec CalcSpec->Compare Assign Assign Peaks & Validate Structure Compare->Assign

Workflow for comparing experimental and calculated spectroscopic data.

G cluster_props Molecular Properties cluster_spec Spectroscopic Output Mol Molecular Structure (Atoms, Bonds, Geometry) Vib Vibrational Modes Mol->Vib determines Elec Electronic Environment of Nuclei Mol->Elec determines IR IR Spectrum (Peak Frequencies) Vib->IR results in NMR NMR Spectrum (Chemical Shifts) Elec->NMR results in

Relationship between molecular structure and spectroscopic output.

References

A Comparative Analysis of the Biological Activity of 2-Methyl-8-quinolinecarboxaldehyde and Its Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive investigation into the biological activities of heterocyclic compounds and their coordination complexes. Among these, quinoline derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological properties. This guide provides a detailed comparison of the biological activities of 2-Methyl-8-quinolinecarboxaldehyde and its corresponding metal complexes, supported by available experimental data. The enhanced biological potency observed upon chelation with metal ions underscores the therapeutic potential of these compounds, particularly in the fields of oncology and microbiology.

Data Summary

The coordination of this compound, often through Schiff base or thiosemicarbazone derivatives, with various transition metals has been shown to significantly enhance its inherent biological activities. This potentiation is frequently attributed to the principles of chelation theory, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets.

Anticancer Activity

The anticancer potential of this compound derivatives and their metal complexes has been evaluated against several human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), consistently demonstrates the superior cytotoxicity of the metal complexes compared to the free ligand.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Schiff base of 2-quinolinecarboxaldehydeA549 (Lung)> 50[1]
Cu(II) complex of the above Schiff baseA549 (Lung)3.93 [1]
Zn(II) complex of the above Schiff baseA549 (Lung)18.26 [1]
Mn(II) complex of the above Schiff baseA549 (Lung)33.61 [1]
Copper complex of 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazidePC-3 (Prostate)3.2 [2]
Iridium(III) quinoline complex (MPytMP-Ir)NCI-H460 (Lung)0.00505 [3]
Cisplatin (Reference Drug)A549 (Lung)Varies

Note: Data presented is for derivatives of this compound as direct comparative data for the parent compound was not available in the reviewed literature.

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been tested against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for comparison. Generally, metal complexes exhibit lower MIC values, indicating greater potency.

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Schiff base of 2-quinolinecarboxaldehydeS. aureusInactive[4]
Ni(II) complex of the above Schiff baseS. aureusActive [4]
Cd(II) complex of the above Schiff baseS. aureusActive [4]
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complexS. aureus ATCC259230.019
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complexE. coli ATCC259220.609
Ciprofloxacin (Reference Drug)S. aureus15-30[5]

Note: The specific MIC values for the Ni(II) and Cd(II) complexes were not provided in the source, only that they were active. The data for the Cadmium (II) complex is from a study on a related quinoline derivative.

Antioxidant Activity

The antioxidant potential of this compound derivatives and their metal complexes is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. In many cases, the free ligand exhibits superior antioxidant activity compared to its metal complexes.[6]

Compound/ComplexIC50 (µg/mL)Reference
Schiff base ligand of ofloxacin and 2-aminophenol10.52 [6]
Metal chelates of the above ligandHigher[6]
BHT (Butylated hydroxytoluene) (Reference)Varies

Note: The data presented is for a related Schiff base ligand and its metal complexes, as direct comparative data for this compound was not available.

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[7][8]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[9]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50 µL) of the test compound solution (ligand and metal complexes) at a specific concentration into each well. A standard antibiotic is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11][12]

  • Sample Preparation: Prepare different concentrations of the test compounds (ligand and metal complexes) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 1 mL of the test sample to 4 mL of a 0.004% (w/v) methanolic solution of DPPH.[12]

  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the test sample with the DPPH solution. The IC50 value is determined from a plot of scavenging activity against compound concentration.

Visualizations

Signaling Pathway: Apoptosis Induction by Quinoline Metal Complexes

apoptosis_pathway cluster_cell Cancer Cell MetalComplex Quinoline Metal Complex ROS ↑ ROS Generation MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline metal complexes.

Experimental Workflow: In Vitro Anticancer Screening

experimental_workflow cluster_workflow Anticancer Activity Screening start Start cell_culture 1. Cell Culture (e.g., A549, MCF-7) start->cell_culture compound_prep 2. Prepare Ligand & Metal Complex Solutions cell_culture->compound_prep treatment 3. Treat Cells with Varying Concentrations compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vitro anticancer activity.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-8-quinolinecarboxaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-8-quinolinecarboxaldehyde, a substituted quinoline compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from data for structurally similar compounds, such as quinoline-2-carboxaldehyde and quinoline-8-carboxaldehyde, and established protocols for aromatic aldehydes. This guidance should be implemented with the understanding that it is based on analogous chemical properties and may require adjustments based on local regulations and a specific risk assessment for the compound .

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

In case of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a clearly labeled, sealed container for hazardous waste. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedures

The primary method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1] Never dispose of this compound down the drain or in general waste streams.

Waste Categorization and Segregation

Properly categorize and segregate chemical waste to prevent incompatible materials from mixing. This compound waste should be stored in a dedicated, sealed, and clearly labeled container.

Waste Stream Container Type Labeling Requirements
Solid this compoundTightly sealed, chemical-resistant container"Hazardous Waste," "this compound, Solid"
Contaminated Labware (e.g., glassware)Puncture-resistant, sealed container"Hazardous Waste," "Contaminated Labware"
Contaminated PPE (e.g., gloves)Sealed plastic bag within a hazardous waste bin"Hazardous Waste," "Contaminated PPE"

Potential Neutralization Protocol for Aromatic Aldehydes

For situations where a small amount of residual aromatic aldehyde requires neutralization before final disposal of equipment or surfaces, a bisulfite addition reaction can be considered. This procedure is adapted from a general protocol for the separation of aromatic aldehydes and should be performed with caution and proper risk assessment.

Experimental Protocol: Bisulfite Treatment of Residual Aromatic Aldehyde

Objective: To convert the aldehyde into a water-soluble bisulfite adduct, facilitating its removal from surfaces or equipment.

Materials:

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol

  • Deionized water

  • Appropriate waste containers

Procedure:

  • In a well-ventilated fume hood, rinse the contaminated surface or equipment with a small amount of methanol to dissolve the residual this compound.

  • Transfer the methanol rinse to a suitable container.

  • Add a saturated aqueous solution of sodium bisulfite to the methanol solution. An excess of the bisulfite solution should be used to ensure complete reaction with the aldehyde.

  • Stir the mixture vigorously. The formation of the bisulfite adduct is typically an exothermic reaction.

  • The resulting aqueous solution containing the bisulfite adduct should be collected and disposed of as hazardous aqueous waste.

Note: This protocol is for the treatment of residual amounts and not for bulk disposal. The efficacy of this procedure for this compound has not been specifically tested and should be validated on a small scale before wider application.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Methyl-8- quinolinecarboxaldehyde Waste waste_type Identify Waste Type start->waste_type is_bulk Bulk Chemical or Empty Container? waste_type->is_bulk bulk_disposal Package in sealed, labeled hazardous waste container is_bulk->bulk_disposal Bulk empty_container Is container triple-rinsed? is_bulk->empty_container Empty Container contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal bulk_disposal->contact_ehs end End of Process contact_ehs->end rinse_container Triple rinse with appropriate solvent empty_container->rinse_container No dispose_container Dispose of rinsed container per institutional guidelines empty_container->dispose_container Yes rinsate_disposal Collect rinsate as hazardous waste rinse_container->rinsate_disposal rinsate_disposal->empty_container dispose_container->end

Caption: Decision workflow for this compound disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.